molecular formula C4H10O<br>C4H10O<br>(CH3)2CHCH2OH B7769896 2-Methyl-1-propanol CAS No. 68989-27-5

2-Methyl-1-propanol

Cat. No.: B7769896
CAS No.: 68989-27-5
M. Wt: 74.12 g/mol
InChI Key: ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Description

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air.
Isobutanol is an alkyl alcohol that is propan-1-ol substituted by a methyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite. It is a primary alcohol and an alkyl alcohol. It derives from a hydride of an isobutane.
Isobutanol is a natural product found in Angelica gigas, Tuber melanosporum, and other organisms with data available.
isobutanol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropan-1-ol
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InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3
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InChI Key

ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CO
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Molecular Formula

C4H10O, Array
Record name ISOBUTANOL
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Related CAS

13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt)
Record name Isobutyl alcohol
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DSSTOX Substance ID

DTXSID0021759
Record name 2-Methyl-1-propanol
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Molecular Weight

74.12 g/mol
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Physical Description

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor.
Record name ISOBUTANOL
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Boiling Point

225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F
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Flash Point

82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c.
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Record name ISOBUTYL ALCOHOL (ISOBUTANOL)
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10%
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Density

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80
Record name ISOBUTANOL
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55
Record name ISOBUTANOL
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Record name ISOBUTYL ALCOHOL (ISOBUTANOL)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg
Record name ISOBUTANOL
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Color/Form

Colorless, oily liquid, Clear, colorless, refractive liquid

CAS No.

78-83-1, 68989-27-5
Record name ISOBUTANOL
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Melting Point

-162 °F (NTP, 1992), -108 °C, -162 °F
Record name ISOBUTANOL
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Foundational & Exploratory

2-Methyl-1-propanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-propanol

Authored by a Senior Application Scientist

Introduction: Defining this compound

This compound, systematically named 2-methylpropan-1-ol by IUPAC, is a primary alcohol and an important organic compound.[1][2][3] Commonly known as isobutanol or isobutyl alcohol, it is a colorless, flammable liquid with a characteristic sweet odor.[1][3][4] It is one of the four isomers of butanol, alongside n-butanol, 2-butanol, and tert-butanol.[1][3] The molecular formula for this compound is C₄H₁₀O, and its structure features a hydroxyl group attached to a branched alkyl chain.[1][2][5] This branched structure imparts distinct physical and chemical properties compared to its straight-chain isomer, n-butanol, influencing its applications as a solvent and a chemical intermediate.[1][6][7]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Part 1: Core Physical and Spectroscopic Properties

The physical characteristics of a compound are fundamental to its handling, application, and purification. This compound is a liquid under standard conditions, a property dictated by its molecular weight and the hydrogen bonding afforded by the hydroxyl group.[8]

Fundamental Physical Data

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. These values are crucial for designing experimental setups, performing safety assessments, and predicting behavior in various physical processes.

PropertyValueSource(s)
IUPAC Name 2-Methylpropan-1-ol[1][3]
Synonyms Isobutanol, Isobutyl Alcohol[1][9][10]
CAS Number 78-83-1[11][12]
Molecular Formula C₄H₁₀O[1][12]
Molecular Weight 74.12 g/mol [3][13][14]
Appearance Colorless liquid[1][3]
Odor Sweet, characteristic[2][4]
Melting Point -108 °C (165 K)[1][3][8]
Boiling Point 107.89 °C (381.04 K)[1][8][9]
Density 0.802 g/cm³ (at 20 °C)[1][2][15]
Solubility in Water 70 - 85 g/L (at 20-25 °C)[8][11]
Vapor Pressure 8 - 10 mmHg (at 20-25 °C)[8][14]
Vapor Density 2.55 (air = 1)[14][16]
Flash Point 28 - 37 °C[1][4][8][17]
Autoignition Temp. 400 - 415 °C[1][11][15]
Refractive Index (n₂₀/D) 1.396[9][18]
Viscosity (Dynamic) 3.1 - 3.95 mPa·s (at 20 °C)[3][11][15]
Log P (Octanol/Water) 0.76 - 0.8[1][8]

Part 2: Chemical Reactivity and Synthetic Pathways

As a primary alcohol, this compound exhibits reactivity characteristic of its class, centered around the hydroxyl (-OH) functional group. It can undergo oxidation, esterification, dehydration, and substitution reactions. These transformations are foundational to its use as a precursor in organic synthesis.[4][19]

Oxidation

The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This selectivity is a cornerstone of synthetic strategy.

  • To Aldehyde: Using milder oxidizing agents, such as Pyridinium chlorochromate (PCC), allows for the controlled oxidation to 2-methylpropanal (isobutyraldehyde).

  • To Carboxylic Acid: Stronger oxidizing agents, like potassium dichromate in the presence of sulfuric acid, will oxidize the primary alcohol completely to isobutyric acid.[20]

The choice of oxidant is critical; stronger agents proceed through the aldehyde hydrate intermediate, which is then further oxidized to the carboxylic acid.

Caption: Oxidation pathways of this compound.

Esterification

This compound reacts with carboxylic acids in a process known as Fischer esterification to produce isobutyl esters, which are valuable as solvents and fragrances.[1][20] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible.

The causality behind the experimental design is to shift the reaction equilibrium toward the product side. This is achieved by either using an excess of one reactant (often the alcohol) or by removing water as it is formed, typically through azeotropic distillation with a Dean-Stark apparatus.

Caption: Fischer esterification of this compound.

Experimental Protocol: Synthesis of Isobutyl Acetate

This protocol describes a self-validating system for synthesizing isobutyl acetate, a common fragrance and solvent. The validation comes from the distinct properties of the product (odor, boiling point) compared to the starting materials.

  • Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle.

  • Reagent Charging: To the flask, add this compound and a molar equivalent of glacial acetic acid. Slowly and carefully, add a catalytic amount (approx. 5% of the alcohol volume) of concentrated sulfuric acid. Add boiling chips to ensure smooth boiling.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The reflux temperature allows the reaction to proceed at a reasonable rate without loss of volatile materials.

  • Workup - Neutralization: Allow the mixture to cool. Transfer it to a separatory funnel and wash sequentially with:

    • Cold water (to remove the bulk of the acid and unreacted alcohol).

    • 5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any remaining acetic acid; perform cautiously due to CO₂ evolution).

    • Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer and aid separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water.

  • Purification: Decant or filter the ester from the drying agent and purify by simple distillation. Collect the fraction boiling at approximately 118 °C, which corresponds to isobutyl acetate.

Dehydration

The acid-catalyzed dehydration of this compound results in the formation of an alkene. This elimination reaction typically yields 2-methylpropene (isobutene).[20] The reaction proceeds via a carbocation intermediate. Although a primary carbocation would be expected initially, it rapidly rearranges via a hydride shift to the more stable tertiary carbocation before proton loss.

Caption: Dehydration mechanism of this compound.

Part 3: Safety and Handling

This compound is a flammable liquid and vapor.[11][21][22] Its flash point is relatively low, meaning it can form ignitable mixtures with air at ambient temperatures.[1][8] Vapors are heavier than air and may travel to a source of ignition and flash back.[11][22]

Key Hazards:

  • Flammability: Flammable liquid (Category 3).[11][23] Keep away from heat, sparks, open flames, and hot surfaces.[11][24]

  • Eye Damage: Causes serious eye damage (Category 1).[11][23] Eye protection is mandatory.

  • Skin Irritation: Causes skin irritation.[11][24]

  • Respiratory Irritation: May cause respiratory irritation.[9][21]

  • Drowsiness or Dizziness: May cause drowsiness or dizziness.[9][21]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.[9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9][21]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[11][23]

  • Store in a cool, dry, well-ventilated place in tightly closed containers.[9][11]

Conclusion

This compound is a versatile chemical with well-defined physical properties and predictable chemical reactivity. Its branched structure influences its boiling point, solubility, and the products of its chemical transformations. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research, development, and industrial applications. The provided protocols and mechanistic insights serve as a foundation for practical application, grounded in the principles of organic chemistry.

References

An In-depth Technical Guide to 2-Methyl-1-propanol for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methyl-1-propanol, systematically named 2-methylpropan-1-ol and commonly known as isobutanol, is a primary alcohol that serves as a vital solvent, a versatile chemical intermediate, and a potential biofuel.[1][2] This colorless, flammable liquid possesses a characteristic odor and is an isomer of butanol.[2] It is found naturally in products of fermentation and in fusel oils.[3] In the realms of research and drug development, a thorough understanding of its chemical identity, physical properties, reactivity, and safe handling is paramount. This guide provides a comprehensive technical overview tailored for scientists and researchers, consolidating essential data, experimental insights, and safety protocols.

Core Identification and Molecular Structure

Precise identification is the foundation of all chemical research. This compound is cataloged under a unique CAS (Chemical Abstracts Service) number, ensuring its unambiguous identification in literature and databases.

  • CAS Number : 78-83-1[4][5]

  • IUPAC Name : 2-methylpropan-1-ol[2][6]

  • Common Synonyms : Isobutanol, Isobutyl alcohol[3]

The molecular structure consists of a propane chain with a methyl group at the second carbon and a hydroxyl group at the first carbon.[6] This structure defines its chemical behavior as a primary alcohol.[7]

  • Molecular Formula : C₄H₁₀O[8][9]

  • Linear Formula : (CH₃)₂CHCH₂OH

  • SMILES String : CC(C)CO

  • InChI : 1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3

  • InChI Key : ZXEKIIBDNHEJCQ-UHFFFAOYSA-N

Caption: Ball-and-stick model of the this compound molecule.

Physicochemical Properties

The physical and chemical properties of this compound dictate its suitability for various laboratory and industrial applications, from its use as a solvent to its behavior in reaction mixtures.

PropertyValueSource(s)
Molecular Weight 74.12 g/mol [8]
Appearance Colorless liquid[3][8]
Odor Characteristic, sweet[8]
Boiling Point 108 °C[8]
Melting Point -108 °C
Density 0.803 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.396[8]
Water Solubility 70 g/L at 20 °C; miscible[7][8]
Vapor Density 2.55 (vs air)
Flash Point 85 - 100°F (29.4 - 37.8 °C)[8]
Autoignition Temperature 801 °F (427 °C)

Synthesis and Industrial Production

While historically isolated from fusel oils produced during molasses fermentation, the primary industrial-scale production of this compound is now dominated by petrochemical processes.[3]

Hydroformylation of Propylene (Oxo Synthesis) This is the most efficient and cost-effective method for large-scale production.[3] It involves the reaction of propene with synthesis gas (a mixture of carbon monoxide and hydrogen) at high pressure and temperature, typically using rhodium or cobalt-based catalysts. This process yields a mixture of n-butanol and isobutanol.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products Propene Propene (CH₃CH=CH₂) Reactor High Pressure Reactor (Rh/Co Catalyst) Propene->Reactor Syngas Synthesis Gas (CO + H₂) Syngas->Reactor Mixture Butanol Isomer Mixture Reactor->Mixture Separation Distillation Mixture->Separation Isobutanol This compound NButanol n-Butanol Separation->Isobutanol Separation->NButanol

Caption: Workflow for the industrial synthesis of this compound via Oxo Synthesis.

Other Synthesis Routes

  • BASF Isobutanol Oil Synthesis : A historical method involving the conversion of carbon monoxide and hydrogen over a modified methanol synthesis catalyst. This process was less efficient and has been largely replaced.[3]

  • Guerbet Reaction : Higher alcohols can be produced from lower alcohols, though this is not a primary industrial route for isobutanol.

  • Biosynthesis : Advances in metabolic engineering have enabled the production of isobutanol from renewable feedstocks using microorganisms like Saccharomyces cerevisiae, positioning it as a potential biofuel.[8]

Chemical Reactivity and Key Reactions

As a primary alcohol, this compound undergoes a range of characteristic reactions, making it a versatile intermediate in organic synthesis.

  • Dehydration : It readily dehydrates to form 2-methylpropene (isobutene) when passed over a catalyst like γ-Al₂O₃ at high temperatures (300-350°C).[3] This reaction is a key source of isobutene, a valuable industrial chemical.

  • Oxidation : Strong oxidizing agents, such as dichromate in the presence of sulfuric acid, convert this compound to isobutyric acid.[3]

  • Esterification : It reacts with carboxylic acids, acid chlorides, and acid anhydrides to form isobutyl esters.[3] These esters often have pleasant aromas and are used as solvents and in the fragrance industry.[1]

  • Alkylation : It can be used in alkylation reactions with ammonia or amines to produce various alkylamines.[3]

  • Incompatibilities : this compound is incompatible with strong oxidizing agents, aluminum, alkali metals, and nitrides.[8] Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals and strong reducing agents.[8]

Applications in Research and Drug Development

The unique properties of this compound lend it to several applications within the scientific and pharmaceutical sectors.

  • Solvent : Its miscibility with common organic solvents and moderate polarity make it a useful solvent for a variety of reactions and extractions.[1][3] It is also used in HPLC applications.[4]

  • Chemical Intermediate : It serves as a precursor for the synthesis of other molecules. For instance, it is used to produce isobutyl acetate, a common solvent, and various plasticizers.[1] In pharmaceutical synthesis, related structures like 2-amino-2-methyl-1-propanol are valuable intermediates and pH buffering agents.[10][11] Fluorinated analogs, such as 2-fluoro-2-methyl-1-propanol, are used as building blocks to introduce fluorine into drug candidates, which can enhance properties like metabolic stability and bioavailability.[12]

  • Analytical Reagent : It may be used in the preparation of solutions for the quantification of inorganic phosphates via colorimetric methods.[8]

  • Biofuel Research : Due to its higher energy density and lower volatility compared to ethanol, isobutanol is a subject of intense research as a next-generation biofuel.[1]

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling this compound. It is a flammable liquid and can cause irritation.

GHS Hazard Information

PictogramGHS CodeHazard StatementSource(s)
🔥H226Flammable liquid and vapor[13][14]
corrosiveH318Causes serious eye damage[13][14]
!H315Causes skin irritation[13][14]
!H335May cause respiratory irritation[5][13]
!H336May cause drowsiness or dizziness[5][13]

Toxicological Data

  • Acute Oral Toxicity (LD50, Rat) : 2460 mg/kg[3][13]

  • Acute Dermal Toxicity (LD50, Rabbit) : 3400 mg/kg[3][13]

  • Aquatic Toxicity (LC50, Fish, 96h) : 1330 mg/L[3]

  • Inhalation (LC50, Rat, 6h) : > 18.18 mg/L[13]

Handling and First Aid

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side protection, and a lab coat.[13][15]

  • Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[5][15]

  • Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5][8] Keep the container tightly closed.[5]

  • Spills : Absorb spills with inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[13]

  • First Aid (Inhalation) : Move the person to fresh air.[15]

  • First Aid (Skin Contact) : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13][15]

  • First Aid (Eye Contact) : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[15][16]

  • First Aid (Ingestion) : Rinse mouth and consult a physician.[15][16]

Experimental Protocol: Dehydration to 2-Methylpropene

This protocol describes a general laboratory procedure for the dehydration of this compound, a fundamental reaction showcasing its chemical properties. The causality behind this choice is its high conversion and selectivity, demonstrating a key industrial transformation.[3]

Objective : To synthesize 2-methylpropene gas via the acid-catalyzed dehydration of this compound.

Materials :

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or γ-Alumina (γ-Al₂O₃) beads

  • Distillation apparatus with a heating mantle

  • Gas collection system (e.g., gas syringe or pneumatic trough)

  • Ice bath

Procedure :

  • Apparatus Setup : Assemble a distillation apparatus. The reaction flask should be fitted with a dropping funnel and a condenser. The outlet of the condenser should be connected to a gas collection system.

  • Catalyst Addition : Place the catalyst (e.g., a few γ-Al₂O₃ beads or a small, carefully measured amount of concentrated H₂SO₄) into the reaction flask. Rationale: Sulfuric acid acts as a strong dehydrating agent and proton source to initiate the E1 elimination mechanism. Alumina provides a solid-phase catalytic surface for dehydration at higher temperatures.

  • Reactant Addition : Gently heat the catalyst in the flask. Slowly add this compound from the dropping funnel. Rationale: Slow addition and heating control the reaction rate, preventing vigorous boiling and ensuring a steady production of the gaseous product.

  • Reaction and Collection : The alcohol will dehydrate upon contact with the hot catalyst, producing 2-methylpropene gas. The gas will pass through the condenser (cooled with water) and can be collected. Rationale: The condenser ensures that any unreacted, volatile alcohol is condensed and returned to the reaction flask, increasing the yield of the desired gaseous product.

  • Safety : Perform the entire procedure in a well-ventilated fume hood. The product, 2-methylpropene, is a flammable gas.

Caption: Experimental workflow for the dehydration of this compound.

Conclusion

This compound is a foundational chemical with a well-defined profile that ensures its continued importance in diverse scientific fields. Its straightforward structure, predictable reactivity as a primary alcohol, and versatile solvent properties make it an indispensable tool for researchers. From its large-scale industrial synthesis to its nuanced applications in pharmaceutical development and biofuel research, a comprehensive understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in a professional laboratory setting.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-propanol from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-propanol, a crucial platform chemical and solvent, through the catalytic hydrogenation of isobutyraldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental reaction mechanisms, compares various catalytic systems, and offers a detailed, field-proven experimental protocol. The emphasis is on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, commonly known as isobutanol, is a four-carbon branched-chain alcohol with the chemical formula (CH₃)₂CHCH₂OH[1]. It serves as a versatile solvent in the production of coatings, and as a key intermediate in the synthesis of various esters, plasticizers, and flotation agents[2]. In the pharmaceutical industry, its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs). The primary industrial route to this compound involves the hydroformylation of propylene to produce a mixture of n-butyraldehyde and isobutyraldehyde, followed by the separation and subsequent hydrogenation of the isobutyraldehyde isomer[3][4]. This guide will focus specifically on the critical hydrogenation step that converts isobutyraldehyde to this compound.

The Core Chemistry: Hydrogenation of Isobutyraldehyde

The conversion of isobutyraldehyde to this compound is a classic example of carbonyl group reduction, specifically a catalytic hydrogenation reaction. This process involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond of the aldehyde functional group in the presence of a catalyst.

The overall balanced chemical equation for this reaction is:

(CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH

Reaction Mechanism and Thermodynamics

The hydrogenation of aldehydes is a thermodynamically favorable process, driven by the conversion of a relatively weak pi bond in the carbonyl group and a stable H-H bond into two stronger sigma bonds (C-H and O-H). The reaction mechanism on the surface of a heterogeneous catalyst generally follows the Langmuir-Hinshelwood model[5]. This involves the following key steps:

  • Adsorption: Both isobutyraldehyde and hydrogen molecules adsorb onto the active sites of the catalyst surface.

  • Dissociation: The adsorbed hydrogen molecule dissociates into atomic hydrogen.

  • Hydrogenation: The adsorbed isobutyraldehyde molecule undergoes stepwise addition of the adsorbed hydrogen atoms to the carbonyl carbon and oxygen.

  • Desorption: The resulting this compound molecule desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Isotope studies on the hydrogenation of similar aldehydes suggest that hydrogen is directly added across the C=O bond of the adsorbed aldehyde.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in achieving high conversion rates, selectivity, and overall process efficiency. Several catalytic systems have been developed and optimized for the hydrogenation of isobutyraldehyde. The following table provides a comparative overview of the most common catalysts:

Catalyst SystemTypical Operating Temperature (°C)Typical Operating Pressure (psig)Key AdvantagesKey Disadvantages
Copper-based (e.g., CuO/ZnO/Al₂O₃) 120 - 180400 - 500High selectivity to the alcohol, relatively low cost.[6]Can be sensitive to impurities in the feed stream.
Raney Nickel Lower temperaturesVariesHigh activity.Pyrophoric nature requires careful handling; can be deactivated by impurities like formaldehyde.[6]
Palladium (Pd) on a support (e.g., carbon, alumina) 50 - 10030 - 300High activity and selectivity under mild conditions.[7]Higher cost compared to copper or nickel catalysts.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This section provides a detailed, step-by-step protocol for the batch hydrogenation of isobutyraldehyde using a copper-based catalyst. This protocol is designed to be a self-validating system, with clear steps for reaction setup, execution, and product workup.

Materials and Equipment
  • Reactants: Isobutyraldehyde (≥99% purity), Hydrogen gas (high purity)

  • Catalyst: Copper/Zinc Oxide/Alumina (CuO/ZnO/Al₂O₃) catalyst

  • Solvent: Methanol (anhydrous)

  • Equipment: High-pressure autoclave (e.g., Parr reactor) with a stirrer, temperature controller, pressure gauge, and gas inlet/outlet, filtration apparatus, rotary evaporator, distillation apparatus.

Safety Precautions
  • Isobutyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[8][9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8][9][10][11]

  • Hydrogen Gas: Extremely flammable. The reaction is conducted under high pressure. Ensure the autoclave is properly rated and maintained. Perform a leak test before starting the reaction.

  • Catalyst: Some metal catalysts can be pyrophoric. Handle with care, especially when dry.

Step-by-Step Procedure
  • Catalyst Activation (Pre-reduction):

    • Place 1.0 g of the CuO/ZnO/Al₂O₃ catalyst into the high-pressure autoclave.

    • Add 50 mL of methanol as a solvent.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 400-500 psig.

    • Heat the reactor to 170 °C while stirring and maintain these conditions for 2-3 hours to reduce the copper oxide to its active metallic form.[6]

    • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Hydrogenation Reaction:

    • Under a nitrogen atmosphere, add a solution of 10.0 g of isobutyraldehyde in 50 mL of methanol to the reactor containing the activated catalyst.

    • Seal the reactor and purge again with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 400-500 psig.

    • Heat the reactor to 170 °C while stirring.

    • Maintain the reaction for 2-3 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation and Purification:

    • Open the reactor and carefully filter the reaction mixture to remove the catalyst.

    • Remove the methanol solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by fractional distillation. The boiling point of this compound is approximately 108 °C, while isobutyraldehyde boils at 63 °C.[12]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow.

G cluster_reaction Reaction Pathway Isobutyraldehyde Isobutyraldehyde ((CH₃)₂CHCHO) Product This compound ((CH₃)₂CHCH₂OH) Isobutyraldehyde->Product + H₂ H2 Hydrogen (H₂) Catalyst Catalyst (e.g., CuO/ZnO/Al₂O₃) Catalyst->Product

Caption: Catalytic hydrogenation of isobutyraldehyde.

G Start Start Catalyst_Activation Catalyst Activation (Pre-reduction) Start->Catalyst_Activation Hydrogenation Hydrogenation Reaction Catalyst_Activation->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Characterization Product Characterization (GC, NMR, IR) Distillation->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound from isobutyraldehyde via catalytic hydrogenation is a well-established and efficient process. The choice of catalyst and reaction conditions plays a critical role in achieving high yields and selectivity. This guide has provided a detailed overview of the underlying chemistry, a comparison of common catalytic systems, and a robust experimental protocol to aid researchers in their synthetic endeavors. Adherence to safety protocols is paramount when working with flammable and hazardous materials under high pressure.

References

An In-Depth Technical Guide to the Industrial Production of 2-Methyl-1-propanol via Oxo Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the industrial production of 2-Methyl-1-propanol, also known as isobutanol, through the oxo synthesis process. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core chemical principles, process technologies, and separation methodologies that underpin this vital industrial process.

Introduction: The Significance of this compound and the Oxo Synthesis Route

This compound (isobutanol) is a versatile four-carbon alcohol with significant applications as a solvent, a chemical intermediate, and increasingly as a biofuel. Its properties, such as a higher energy density and lower water solubility compared to ethanol, make it an attractive alternative fuel and fuel additive. Industrially, the most prevalent and economically viable method for its synthesis is the oxo process, a testament to the elegance and efficiency of homogeneous catalysis on a massive scale.

The oxo synthesis, or hydroformylation, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. In the context of this compound production, the feedstock is propylene, which reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) to yield a mixture of two isomeric aldehydes: n-butyraldehyde and isobutyraldehyde.[1][2][3] The subsequent hydrogenation of the separated isobutyraldehyde produces the desired this compound.[3][4][5] This two-step approach allows for the production of both n-butanol and isobutanol, enhancing the overall economic efficiency of the process.

The Heart of the Process: Hydroformylation of Propylene

The cornerstone of this compound production is the hydroformylation of propylene. This reaction is catalyzed by transition metal complexes, with rhodium-based catalysts being the industry standard due to their high activity and selectivity under milder operating conditions compared to older cobalt-based systems.[6]

Catalysis and Reaction Mechanism

The catalytic cycle of rhodium-catalyzed hydroformylation is generally understood to follow the Heck-Breslow mechanism. The active catalytic species is a rhodium hydride complex, typically coordinated with phosphine ligands.

Experimental Workflow: Rhodium-Catalyzed Hydroformylation

Hydroformylation_Workflow cluster_prep Catalyst Preparation & Feed cluster_reaction Hydroformylation Reaction cluster_separation Product Separation Propylene Propylene Feed Reactor High-Pressure Reactor Propylene->Reactor Syngas Synthesis Gas (CO + H2) Syngas->Reactor Catalyst_Prep Rhodium-Phosphine Catalyst Solution Catalyst_Prep->Reactor Gas_Liquid_Separator Gas-Liquid Separator Reactor->Gas_Liquid_Separator Reactor Effluent Gas_Liquid_Separator->Syngas Unreacted Gas Recycle Aldehyde_Mix Mixed Butyraldehydes (n- and iso-) Gas_Liquid_Separator->Aldehyde_Mix Liquid Product

Caption: High-level workflow for the hydroformylation of propylene.

The mechanism, illustrated below, involves a series of key steps:

Signaling Pathway: Heck-Breslow Mechanism for Propylene Hydroformylation

Heck_Breslow_Mechanism A HRh(CO)(PR3)2 (Active Catalyst) B Olefin Complex A->B + Propylene C Alkyl-Rhodium Complex B->C Migratory Insertion D Acyl-Rhodium Complex C->D + CO - PR3 E H2 Oxidative Addition D->E + H2 F Aldehyde Product E->F Reductive Elimination F->A - Aldehyde + PR3

Caption: Simplified Heck-Breslow catalytic cycle for rhodium-catalyzed hydroformylation.

The choice of phosphine ligands is critical as it influences both the activity and the regioselectivity (the ratio of n- to isobutyraldehyde). Bulky phosphine ligands tend to favor the formation of the linear n-butyraldehyde due to steric hindrance, while less sterically demanding ligands can lead to a higher proportion of the branched isobutyraldehyde.

Industrial Reactor Technology and Operating Conditions

The hydroformylation of propylene is typically carried out in a continuous stirred-tank reactor (CSTR) or a bubble column reactor, which are well-suited for gas-liquid reactions under pressure. Modern industrial processes, such as the Ruhrchemie/Rhône-Poulenc process, utilize a two-phase aqueous-organic system. In this process, a water-soluble rhodium catalyst is employed, which remains in the aqueous phase, while the propylene and the resulting aldehydes constitute the organic phase. This facilitates easy separation of the product from the expensive catalyst, which can then be recycled.[6][7]

ParameterTypical Range for Rh-based ProcessesRationale
Temperature 90 - 130 °CBalances reaction rate with catalyst stability and side reactions.
Pressure 10 - 100 atmEnsures sufficient concentration of CO and H2 in the liquid phase.[6]
H2:CO Ratio 1:1 to 1.1:1Stoichiometric ratio for the reaction.[6]
Catalyst Rhodium complex with phosphine ligandsHigh activity and selectivity under mild conditions.[6]
Propylene Conversion > 85%To maximize the yield of aldehydes.
n/iso ratio Can be varied (e.g., 30:1)Controlled by ligand choice and process conditions to meet market demand for n-butanol vs. isobutanol.[8]

Separation of Butyraldehyde Isomers

Following the hydroformylation reaction, the resulting mixture of n-butyraldehyde and isobutyraldehyde must be separated. This is a critical step as the subsequent hydrogenation is specific to the desired isomer. Fractional distillation is the universally employed industrial method for this separation.[9][10]

The boiling points of n-butyraldehyde (74.8 °C) and isobutyraldehyde (64 °C) are sufficiently different to allow for effective separation in a distillation column.

Experimental Protocol: Distillation of Butyraldehyde Isomers

  • Feed Introduction : The crude mixture of n-butyraldehyde and isobutyraldehyde from the hydroformylation unit is fed into a fractional distillation column.

  • Heating : The reboiler at the bottom of the column heats the mixture, causing the components to vaporize.

  • Fractional Distillation : As the vapor rises through the column, it cools and condenses on trays or packing material. The more volatile isobutyraldehyde (lower boiling point) continues to rise, while the less volatile n-butyraldehyde (higher boiling point) condenses and flows back down.

  • Product Withdrawal :

    • Top Product : A stream rich in isobutyraldehyde is withdrawn from the top of the column.

    • Bottom Product : A stream rich in n-butyraldehyde is withdrawn from the bottom of the column.

  • Operating Conditions : The distillation is typically carried out under controlled pressure to optimize the separation efficiency and energy consumption. Operating the column under reduced pressure can lower the required temperatures, minimizing thermal degradation of the aldehydes.[10]

ParameterTypical Operating Conditions
Top Column Pressure 0.001 to 0.5 kg/cm ²G[10]
Bottom Column Pressure 0.05 to 1.0 kg/cm ²G[10]
Top Column Temperature 60 - 70 °C[9]
Bottom Column Temperature 90 - 100 °C[9]

Hydrogenation of Isobutyraldehyde to this compound

The purified isobutyraldehyde is then converted to this compound through catalytic hydrogenation. This is a reduction reaction where hydrogen is added across the carbonyl group of the aldehyde.

Catalysts and Reaction Conditions

A variety of catalysts are effective for the hydrogenation of isobutyraldehyde, with copper-based catalysts being common in industrial applications.[11] Nickel and palladium catalysts are also used.[1] The reaction is typically carried out in a fixed-bed reactor.

Experimental Workflow: Hydrogenation of Isobutyraldehyde

Hydrogenation_Workflow cluster_feed Feed Preparation cluster_reaction Hydrogenation Reaction cluster_purification Product Purification Isobutyraldehyde Purified Isobutyraldehyde Reactor Fixed-Bed Reactor (e.g., Copper Catalyst) Isobutyraldehyde->Reactor Hydrogen Hydrogen Gas Hydrogen->Reactor Distillation Distillation Column Reactor->Distillation Crude this compound Product High-Purity This compound Distillation->Product

Caption: Process flow for the hydrogenation of isobutyraldehyde to this compound.

The hydrogenation of isobutyraldehyde is an exothermic reaction, and temperature control is crucial to prevent side reactions and catalyst deactivation.

ParameterTypical Range for Copper-based CatalystsRationale
Temperature 130 - 180 °COptimizes reaction rate and selectivity.[11]
Pressure 0.3 - 0.8 MPaMaintains hydrogen in the liquid phase and enhances reaction rate.[11]
Catalyst Supported Copper, Nickel, or PalladiumProvides high activity and selectivity for aldehyde reduction.[1][11]
Isobutyraldehyde Conversion > 98%To achieve high yield of the final product.[4]
Selectivity to this compound > 95%Minimizes the formation of byproducts.[4]

Purification of this compound

The final step in the process is the purification of the this compound from the hydrogenation reactor effluent. The crude product may contain unreacted isobutyraldehyde, water, and minor byproducts. Purification is typically achieved through another fractional distillation step to yield high-purity this compound that meets commercial specifications.

Conclusion

The industrial production of this compound via oxo synthesis is a well-established and highly optimized process. It showcases the power of homogeneous and heterogeneous catalysis in concert with sophisticated separation technologies to convert simple feedstocks like propylene and synthesis gas into valuable chemicals. The flexibility of the oxo process, allowing for the adjustment of the n-/iso-aldehyde ratio, makes it a cornerstone of the butanols industry. For researchers and professionals, a deep understanding of the underlying principles of catalysis, reaction engineering, and separation science is paramount for the continued innovation and improvement of this vital industrial process.

References

A Spectroscopic Guide to 2-Methyl-1-propanol: Structural Elucidation through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-propanol (also known as isobutyl alcohol), a common organic solvent and chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural confirmation of this branched-chain alcohol. The focus is not merely on the data itself, but on the causal relationships between molecular structure and spectral output, thereby offering a self-validating framework for analysis.

Introduction: The Molecular Blueprint

This compound is a primary alcohol with the chemical formula C₄H₁₀O. Its structural integrity is paramount in its various applications, from a precursor in chemical synthesis to a solvent in formulations. Spectroscopic techniques provide an empirical fingerprint of the molecule, allowing for unambiguous identification and purity assessment. This guide will dissect the information encoded in its ¹H NMR, ¹³C NMR, IR, and mass spectra to build a complete structural picture.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out distinct chemical environments and their connectivity.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Rationale: The choice of solvent is critical in NMR. A deuterated solvent, such as chloroform-d (CDCl₃), is used because it is largely "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte's peaks.[1] Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.[2]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon environment.[1][3]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-methylpropan-1-ol displays four distinct signals, corresponding to the four unique proton environments in the molecule.[4] The integration of these signals, representing the relative number of protons in each environment, is in a 6:1:2:1 ratio.[4]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
d~0.92Doublet6H(CH₃ )₂CH-
c~1.75Multiplet (Nonet)1H(CH₃)₂CH -
a~3.39Doublet2H-CH₂ OH
b~2.07 (variable)Broad Singlet1H-OH

Data sourced from ChemicalBook. [5]

Interpretation:

  • Signal (d) at 0.92 ppm: This upfield signal corresponds to the six equivalent protons of the two methyl (-CH₃) groups. The signal is split into a doublet by the adjacent single methine proton (n+1 rule: 1+1=2).[4]

  • Signal (c) at 1.75 ppm: This multiplet is assigned to the single methine (-CH) proton. It is adjacent to six methyl protons and two methylene protons, leading to complex splitting (a theoretical nonet, n+1 = 8+1=9).[4]

  • Signal (a) at 3.39 ppm: The protons on the carbon adjacent to the electronegative oxygen atom are deshielded and thus appear downfield.[6] This doublet corresponds to the two methylene (-CH₂) protons, split by the neighboring methine proton (n+1 rule: 1+1=2).[5]

  • Signal (b) at ~2.07 ppm: This broad singlet is characteristic of the hydroxyl (-OH) proton.[4] Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[7] The signal is typically not split by adjacent protons because of rapid chemical exchange.[8]

Protocol for -OH Peak Confirmation (D₂O Shake): To definitively identify the hydroxyl proton signal, a "D₂O shake" experiment is performed.[9]

  • Acquire the standard ¹H NMR spectrum.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum. Result: The labile -OH proton exchanges with deuterium from the D₂O. Since deuterium is not observed in a ¹H NMR experiment, the peak assigned to the -OH proton will disappear, confirming its identity.[10][11]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, three distinct signals are observed, as the two methyl carbons are chemically equivalent.[2]

Chemical Shift (δ, ppm)Carbon Assignment
~19.0(C H₃)₂CH-
~30.0 (approx.)(CH₃)₂C H-
~69.0 (approx.)-C H₂OH

Data sourced from Doc Brown's Chemistry. [2]

Interpretation:

  • The carbon atom bonded to the electronegative oxygen (-CH₂OH) is the most deshielded and appears furthest downfield (~69 ppm).[12]

  • The two equivalent methyl carbons ((C H₃)₂) are the most shielded and appear furthest upfield (~19.0 ppm).[2]

  • The methine carbon ((CH₃)₂C H-) appears at an intermediate chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Acquiring a "Neat" Liquid Spectrum

Rationale: For a pure liquid like this compound, the simplest method is to run a "neat" sample, meaning without a solvent. This is done by creating a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation in the typical analytical range.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: Place a single drop of this compound onto the surface of one clean, dry NaCl plate.

  • Film Formation: Place a second NaCl plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Background Spectrum: Place the empty, closed spectrometer sample compartment and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared salt plates in the sample holder within the spectrometer and acquire the IR spectrum.

IR Spectrum Analysis

The IR spectrum of this compound shows several characteristic absorption bands that confirm its alcoholic and aliphatic nature.[15]

Wavenumber (cm⁻¹)Bond VibrationDescription
~3300 (broad)O-H stretchStrong, broad peak indicative of hydrogen-bonded alcohol.
~2950 (sharp)C-H stretchStrong, sharp peaks for sp³ hybridized C-H bonds.
~1465C-H bend (CH₂)Medium intensity "scissoring" vibration.
~1375C-H bend (CH₃)"Umbrella mode" characteristic of methyl groups.
~1050C-O stretchStrong, sharp peak for the primary alcohol C-O bond.

Data sourced from Doc Brown's Chemistry and NIST Chemistry WebBook. [15]

Interpretation:

  • O-H Stretch (~3300 cm⁻¹): The most prominent feature is the very broad and strong absorption in the 3200-3600 cm⁻¹ region.[16] This is the hallmark of an alcohol's O-H stretching vibration. The broadness is a direct consequence of intermolecular hydrogen bonding, which creates a variety of vibrational environments, causing the individual absorptions to merge into a wide band.[17][18]

  • C-H Stretch (~2950 cm⁻¹): The sharp, strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the alkyl portions of the molecule.

  • C-O Stretch (~1050 cm⁻¹): A strong, sharp peak around 1050 cm⁻¹ is indicative of the C-O single bond stretch.[12] The position of this peak can help distinguish between primary, secondary, and tertiary alcohols.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)

Rationale: EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase.[6] This process imparts significant energy, leading to predictable fragmentation. This compound is sufficiently volatile for this method.[7]

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the liquid sample is injected into the instrument, where it is vaporized by heating in a vacuum.[19]

  • Ionization: The gaseous molecules pass through a beam of high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M•⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

  • Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Mass Spectrum Analysis

The mass spectrum of this compound (molecular weight: 74.12 g/mol ) shows a characteristic pattern of peaks.[11]

m/zIon FormulaRelative AbundanceInterpretation
74[C₄H₁₀O]•⁺LowMolecular Ion (M•⁺)
56[C₄H₈]•⁺ModerateLoss of H₂O (Dehydration)
43[C₃H₇]⁺100% (Base Peak)Loss of •CH₂OH (α-cleavage)
41[C₃H₅]⁺HighFurther fragmentation of [C₃H₇]⁺
31[CH₂OH]⁺ModerateLoss of •C₃H₇ (α-cleavage)

Data sourced from Doc Brown's Chemistry and MassBank. [9][20]

Interpretation: The molecular ion peak at m/z = 74 is often weak for primary alcohols due to the ease of fragmentation.[13][21] The two primary fragmentation pathways for alcohols are α-cleavage and dehydration.[22]

MS_Fragmentation cluster_alpha α-Cleavage cluster_dehydration Dehydration M [(CH₃)₂CHCH₂OH]•⁺ m/z = 74 frag43 [(CH₃)₂CH]⁺ m/z = 43 (Base Peak) M->frag43 - •CH₂OH frag31 [CH₂OH]⁺ m/z = 31 M->frag31 - •CH(CH₃)₂ frag56 [C₄H₈]•⁺ m/z = 56 M->frag56 - H₂O

Caption: Key fragmentation pathways of this compound in EI-MS.

  • α-Cleavage: This is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group. This pathway is favorable because it forms a stable carbocation or a resonance-stabilized oxonium ion.[22]

    • Loss of a •CH₂OH radical (mass 31) from the molecular ion results in the isopropyl cation, [(CH₃)₂CH]⁺ , which is the highly stable base peak at m/z = 43 .[9]

    • Loss of an isopropyl radical (•C₃H₇, mass 43) results in the resonance-stabilized oxonium ion, [CH₂OH]⁺ , at m/z = 31 .[10]

  • Dehydration: The elimination of a water molecule (mass 18) from the molecular ion is another common pathway for alcohols.[21] This results in an alkene radical cation, [C₄H₈]•⁺ , at m/z = 56 (74 - 18).

Conclusion: A Cohesive Spectroscopic Picture

The combined data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a cohesive and self-validating structural determination of this compound. NMR spectroscopy maps the unique proton and carbon environments and their connectivity, confirming the branched isobutyl structure. IR spectroscopy unequivocally identifies the hydroxyl functional group and the aliphatic hydrocarbon backbone. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern, including a characteristic base peak at m/z = 43, that is perfectly consistent with the proposed structure. This multi-technique approach exemplifies the rigorous standards required for chemical characterization in scientific research and industry.

References

Introduction: The Role of 2-Methyl-1-propanol in Scientific Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1-propanol

This compound, also known as isobutanol, is a primary alcohol with significant applications across the chemical and pharmaceutical industries. Its utility as a solvent, a reactant in chemical syntheses, and a component in formulations underscores the critical need for a thorough understanding of its fundamental thermodynamic properties. For researchers, scientists, and drug development professionals, these properties are not merely academic data points; they are the bedrock of process design, safety assessment, and formulation stability.

This guide provides a comprehensive exploration of the core thermodynamic characteristics of this compound. Moving beyond a simple recitation of values, we will delve into the experimental methodologies used to determine these properties, explaining the causality behind procedural choices. This approach is designed to equip the reader with not only the data but also the field-proven insights necessary for its practical application in a laboratory or industrial setting.

Core Physicochemical and Thermodynamic Data

A precise understanding of a substance's properties begins with its fundamental constants and state-dependent characteristics. The data presented below have been compiled from authoritative sources and are summarized for clarity and comparative ease.

Table 1: Key Physicochemical Properties of this compound

PropertyValueUnitsSource(s)
Molecular FormulaC₄H₁₀O-[1]
Molar Mass74.12 g/mol [2]
IUPAC Name2-methylpropan-1-ol-[1]
CAS Number78-83-1-[1]
Density (at 25°C)0.803g/mL
Normal Boiling Point108°C[2]
Melting Point-108°C[1][2]
Critical Temperature274.65°C[1]
Critical Pressure42.95bar[1]

Table 2: Fundamental Thermodynamic Properties of this compound

PropertyValueUnitsSource(s)
Enthalpy
Std. Enthalpy of Formation (liquid, 298.15 K)-315.4 ± 0.7kJ/mol[3]
Std. Enthalpy of Combustion (liquid, 298.15 K)-2664.2 ± 0.6kJ/mol[3]
Enthalpy of Vaporization (at boiling point)43.4kJ/mol[1]
Entropy
Std. Molar Entropy (liquid, 298.15 K)189.1 ± 0.8J/(mol·K)[3]
Heat Capacity
Specific Heat Capacity (liquid, 25°C)2.4407kJ/(kg·K)[1]
Molar Heat Capacity (liquid, 298.15 K)180.91J/(mol·K)[1]
Vapor Pressure
at 20°C8mmHg[4]
at 25°C10mmHg[2]

Experimental Determination of Thermodynamic Properties

The accuracy of thermodynamic data is contingent upon the rigor of the experimental methods used for its determination. This section outlines the principles and protocols for measuring key properties of this compound, emphasizing the rationale behind each technique.

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique for determining a material's heat capacity.[5] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[6]

Causality of Experimental Choices:

  • Reference Material: A sapphire standard is typically used for calibration and as a reference. Its heat capacity is well-characterized and stable over a broad temperature range, providing a reliable baseline for comparison.[7]

  • Heating Rate: A controlled heating rate, commonly between 10-20 K/min, is employed.[5] This rate is a compromise: it must be slow enough to ensure the sample remains in thermal equilibrium but fast enough to maintain a strong signal-to-noise ratio and reasonable experiment duration.

  • Three-Step Measurement: The protocol involves three distinct runs (empty pan baseline, sapphire reference, and the this compound sample). This systematic approach allows for the subtraction of instrumental effects and crucible heat capacity, isolating the heat flow attributable solely to the sample.[8]

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow according to standard procedures, such as ASTM E967 and E968.

  • Baseline Measurement: Place an empty, hermetically sealed aluminum crucible in the sample holder and an identical empty one in the reference holder. Run the programmed temperature profile (e.g., from -100°C to 150°C at 10 K/min) to obtain the baseline curve.

  • Reference Measurement: Accurately weigh a sapphire disk and place it in the sample crucible. Execute the same temperature program to measure the heat flow for the reference material.

  • Sample Measurement: Accurately weigh a sample of this compound into a fresh hermetically sealed crucible. Ensure the seal is perfect to prevent volatilization. Run the identical temperature program.

  • Calculation: The specific heat capacity (cₚ) is calculated using the heat flow signals (DSC) and masses (m) from the three runs: cₚ, sample = (DSC_sample - DSC_baseline) / (m_sample) * (m_sapphire / (DSC_sapphire - DSC_baseline)) * cₚ, sapphire

DSC_Workflow cluster_prep Preparation cluster_measurement Measurement Sequence (10 K/min) cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (Temp & Heat Flow) Prep_Pans 2. Prepare & Weigh (Empty, Sapphire, Sample) Run_Baseline 3. Run Baseline (Empty Pans) Prep_Pans->Run_Baseline Run_Sapphire 4. Run Sapphire Reference Run_Baseline->Run_Sapphire Run_Sample 5. Run this compound Sample Run_Sapphire->Run_Sample Calculate_Cp 6. Calculate Specific Heat Capacity (cₚ) Using 3-Curve Analysis Run_Sample->Calculate_Cp

DSC workflow for specific heat capacity determination.
Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume calorimeter, commonly known as a bomb calorimeter.[9] The substance is completely combusted in an excess of pure oxygen, and the heat released by the reaction is absorbed by the surrounding water bath. The resulting temperature increase is measured to calculate the energy change.[9][10]

Causality of Experimental Choices:

  • Constant Volume: The sealed "bomb" ensures the reaction occurs at a constant volume. The heat measured is therefore the change in internal energy (ΔU). This value is then converted to the change in enthalpy (ΔH) by accounting for the change in the number of moles of gas in the reaction.

  • Excess Oxygen: A high pressure of pure oxygen ensures complete and rapid combustion, which is essential for an accurate measurement.[9]

  • System Calibration: The heat capacity of the entire calorimeter system (C_bomb) must be determined by combusting a substance with a precisely known enthalpy of combustion, such as benzoic acid.[9] This calibration step is crucial for trustworthiness as it accounts for the heat absorbed by the bomb, water, stirrer, and all other components.

Experimental Protocol for Bomb Calorimetry:

  • System Calibration:

    • Press a pellet of benzoic acid of known mass.

    • Place the pellet in the crucible inside the bomb. Attach a fuse wire.

    • Seal the bomb and pressurize it with pure oxygen.

    • Immerse the bomb in a known mass of water in the calorimeter jacket.

    • Ignite the sample and record the temperature change (ΔT) of the water.

    • Calculate the heat capacity of the calorimeter (C_bomb) using the known heat of combustion of benzoic acid.

  • Sample Measurement:

    • Place a known mass of this compound in the crucible.

    • Repeat the sealing, pressurizing, and immersion steps as with the calibrant.

    • Ignite the sample and record the resulting temperature change (ΔT_sample).

  • Calculation:

    • Calculate the heat released by the sample combustion: q_reaction = C_bomb * ΔT_sample.

    • Determine the molar enthalpy of combustion by dividing q_reaction by the number of moles of this compound burned.

    • Apply a correction to convert the constant-volume energy change (ΔU) to the constant-pressure enthalpy change (ΔH).

Bomb_Calorimetry_Workflow cluster_cal System Calibration cluster_exp Sample Experiment cluster_calc Data Analysis Prep_Calibrant 1. Prepare Benzoic Acid (Known Mass) Run_Calibrant 2. Combust in Bomb & Measure ΔT_cal Prep_Calibrant->Run_Calibrant Calc_Cbomb 3. Calculate C_bomb Run_Calibrant->Calc_Cbomb Run_Sample 5. Combust in Bomb & Measure ΔT_sample Prep_Sample 4. Prepare this compound (Known Mass) Prep_Sample->Run_Sample Calc_q 6. Calculate Heat Released q = C_bomb * ΔT_sample Run_Sample->Calc_q Calc_DeltaH 7. Calculate Molar Enthalpy of Combustion (ΔH) Calc_q->Calc_DeltaH

Workflow for enthalpy of combustion determination.
Vapor Pressure Measurement by Ebulliometry

Ebulliometry is a dynamic method for determining the vapor pressure of liquids by precisely measuring their boiling point at various controlled pressures.[11][12] This technique is highly applicable to pure liquids like this compound.[13]

Causality of Experimental Choices:

  • Dynamic Equilibrium: The method relies on establishing a stable equilibrium between the liquid and vapor phases at the boiling point. The continuous boiling and condensation cycle within the ebulliometer ensures this equilibrium is maintained.[14]

  • Pressure Control: An electronic pressure control system is essential. By systematically varying the applied pressure (from vacuum to atmospheric) and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed.[14]

  • High-Precision Thermometry: Since temperature is the primary measured variable, the use of a calibrated, high-precision thermometer (e.g., a platinum resistance thermometer) is critical for accuracy.[15]

Experimental Protocol for Ebulliometry:

  • Apparatus Setup: Assemble the ebulliometer, connecting it to a vacuum pump and a pressure control system.

  • Sample Introduction: Introduce approximately 20 mL of this compound into the ebulliometer boiler.[14]

  • Degassing: Reduce the pressure in the system to initiate boiling at a low temperature, which helps to remove dissolved gases from the liquid.

  • Measurement:

    • Set a specific pressure using the controller (e.g., 10 kPa).

    • Heat the boiler until the liquid boils smoothly and a stable temperature is observed where the vapor condenses. This is the equilibrium boiling temperature.

    • Record the pressure and the corresponding temperature.

    • Repeat this measurement at various pressures (e.g., in 10 kPa increments up to atmospheric pressure).

  • Data Analysis: Plot the measured pressure versus temperature to obtain the vapor pressure curve for this compound.

Application in Drug Development and Research

A thorough grasp of these thermodynamic properties is essential for the effective use of this compound in a pharmaceutical context.

  • Solubility and Dissolution: The thermodynamic properties of a solvent directly influence its ability to dissolve a drug candidate. Enthalpy and entropy of solution, which are related to the properties of the pure components, govern the solubility and dissolution rate of an active pharmaceutical ingredient (API).[16] This is a cornerstone of pre-formulation studies and process chemistry.[17]

  • Crystallization and Purification: Crystallization is a key purification step in API manufacturing. The choice of solvent and the control of temperature are dictated by the thermodynamics of the solute-solvent system.[16] Knowledge of heat capacity and enthalpy of solution for this compound allows for precise control over cooling profiles, leading to desired crystal forms (polymorphs) and purity levels.

  • Process Safety and Design: Vapor pressure data are fundamental for process safety, enabling the calculation of potential volatile organic compound (VOC) emissions and ensuring adequate ventilation.[11][12] The enthalpy of combustion is critical for assessing fire and explosion hazards.[4] Heat capacity is used in designing heating and cooling systems for reactors and other process equipment.

Logical Relationship of Core Thermodynamic Functions

The interplay between enthalpy (ΔH), entropy (ΔS), and temperature (T) determines the spontaneity of a process, as described by the Gibbs free energy (ΔG). This relationship is central to understanding everything from chemical reactions to phase transitions.

ΔG = ΔH - TΔS

  • A negative ΔG indicates a spontaneous process.

  • ΔH represents the change in heat content (exothermic or endothermic).

  • ΔS represents the change in disorder or randomness.

Gibbs_Free_Energy Enthalpy Enthalpy (ΔH) Heat of Reaction/Transition Gibbs Gibbs Free Energy (ΔG) Process Spontaneity Enthalpy->Gibbs Contributes to ΔG Entropy Entropy (ΔS) Change in Disorder Entropy->Gibbs Contributes to ΔG Temperature Absolute Temperature (T) Temperature->Gibbs Scales the Entropy Contribution

Relationship between core thermodynamic functions.

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye damage.[18][19] Proper handling is essential to ensure laboratory safety.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[20][22]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[18][22]

References

An In-Depth Technical Guide to the Health and Safety of 2-Methyl-1-propanol (Isobutanol)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-propanol, commonly known as isobutanol, is a versatile organic solvent and chemical intermediate with significant applications in research and pharmaceutical development.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive understanding and rigorous application of safety protocols. This guide provides an in-depth analysis of the health and safety considerations for this compound, moving beyond basic data sheets to explain the causal links between its physicochemical properties and the required safety measures. It is designed to equip laboratory professionals with the expertise to mitigate risks, respond effectively to emergencies, and ensure a safe operational environment.

Section 1: Physicochemical Properties and Hazard Implications

The inherent risks associated with this compound are a direct consequence of its chemical and physical properties. Understanding these characteristics is fundamental to appreciating the causality behind the safety protocols outlined in this guide. Isobutanol is a colorless, flammable liquid with a characteristic sweet odor.[3][4][5]

Causality: The combination of a relatively low flash point and a vapor density greater than air is of critical importance. Vapors from a spill will not readily dissipate upwards but can travel along floors and accumulate in low-lying, poorly ventilated areas, creating a significant fire or explosion hazard if an ignition source is present.[2][6][7][8] This dictates stringent requirements for ventilation and the elimination of ignition sources.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 78-83-1[3][6][7]
Molecular Formula C₄H₁₀O[7][8]
Molar Mass 74.12 g/mol [1][7][8]
Boiling Point ~108 °C[4]
Melting Point -108 °C[4]
Flash Point 28 °C (82.4 °F) - closed cup
Density 0.803 g/mL at 25 °C[4]
Vapor Density 2.55 (Air = 1)[9]
Explosive Limits 1.7% - 10.6% by volume in air[9][10]
Water Solubility Soluble (approx. 70-87 g/L at 20°C)[4][11]

Section 2: Toxicological Profile and Routes of Exposure

This compound presents several health hazards primarily related to direct contact and inhalation. It is not classified as carcinogenic, mutagenic, or a reproductive toxicant based on current data.[6][8] The primary toxicological concerns are acute and local effects resulting from exposure.

  • Ocular Exposure: This is the most severe health hazard. This compound is classified as causing serious eye damage (H318).[3][6][7][8] Contact can lead to irreversible damage and risk of blindness.[7][8] The causality lies in its chemical nature, which can cause significant injury to the cornea and other sensitive eye tissues.

  • Dermal Exposure: The substance causes skin irritation (H315).[3][6][7][8] Prolonged or repeated contact can defat the skin, leading to dermatitis.[2] While its acute dermal toxicity is low, absorption through the skin can contribute to systemic effects.[12]

  • Inhalation Exposure: Vapors may cause respiratory tract irritation (H335).[3][6][7][8] At higher concentrations, it can depress the central nervous system (CNS), leading to narcotic effects such as drowsiness, dizziness, headache, and nausea (H336).[2][3][6][13]

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful and can cause gastrointestinal irritation, nausea, and vomiting, along with systemic effects similar to inhalation.[2][3]

Routes_of_Exposure cluster_routes Primary Routes of Exposure cluster_effects Primary Health Effects substance This compound ocular Ocular (Eyes) substance->ocular Splash dermal Dermal (Skin) substance->dermal Contact inhalation Inhalation (Lungs) substance->inhalation Vapor ingestion Ingestion (GI Tract) substance->ingestion Accidental eye_effect Serious Eye Damage (H318) ocular->eye_effect skin_effect Skin Irritation (H315) dermal->skin_effect resp_effect Respiratory Irritation (H335) CNS Depression (H336) inhalation->resp_effect ingest_effect GI Irritation, Systemic Toxicity ingestion->ingest_effect

Figure 1: Primary exposure routes and associated health effects for this compound.

Section 3: Risk Mitigation and Safe Handling Protocols

A systematic approach to hazard control is essential for safely handling this compound. The hierarchy of controls provides a framework for implementing the most effective safety measures.

The Hierarchy of Hazard Controls

This framework prioritizes control strategies from most to least effective.

  • Elimination/Substitution: The most effective control is to remove the hazard. In research, this may involve designing experiments that use a less hazardous solvent.

  • Engineering Controls: If elimination is not feasible, physically isolate people from the hazard. This is the primary method for controlling exposure to isobutanol vapors.

  • Administrative Controls: These are changes to the way people work, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Hierarchy_of_Controls elimination Elimination (Remove the hazard) substitution Substitution (Replace with a safer alternative) engineering Engineering Controls (Isolate people from the hazard) admin Administrative Controls (Change how people work) ppe PPE (Protect the worker with equipment)

Figure 2: The hierarchy of hazard controls, from most to least effective.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate vapors, use a certified chemical fume hood with adequate local exhaust ventilation.[14]

  • Ignition Source Control: Use explosion-proof electrical equipment and lighting where vapors may accumulate.[3][6] Ensure all containers and transfer equipment are properly grounded and bonded to prevent static discharge, a known ignition source.[3][5][6]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving isobutanol.

  • Training: Ensure all personnel are trained on the specific hazards, safe handling procedures, emergency response, and proper use of PPE.

  • Workplace Hygiene: Prohibit eating, drinking, and smoking in areas where isobutanol is handled.[7][15] Wash hands thoroughly after handling the chemical.[7][14]

Personal Protective Equipment (PPE)

PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical splash goggles that meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][14] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves tested to EN 374, such as nitrile rubber (minimum layer thickness 0.11 mm).[9] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[9]

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[14]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[13][16]

Table 2: Occupational Exposure Limits (OELs)

AuthorityLimit TypeValue (ppm)Value (mg/m³)Source(s)
OSHA (US) PEL (TWA)100 ppm300 mg/m³[13][14]
NIOSH (US) REL (TWA)50 ppm150 mg/m³[13][14]
ACGIH (US) TLV (TWA)50 ppm150 mg/m³[9][13]
EH40/2005 (UK) WEL (TWA)50 ppm154 mg/m³[6][15]
EH40/2005 (UK) WEL (STEL)75 ppm231 mg/m³[6][15]
TWA = Time-Weighted Average (8-hour period); STEL = Short-Term Exposure Limit (15-minute period)

Section 4: Emergency Response Procedures

A clear, rehearsed emergency plan is critical.

Spill Response Protocol
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area except for those involved in the cleanup.[13]

  • Eliminate Ignition Sources: Remove all heat, sparks, flames, and other ignition sources from the area.[5][17]

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[8]

  • Contain Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[7][8] Prevent entry into drains and waterways.[7][8]

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[3][5][17]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and regulatory guidelines.

Spill_Response start Spill Detected alert Alert Personnel & Evacuate Area start->alert ignite Eliminate Ignition Sources alert->ignite ppe Don Appropriate PPE ignite->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste decon->dispose end Response Complete dispose->end

Figure 3: Step-by-step workflow for responding to a this compound spill.
First Aid Measures

Immediate action is required following any exposure.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[3][6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist. [7][9]

  • Skin Contact: Take off immediately all contaminated clothing.[6][9] Rinse the affected skin area with plenty of soap and water.[6] If skin irritation occurs or persists, seek medical advice.[7][8]

  • Inhalation: Remove the victim to fresh air and keep them in a position comfortable for breathing.[3][6] If breathing is difficult or has stopped, provide artificial respiration.[17] Call a poison center or doctor if you feel unwell.[3][7]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water (only if the person is conscious).[6] Seek immediate medical attention.[8][9]

Firefighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[7][8][18]

  • Unsuitable Media: Do not use a solid water jet, as it may scatter and spread the fire.[2][7][8]

  • Hazards: Vapors are heavier than air and may travel to an ignition source and flash back.[3][5] Containers may explode when heated.[3] Hazardous combustion products include carbon monoxide and carbon dioxide.[7][8]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][3][7] Use water spray to cool closed containers exposed to fire.[2][3]

Section 5: Storage and Waste Disposal

Conditions for Safe Storage
  • Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[3][6][9] The recommended storage temperature is 15–25 °C.[7][15]

  • Keep containers tightly closed to prevent vapor leakage.[3][6][7]

  • Store in a designated flammables area.[3]

  • Ensure containers are grounded and bonded.[6][15]

Incompatible Materials

Store separately from strong oxidizing agents, acid chlorides, acid anhydrides, alkali metals, and aluminum.[3][7][8] this compound can react violently or exothermically with these substances.[7][8]

Waste Disposal Guidelines

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or surface water.[7][8] Disposal should be handled by a licensed professional waste disposal service.

References

An In-Depth Technical Guide to 2-Methyl-1-propanol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1-propanol, commonly known as isobutanol, is a four-carbon branched-chain primary alcohol that serves as a cornerstone in modern organic synthesis.[1] With the chemical formula (CH₃)₂CHCH₂OH, it is a versatile C4 building block, valued for its role as a precursor to a wide array of commercially significant chemicals, including aldehydes, carboxylic acids, esters, and alkenes.[2][3] This guide provides an in-depth exploration of the primary synthetic transformations of this compound, offering field-proven insights, detailed experimental protocols, and mechanistic causality for researchers, scientists, and professionals in drug development. We will delve into key reactions such as oxidation, esterification, dehydration, and etherification, highlighting the utility of the resulting compounds in industries ranging from coatings and plastics to pharmaceuticals and fragrances.[2][4]

Introduction: The C4 Workhorse

This compound is a colorless, flammable liquid with a characteristic odor, historically isolated from fusel oils, a byproduct of fermentation.[1] Modern industrial production, however, predominantly relies on the hydroformylation (oxo synthesis) of propylene, which generates a mixture of isobutyraldehyde and n-butyraldehyde, followed by hydrogenation.[1][4][5]

Its branched structure imparts unique physical and chemical properties that make it and its derivatives valuable in numerous applications. As a primary alcohol, the hydroxyl group is readily accessible for a variety of chemical modifications, positioning this compound as a critical and cost-effective starting material for introducing the isobutyl moiety into more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₁₀O[2]
Molar Mass 74.12 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 107 °C[4]
Melting Point -108 °C
Density 0.802 g/cm³
Solubility in Water 8.5 wt% at 20°C[1]
Flash Point 28 °C[1]
CAS Number 78-83-1[2]

Below is a high-level overview of the primary synthetic routes originating from this compound, which will be detailed in the subsequent sections.

G main This compound sub1 Oxidation main->sub1 sub2 Esterification main->sub2 sub3 Dehydration main->sub3 sub4 Etherification main->sub4 prod1a Isobutyraldehyde sub1->prod1a prod2 Isobutyl Esters (e.g., Isobutyl Acetate) sub2->prod2 prod3 Isobutylene (2-Methylpropene) sub3->prod3 prod4 Diisobutyl Ether sub4->prod4 prod1b Isobutyric Acid prod1a->prod1b Further Oxidation

Caption: Core synthetic pathways originating from this compound.

Key Synthetic Transformations

Oxidation: Accessing Aldehydes and Carboxylic Acids

The oxidation of this compound provides a direct route to isobutyraldehyde (2-methylpropanal) and isobutyric acid (2-methylpropanoic acid), two vital industrial intermediates. The choice of oxidizing agent and reaction conditions dictates the final product.

  • Mild Oxidation to Isobutyraldehyde: Controlled dehydrogenation or mild oxidation yields isobutyraldehyde.[1] This aldehyde is a precursor for the synthesis of other important chemicals, such as neopentyl glycol (via condensation with formaldehyde) and isobutanol itself (via hydrogenation).[5][6][7]

  • Strong Oxidation to Isobutyric Acid: As a primary alcohol, this compound can be fully oxidized to the corresponding carboxylic acid.[8] This transformation is typically achieved using strong oxidizing agents like chromic acid (generated in situ from CrO₃ or a dichromate salt in sulfuric acid).[1][8][9] The reaction proceeds through an aldehyde intermediate, which is then further oxidized.[9]

Oxidation_Pathway start This compound intermediate Isobutyraldehyde start->intermediate Mild Oxidation (e.g., PCC, Swern) final Isobutyric Acid intermediate->final Strong Oxidation (e.g., CrO₃, H₂SO₄)

Caption: Stepwise oxidation of this compound.

This protocol describes the oxidation of this compound using a strong oxidizing agent.

  • Reagent Preparation: Prepare the oxidizing solution (chromic acid) by carefully dissolving a dichromate salt (e.g., potassium dichromate) in aqueous sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the this compound. The flask should be cooled in an ice bath.

  • Addition of Oxidant: Add the prepared chromic acid solution dropwise to the alcohol while maintaining the reaction temperature below a specified limit to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Once complete, the reaction mixture is typically quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant, followed by extraction of the product into an organic solvent.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude isobutyric acid can be further purified by distillation.

Fischer Esterification: Synthesis of Isobutyl Esters

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[10] this compound readily undergoes this reaction to produce a variety of isobutyl esters, which are widely used as solvents and fragrance components.[1][11] Isobutyl acetate, for example, is a common solvent for lacquers and nitrocellulose and possesses a characteristic fruity odor.[11]

The reaction is an equilibrium process. To drive it towards the product side, an excess of one reactant (typically the alcohol) is used, and/or water is removed as it is formed, often using a Dean-Stark apparatus.[10]

This protocol is a robust method for the laboratory-scale synthesis of isobutyl acetate.[12][13]

Table 2: Experimental Parameters for Isobutyl Acetate Synthesis

ParameterValue/ReagentMolar Amount
Alcohol This compound (23.1 mL)~0.25 mol
Carboxylic Acid Glacial Acetic Acid (34.5 mL)~0.60 mol
Catalyst Concentrated Sulfuric Acid (5.0 mL)Catalytic
Reaction Temp. 130 °C (Reflux)[12][13]N/A
Reaction Time 2.5 hours[12][13]N/A
Reported Yield 15.67 g (54%)[12][13]~0.135 mol
  • Reaction Setup: Combine 23.1 mL of this compound, 34.5 mL of glacial acetic acid, and 5.0 mL of concentrated sulfuric acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[12][13]

  • Heating: Heat the mixture to reflux (approximately 130°C) using a suitable heating mantle and stir for 2.5 hours.[12][13]

  • Cooling and Quenching: After the reflux period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water until the aqueous phase is roughly twice the volume of the organic phase.[12][13]

  • Washing: Shake the funnel to mix the layers and then allow them to separate. Discard the lower aqueous layer. Wash the organic layer three times with a saturated sodium hydrogen carbonate solution to neutralize the excess acid catalyst and unreacted acetic acid.[12][13]

  • Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and purify the resulting liquid by fractional distillation. Collect the fraction boiling around 110-117°C, which corresponds to isobutyl acetate.[12][13]

Esterification_Workflow A Combine Alcohol, Acid, & H₂SO₄ Catalyst B Heat to Reflux (130°C, 2.5h) A->B C Cool to Room Temp B->C D Separatory Funnel: Add Water C->D E Wash with NaHCO₃ (aq) D->E F Dry over MgSO₄ E->F G Purify by Distillation F->G H Collect Isobutyl Acetate G->H

Caption: Experimental workflow for the synthesis of isobutyl acetate.

Dehydration: Production of Isobutylene

The catalytic dehydration of this compound is a key industrial process for producing 2-methylpropene, commonly known as isobutylene.[1] Isobutylene is a valuable C4 olefin used in the production of polymers like butyl rubber and as a precursor for fuel additives such as methyl tert-butyl ether (MTBE).

This elimination reaction is typically performed in the gas phase at elevated temperatures over a solid acid catalyst.[14]

Table 3: Reaction Conditions for Dehydration to Isobutylene

ParameterConditionSource
Catalyst γ-Alumina (γ-Al₂O₃)[1][14]
Temperature 300-350 °C[1]
Conversion Nearly Quantitative[1]
Selectivity >90% for Isobutylene[1]

The mechanism involves the protonation of the alcohol's hydroxyl group by an acidic site on the catalyst surface, forming a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the double bond.

Dehydration_Workflow A Vaporize this compound B Pass Vapor over Heated γ-Al₂O₃ Catalyst (300-350°C) A->B C Collect Gaseous Products B->C D Test for Alkene (e.g., Bromine Water) C->D Verification E Isobutylene Product C->E

Caption: Logical workflow for the gas-phase dehydration of this compound.

Other Important Transformations
  • Etherification: The bimolecular dehydration of this compound, catalyzed by acids like sulfuric acid or solid acid resins, produces diisobutyl ether.[15] This reaction is temperature-dependent; at lower temperatures, ether formation is favored, while at higher temperatures, the elimination reaction to form isobutylene dominates.

  • Alkylation: this compound can be used in alkylation reactions with ammonia or amines to form various isobutylamines, which are important intermediates in the synthesis of agrochemicals and pharmaceuticals.[1]

  • Use in Pharmaceutical Synthesis: While direct use is less common, this compound serves as a starting material for more complex chiral building blocks. For example, it is a precursor in some synthetic routes to (R)-(+)-2-Methyl-1-phenyl-1-propanol, a valuable chiral alcohol in pharmaceutical research.[16][17] Furthermore, its oxidation product, isobutyraldehyde, is a key reactant in the synthesis of 2-amino-2-methyl-1-propanol, a multifunctional additive used in drug formulation.[18][19]

Conclusion

This compound demonstrates remarkable versatility as a precursor in organic synthesis. Its simple, branched C4 structure is a gateway to a diverse range of functional groups and molecular scaffolds. Through straightforward and well-understood reactions—oxidation, esterification, and dehydration—it provides efficient access to high-value chemicals that are indispensable in numerous industrial sectors. For the research and drug development professional, a thorough understanding of the reactivity and synthetic potential of isobutanol is essential for designing novel synthetic routes and developing new materials and therapeutic agents. Its accessibility and relatively low cost solidify its position as a fundamental building block in the chemist's toolkit.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Methyl-1-propanol as a Versatile Solvent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methyl-1-propanol, commonly known as isobutanol, is emerging as a highly versatile and effective solvent for a range of organic transformations. Possessing a unique balance of polarity, a moderate boiling point, and favorable environmental credentials, it presents a compelling alternative to traditional laboratory solvents. This document provides an in-depth guide for researchers, chemists, and process development professionals on the strategic application of this compound. We will explore its fundamental physicochemical properties, discuss its advantages and limitations, and provide detailed, validated protocols for key reactions, including esterifications and carbonyl reductions.

Introduction: Re-evaluating the Role of this compound

Historically relegated to use as a chemical intermediate or a component in coatings and lacquers, this compound is gaining significant traction as a primary solvent in organic synthesis.[1][2] Its branched structure distinguishes it from its linear isomer, 1-butanol, affording unique solubility and reactivity profiles.[3] As the chemical industry pivots towards more sustainable and cost-effective practices, solvents derived from biorenewable feedstocks are of paramount importance.[4][5] Isobutanol can be produced via microbial fermentation, positioning it as a "green" solvent with significant potential to reduce the environmental footprint of chemical manufacturing.[6][7]

This guide moves beyond a simple recitation of properties to provide a functional understanding of why and how this compound should be employed in the laboratory.

Physicochemical Properties: The Foundation of Application

The utility of any solvent is dictated by its physical and chemical characteristics. This compound's properties make it suitable for a broad range of reaction conditions.

PropertyValueSignificance in Organic Synthesis
Formula C₄H₁₀OFour-carbon branched alcohol.[8]
Molar Mass 74.12 g/mol Influences stoichiometry and reaction kinetics.[8][9]
Boiling Point 108 °C (226 °F)Ideal for reactions requiring heating below many traditional solvents (e.g., toluene, DMF) but high enough for effective water removal.[1][10]
Melting Point -108 °C (-162 °F)Wide liquid range, suitable for low-temperature reactions.[1][10]
Density 0.802 g/cm³ (at 20 °C)Less dense than water, facilitating phase separation during aqueous workups.[8]
Solubility in Water ~87 g/L (at 20 °C)Moderately soluble; allows for use as a co-solvent in some aqueous systems and easy removal by washing.[3]
Azeotrope with Water Forms a minimum-boiling azeotrope (Boiling Point: 92.7 °C)This property is highly advantageous for driving equilibrium reactions, such as esterifications, by removing water.[11]
Polarity Moderately PolarThe hydroxyl group provides polarity, enabling it to dissolve a range of polar organic molecules and some inorganic salts.[8]
Flash Point 28 °C (82 °F)Flammable liquid requiring appropriate safety precautions.[10]

Core Applications & Mechanistic Rationale

This compound is not a universal solvent, but it excels in specific, widely used reaction classes. Its selection should be a deliberate choice based on the reaction's demands.

Esterification Reactions (Fischer-Speier)

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. This compound serves as an excellent solvent for this equilibrium-driven process.

Causality for Use:

  • Water Removal: The primary advantage is its ability to form a minimum-boiling azeotrope with water.[11] By setting up the reaction with a Dean-Stark apparatus, the water generated as a byproduct can be continuously removed, driving the equilibrium towards the ester product according to Le Châtelier's principle.

  • Temperature Profile: Its 108 °C boiling point provides a sufficiently high reaction temperature to achieve reasonable reaction rates for many substrates without requiring high-pressure apparatus or oil baths set to extreme temperatures.[1]

  • Solubility: It effectively dissolves a wide range of carboxylic acids and the resulting esters, maintaining a homogeneous reaction mixture.[12]

Fischer_Esterification

Carbonyl Reduction Reactions

This compound is an effective solvent for the reduction of aldehydes and ketones using hydride reagents like sodium borohydride (NaBH₄).

Causality for Use:

  • Protic Nature: Unlike lithium aluminum hydride (LiAlH₄), NaBH₄ is less reactive and can be used in protic solvents like alcohols. The alcohol serves as the proton source to quench the intermediate alkoxide formed after hydride transfer, yielding the final alcohol product.[13]

  • Reagent Solubility: It readily dissolves both the carbonyl substrate and NaBH₄, ensuring an efficient reaction.

  • Safety: It is a safer choice than highly volatile alcohols like methanol or ethanol due to its higher boiling point and flash point, reducing the risk of fire and exposure.[10]

Considerations for Grignard Reactions

Caution must be exercised when considering this compound for Grignard reactions.

Limitations and Rationale:

  • Protic Solvent: As a primary alcohol, this compound contains an acidic proton on its hydroxyl group. This proton will rapidly and irreversibly quench any Grignard reagent (a strong base), destroying the reagent and preventing the desired reaction with the electrophile (e.g., a ketone or aldehyde).

  • Appropriate Use: Its use is therefore restricted to the workup stage of a Grignard reaction. After the Grignard reagent has fully reacted with the substrate in an appropriate aprotic solvent (like diethyl ether or THF), this compound can be used cautiously during the quenching step to neutralize any excess Grignard reagent and protonate the resulting magnesium alkoxide salt to yield the final alcohol product.

Solvent_Choice

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for common laboratory-scale synthesis.

Protocol 1: Synthesis of Isobutyl Acetate via Fischer Esterification

Objective: To synthesize isobutyl acetate from acetic acid and this compound, using the solvent as both reactant and reaction medium, with sulfuric acid as a catalyst.

Materials:

  • Glacial Acetic Acid (1.0 mol, 60.05 g)

  • This compound (3.0 mol, 222.36 g)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, 500 mL round-bottom flask, separatory funnel

Procedure:

  • Setup: Assemble the Dean-Stark apparatus with the 500 mL round-bottom flask and reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: Add this compound and glacial acetic acid to the round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture. The mixture may warm slightly.

  • Reaction: Heat the mixture to a gentle reflux using the heating mantle. The azeotrope of water and this compound will begin to collect in the Dean-Stark trap. The reaction is complete when no more water is collected (approx. 18 mL, or 1.0 mol). This typically takes 2-4 hours.

  • Cooling: Once complete, turn off the heat and allow the mixture to cool to room temperature.

Workup:

  • Transfer: Transfer the cooled reaction mixture to a 1 L separatory funnel.

  • Washing:

    • Wash the organic layer with 100 mL of cold water to remove the bulk of the unreacted this compound and acetic acid.

    • Carefully wash with 100 mL of saturated NaHCO₃ solution to neutralize the sulfuric acid and remaining acetic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

    • Wash with 100 mL of brine to break any emulsions and remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the excess this compound solvent via rotary evaporation to yield the crude isobutyl acetate. Further purification can be achieved by fractional distillation if required.

Safety:

  • Work in a well-ventilated fume hood.[14]

  • Wear appropriate PPE, including safety goggles, lab coat, and gloves.[15][16]

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • This compound is flammable; keep away from ignition sources.[16][17]

Protocol 2: Reduction of Cyclohexanone to Cyclohexanol

Objective: To reduce a ketone (cyclohexanone) to a secondary alcohol (cyclohexanol) using sodium borohydride in this compound.

Materials:

  • Cyclohexanone (0.1 mol, 9.81 g)

  • Sodium Borohydride (NaBH₄, 0.05 mol, 1.89 g)

  • This compound (150 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, 250 mL round-bottom flask, separatory funnel

Procedure:

  • Setup: Place the 250 mL round-bottom flask in an ice bath on a magnetic stir plate.

  • Dissolution: Add cyclohexanone to 100 mL of this compound in the flask and stir until dissolved.

  • Reagent Addition: In a separate beaker, dissolve the NaBH₄ in the remaining 50 mL of this compound. Add this solution portion-wise (over 15-20 minutes) to the stirring cyclohexanone solution in the ice bath. Caution: Hydrogen gas may be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quenching: Cool the flask again in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the reaction and destroy any excess NaBH₄.

Workup:

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake.

  • Washing:

    • Remove the aqueous layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying: Drain the organic layer (ether) into a clean flask and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and remove the diethyl ether and this compound via rotary evaporation to yield crude cyclohexanol.

Safety:

  • Perform the reaction in a well-ventilated fume hood.[14]

  • NaBH₄ reacts with acid to produce flammable hydrogen gas. Quench slowly and in an ice bath.

  • Wear appropriate PPE.[15][16]

Safety, Handling, and Disposal

Proper management of this compound is essential for laboratory safety.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors, which can cause respiratory tract irritation.[17][18] Avoid contact with skin and eyes; it can cause skin irritation and serious eye damage.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[16][17] It is incompatible with strong oxidizing agents, strong acids, and alkali metals.[17][19]

  • Disposal: Dispose of waste this compound and related reaction mixtures in accordance with local, state, and federal regulations for flammable organic waste.[17] Do not pour down the drain.[17]

Lab_Workflow

Conclusion

This compound is a cost-effective, versatile, and increasingly sustainable solvent that warrants strong consideration for specific applications in organic synthesis. Its unique physical properties, particularly its boiling point and azeotropic behavior with water, make it an exceptional choice for driving esterification reactions to completion. Furthermore, its utility as a safe, protic medium for borohydride reductions adds to its value. While its protic nature precludes its use as a primary solvent for organometallic reagents like Grignards, a thorough understanding of its chemistry allows for its strategic inclusion in a modern laboratory's solvent repertoire. By following validated protocols and adhering to strict safety guidelines, researchers can effectively and safely harness the benefits of this powerful solvent.

References

Application Note: A Detailed Mechanistic and Practical Guide to the Dehydration of 2-Methyl-1-propanol to Isobutylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The catalytic dehydration of 2-methyl-1-propanol (isobutanol) to isobutylene (2-methylpropene) is a cornerstone reaction in organic synthesis, serving as a critical pathway for converting biomass-derivable alcohols into valuable platform chemicals and fuel additives. This application note provides an in-depth examination of the reaction mechanism, emphasizing the critical role of carbocation rearrangement. It further presents detailed, validated laboratory protocols for both liquid-phase and gas-phase dehydration, designed for researchers in chemical synthesis and drug development.

The Reaction Mechanism: A Journey Through Carbocation Chemistry

The acid-catalyzed dehydration of this compound is a classic example of an E1 (elimination, unimolecular) reaction, though it possesses unique subtleties. The pathway is not a simple, direct elimination. Instead, it is governed by the thermodynamic drive to form the most stable possible carbocation intermediate, which dictates the final product.

The Imperative of Rearrangement

A direct loss of water from the protonated primary alcohol would generate a highly unstable primary carbocation. Such species are energetically unfavorable. Consequently, the reaction proceeds through a concerted mechanism where a 1,2-hydride shift occurs simultaneously with the departure of the water molecule.[1][2] This elegant molecular rearrangement bypasses the formation of the primary carbocation, leading directly to a significantly more stable tertiary carbocation.[2][3] The stability of carbocations follows the clear trend: tertiary > secondary > primary.[3] This rearrangement is the pivotal step that ensures the high selectivity of the reaction towards isobutylene.

Step-by-Step Mechanistic Pathway

The dehydration process can be delineated into three core steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by an acid catalyst, typically a strong protic acid like sulfuric acid (H₂SO₄). The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from the acid. This protonation converts the poor-leaving hydroxyl group (-OH) into an excellent leaving group, an alkyloxonium ion (-OH₂⁺).[4][5]

  • Formation of a Tertiary Carbocation via Hydride Shift: This is the rate-determining step.[4] As the C-O bond of the alkyloxonium ion begins to break, a hydrogen atom from the adjacent carbon, along with its pair of electrons (a hydride, H⁻), migrates to the carbon losing the water molecule.[3][6] This concerted 1,2-hydride shift results in the departure of a neutral water molecule and the formation of the stable tert-butyl carbocation.

  • Deprotonation to Form the Alkene: A weak base, such as a water molecule or the conjugate base of the catalyst (e.g., HSO₄⁻), abstracts a proton from one of the methyl groups adjacent to the positively charged carbon. The electrons from the C-H bond then move to form a π-bond between the two carbons, neutralizing the positive charge and yielding the final product, isobutylene.[4][5] The acid catalyst is regenerated in this final step.[5]

G reactant This compound protonated Protonated Alcohol (Alkyloxonium Ion) reactant->protonated Step 1: Protonation transition Transition State (Concerted Hydride Shift & Water Departure) protonated->transition Step 2: Rate-Determining Step carbocation tert-Butyl Carbocation (Stable Intermediate) transition->carbocation H2O_out H₂O transition->H2O_out product Isobutylene carbocation->product Step 3: Deprotonation H_plus_out H⁺ (to regenerate catalyst) H_plus_in H⁺ (from Acid) Base_in Base (e.g., H₂O)

Caption: The E1 mechanism for this compound dehydration.

Catalysis and Optimized Reaction Conditions

The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity. Both homogeneous and heterogeneous systems are effective, with the selection often depending on the scale and application.

  • Homogeneous Catalysis (Liquid-Phase): Strong mineral acids like concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are standard laboratory catalysts.[7] Sulfuric acid is particularly effective due to its strong dehydrating properties.[4] These reactions are typically run at elevated temperatures to drive the elimination.

  • Heterogeneous Catalysis (Gas-Phase): For industrial-scale production, solid acid catalysts are preferred due to their ease of separation, reusability, and suitability for continuous flow processes.[8] Gamma-alumina (γ-Al₂O₃) is a highly effective catalyst for this transformation, affording nearly quantitative conversion with over 90% selectivity for isobutylene at temperatures between 300-350°C.[9] Other solid acids, such as silica-aluminas and zeolites, have also been extensively studied.[8][10]

Parameter Homogeneous System Heterogeneous System
Catalyst Conc. H₂SO₄ or H₃PO₄γ-Al₂O₃, Zeolites, Silica-Alumina
Phase LiquidGas
Temperature 100 - 180 °C300 - 400 °C
Pressure AtmosphericAtmospheric to Moderate
Selectivity Good to HighVery High (>90%)[9]
Advantages Simple setup for lab scaleCatalyst recyclability, continuous process
Disadvantages Difficult catalyst separation, potential side reactionsHigh energy input (high temp)

Table 1: Comparison of typical reaction conditions for the dehydration of this compound.

Experimental Protocols

The following protocols provide validated, step-by-step methods for the dehydration of this compound.

Protocol 1: Liquid-Phase Dehydration using Sulfuric Acid

This protocol describes a bench-scale synthesis suitable for producing and verifying isobutylene in a typical research laboratory.

Principle: this compound is heated with a strong acid catalyst. The gaseous isobutylene product is distilled from the reaction mixture as it is formed and collected by bubbling through a solution to test for its alkene functionality.

Materials and Reagents:

Reagent Formula M.W. ( g/mol ) Quantity Notes
This compound C₄H₁₀O 74.12 15 mL Reagent grade
Sulfuric Acid, Conc. H₂SO₄ 98.08 5 mL 98%, Corrosive
Bromine Water Br₂(aq) 159.81 ~10 mL 1% solution, Toxic
Sodium Bicarbonate NaHCO₃ 84.01 ~10 mL 5% solution

| Boiling Chips | - | - | 2-3 pieces | - |

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Attach a still head, condenser, and a collection system. The collection system should consist of a gas delivery tube leading into a test tube containing 5% sodium bicarbonate solution (to trap any acidic vapors) followed by a test tube containing bromine water.

  • Reagent Addition: Add 2-3 boiling chips and 15 mL of this compound to the round-bottom flask.

  • Catalyst Addition: While cooling the flask in an ice-water bath and swirling gently, slowly and carefully add 5 mL of concentrated sulfuric acid.

  • Reaction: Heat the mixture gently using a heating mantle. The gaseous product will begin to evolve and pass through the collection train.

  • Observation: The production of isobutylene is confirmed by the decolorization of the orange-brown bromine water as the gas bubbles through it.[11]

  • Shutdown: Once the reaction subsides or sufficient product has been collected, turn off the heat and allow the apparatus to cool to room temperature before disassembly.

Safety Precautions:

  • This experiment must be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Bromine water is toxic and corrosive. Handle with care.

  • Isobutylene is a flammable gas. Ensure there are no open flames or spark sources nearby.

G cluster_prep Preparation cluster_reaction Reaction & Collection cluster_analysis Verification A Assemble Distillation Apparatus B Add this compound & Boiling Chips A->B C Slowly Add Conc. H₂SO₄ (in Ice Bath) B->C D Heat Reaction Mixture Gently C->D E Bubble Evolved Gas Through NaHCO₃(aq) then Bromine Water D->E F Bromine Water Decolorizes? E->F G Success F->G Yes: Product Confirmed H Troubleshoot F->H No: Check for Leaks/ Increase Heat

Caption: Experimental workflow for liquid-phase dehydration.

Protocol 2: Gas-Phase Dehydration using γ-Alumina (Microscale)

This protocol provides a simple and effective demonstration of heterogeneous catalysis.[11]

Principle: Vapors of this compound are passed over a heated solid acid catalyst (γ-alumina), which facilitates the dehydration in the gas phase. The product is collected and tested as in the previous protocol.

Materials and Reagents:

Reagent Formula Quantity Notes
This compound C₄H₁₀O ~1 mL Reagent grade
γ-Alumina Al₂O₃ ~2 g Catalyst grade, powdered
Glass Wool - Small plugs -

| Bromine Water | Br₂(aq) | ~5 mL | 1% solution, Toxic |

Procedure:

  • Catalyst Tube Preparation: Take a long glass Pasteur pipette. Insert a small plug of glass wool and push it down to the beginning of the narrow tip. Add about 2-3 cm of γ-alumina powder, and secure it with another small plug of glass wool.

  • Reactant Loading: Clamp the pipette horizontally. Add 5-10 drops of this compound onto the first glass wool plug (the one closest to the opening), allowing it to saturate the plug.

  • Setup: Attach a small rubber tube to the tip of the pipette and lead it into a test tube containing bromine water.

  • Reaction: Using a Bunsen burner or a heat gun, strongly heat the section of the pipette containing the γ-alumina catalyst.

  • Vaporization: Once the catalyst is hot, gently warm the glass wool plug saturated with the alcohol. This will vaporize the alcohol and the vapor will be carried over the hot catalyst bed.

  • Observation: As the isobutylene gas is formed, it will bubble through the bromine water, causing it to decolorize, confirming the formation of an alkene.

Safety Precautions:

  • Perform in a well-ventilated fume hood.

  • The glass pipette will be extremely hot. Handle with appropriate clamps and allow it to cool completely before handling.

  • Standard precautions for handling flammable alcohols and toxic bromine water apply.

Conclusion

The dehydration of this compound to isobutylene is a fundamentally important reaction that beautifully illustrates the principles of carbocation stability and rearrangement. The choice between homogeneous and heterogeneous catalytic systems allows for great flexibility, from small-scale laboratory demonstrations to large-scale industrial production. The protocols provided herein offer reliable methods for synthesizing and verifying this key chemical intermediate, serving as a valuable resource for researchers in the chemical sciences.

References

Application Notes and Protocols: Selective Oxidation of 2-Methyl-1-propanol to Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the creation of valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries. Isobutyraldehyde, a key building block, is traditionally synthesized through various methods, including the hydroformylation of propene.[1] This document provides detailed protocols for the laboratory-scale synthesis of isobutyraldehyde via the oxidation of the readily available starting material, 2-methyl-1-propanol (isobutanol).

This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of three widely-used, modern oxidation methodologies: the Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and the Dess-Martin Periodinane (DMP) oxidation. Each protocol is presented with an emphasis on the underlying mechanistic principles, practical execution, safety considerations, and product analysis, enabling the user to select and perform the most suitable method for their specific laboratory context.

Chemical Transformation Overview

The fundamental transformation discussed is the selective oxidation of the primary alcohol, this compound, to the corresponding aldehyde, isobutyraldehyde. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon.

Caption: General reaction scheme for the oxidation of this compound.

The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid, isobutyric acid. The methods detailed herein are renowned for their high selectivity for aldehyde formation under controlled conditions.[2][3]

Comparative Analysis of Oxidation Methods

A summary of the key characteristics of the three detailed oxidation protocols is presented below to aid in method selection.

FeatureSwern OxidationPCC OxidationDess-Martin Oxidation
Oxidizing Agent Activated DMSO (via Oxalyl Chloride)Pyridinium Chlorochromate (Cr(VI))Dess-Martin Periodinane (Hypervalent Iodine)
Reaction Temperature Cryogenic (-78 °C)Room TemperatureRoom Temperature
Key Advantages High yields, wide functional group tolerance, avoids heavy metals.[4][5]Operationally simple, well-established.Very mild conditions, neutral pH, short reaction times, high yields, easy work-up.[6][7]
Key Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic CO gas.[4][8]Uses a toxic chromium(VI) reagent, can be acidic.[9][10]Reagent is expensive and potentially explosive upon heating.[7]
Work-up Quenching and extraction.Filtration through silica or celite to remove chromium byproducts.[10]Basic work-up and filtration to remove iodine byproduct.[11]

Part 1: Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive species that oxidizes the alcohol. The reaction is known for its mildness and high yields.[12]

Mechanism of Swern Oxidation

The reaction proceeds in two main stages. First, DMSO reacts with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant.[13] The alcohol then attacks this species, forming a key alkoxysulfonium salt. In the presence of a hindered base like triethylamine, this intermediate undergoes an E2-like elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][4]

Caption: Step-by-step workflow for the Swern Oxidation.

Materials and Equipment
  • Reagents: this compound (Isobutanol), Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Water.

  • Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, argon or nitrogen gas inlet, cryostat or dry ice/acetone bath, separatory funnel, rotary evaporator.

Experimental Protocol
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with anhydrous dichloromethane (50 mL). The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Activator Formation: To the cooled DCM, add dimethyl sulfoxide (2.2 eq, e.g., 3.1 mL, 44 mmol). Slowly add oxalyl chloride (1.1 eq, e.g., 2.0 mL, 22 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -60 °C.[4] Stir the resulting solution for 20 minutes at -78 °C.

  • Alcohol Addition: A solution of this compound (1.0 eq, e.g., 1.85 mL, 20 mmol) in anhydrous DCM (10 mL) is added dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 30 minutes.

  • Aldehyde Formation: Triethylamine (5.0 eq, e.g., 13.9 mL, 100 mmol) is added dropwise over 10 minutes. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 15 minutes.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature over 20-30 minutes. Add water (50 mL) to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude isobutyraldehyde can be purified by distillation (boiling point: 63-64 °C).

Part 2: Pyridinium Chlorochromate (PCC) Oxidation Protocol

PCC is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation, especially when used in anhydrous conditions.

Mechanism of PCC Oxidation

The oxidation begins with the attack of the alcohol's oxygen on the chromium atom of PCC to form a chromate ester.[9] A base, such as pyridine present in the reagent, then abstracts the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction where the C-H bond breaks, a C=O double bond forms, and the chromium is reduced (typically to a Cr(IV) species).[14]

Materials and Equipment
  • Reagents: this compound (Isobutanol), Pyridinium chlorochromate (PCC), Celite or Silica Gel, Dichloromethane (DCM, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer, argon or nitrogen gas inlet, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of PCC (1.5 eq, e.g., 6.47 g, 30 mmol) and Celite (or silica gel, approximately the same weight as PCC) in anhydrous DCM (60 mL).[10]

  • Alcohol Addition: A solution of this compound (1.0 eq, e.g., 1.85 mL, 20 mmol) in anhydrous DCM (10 mL) is added to the stirred suspension in one portion.

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours). The mixture will turn into a dark, tarry-looking substance.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter the suspension through a pad of silica gel or Celite in a fritted funnel, washing the pad thoroughly with additional diethyl ether (3 x 30 mL) to ensure all the product is collected.[10]

  • Isolation: Combine the filtrates and carefully remove the solvent using a rotary evaporator. The resulting crude isobutyraldehyde can be purified by distillation.

Part 3: Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin oxidation employs a hypervalent iodine reagent, offering a very mild and highly selective method for oxidizing alcohols to aldehydes at room temperature and neutral pH.[6][7]

Mechanism of Dess-Martin Oxidation

The reaction is initiated by a ligand exchange where the alcohol displaces one of the acetate groups on the iodine atom of the DMP reagent, forming a diacetoxyalkoxyperiodinane intermediate.[7] An acetate ion then acts as a base to deprotonate the alpha-hydrogen of the alcohol, leading to the formation of the aldehyde, an iodinane byproduct, and acetic acid.[15]

Caption: Step-by-step workflow for the Dess-Martin Oxidation.

Materials and Equipment
  • Reagents: this compound (Isobutanol), Dess-Martin Periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Sodium thiosulfate (Na₂S₂O₃).

  • Equipment: Round-bottom flask, magnetic stirrer, argon or nitrogen gas inlet, separatory funnel, rotary evaporator.

Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with Dess-Martin Periodinane (1.1 eq, e.g., 9.33 g, 22 mmol) and anhydrous DCM (80 mL) under an inert atmosphere.

  • Alcohol Addition: A solution of this compound (1.0 eq, e.g., 1.85 mL, 20 mmol) in anhydrous DCM (20 mL) is added to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature until the starting material is consumed as indicated by TLC or GC analysis (typically 1-3 hours).

  • Quenching and Work-up: The reaction is quenched by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution (50 mL). Stir vigorously until the solid dissolves and the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isobutyraldehyde. Further purification can be achieved by distillation.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • This compound (Isobutanol): Flammable liquid and vapor.[16][17] Causes skin irritation and serious eye damage.[16][18] May cause respiratory irritation, drowsiness, or dizziness.[17]

  • Isobutyraldehyde: Highly flammable liquid and vapor.[19][20] Causes serious eye irritation and may be harmful if swallowed.[19][21] The vapor is heavier than air and may travel to a source of ignition.[22]

  • Swern Oxidation Reagents:

    • Oxalyl Chloride: Corrosive and toxic. Reacts violently with water. The reaction with DMSO is highly exothermic and generates toxic carbon monoxide gas.[23] Must be handled with extreme care at low temperatures.

    • Dimethyl Sulfide (byproduct): Volatile liquid with an extremely unpleasant and pervasive odor.[4] Glassware should be rinsed with bleach solution to oxidize the sulfide to odorless sulfoxide.[4]

  • Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen.[24] It is also an oxidizer and may intensify fire.[24][25] Avoid inhalation of dust and contact with skin.

  • Dess-Martin Periodinane (DMP): May intensify fire as it is an oxidizer.[26] Harmful if swallowed, in contact with skin, or if inhaled.[27][28] Can be explosive upon heating or shock, though commercially available reagents are generally stabilized.[7]

Product Characterization

The identity and purity of the synthesized isobutyraldehyde should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): Expect signals around δ 9.6 (t, 1H, -CHO), δ 2.5 (m, 1H, -CH-), and δ 1.1 (d, 6H, -CH(CH₃)₂).

  • Infrared (IR) Spectroscopy: Look for a strong characteristic carbonyl (C=O) stretching absorption around 1725 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (m/z = 72.11).

Conclusion

The oxidation of this compound to isobutyraldehyde can be effectively achieved using several modern synthetic methods. The Swern oxidation offers a metal-free approach with high yields but requires cryogenic conditions and careful management of byproducts. The PCC oxidation is operationally simpler but involves a toxic heavy metal reagent. The Dess-Martin oxidation provides a very mild and efficient alternative, though the reagent cost is higher. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available equipment, functional group tolerance, and safety considerations. Each of the detailed protocols provides a reliable pathway to this important aldehyde intermediate.

References

Application Notes and Protocols for the Synthesis of Isobutyl Acetate via Fischer Esterification of 2-Methyl-1-propanol and Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isobutyl Acetate Synthesis

The Fischer-Speier esterification, a cornerstone of organic synthesis, provides a direct and efficient pathway to produce esters from carboxylic acids and alcohols.[1][2] This application note provides a comprehensive guide to the synthesis of isobutyl acetate, also known as 2-methylpropyl ethanoate, through the acid-catalyzed reaction of 2-methyl-1-propanol (isobutanol) and acetic acid.[3] Isobutyl acetate is a commercially significant solvent with a characteristic fruity, banana-like odor, making it valuable in the flavor and fragrance industries.[4][5] Its applications extend to the paint and coatings industry as a solvent for lacquers and nitrocellulose, as well as in the production of adhesives, inks, and cleaning products.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, a detailed experimental protocol, and a thorough examination of the underlying chemical principles. The provided protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure both safety and a high yield of the desired product.

The Underlying Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[7] The use of a strong acid catalyst, typically concentrated sulfuric acid, is crucial for the reaction to proceed at a reasonable rate.[8][9] The catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent, shifting the equilibrium towards the formation of the ester product.[9][10]

The mechanism proceeds through several key steps:[2][8][10]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This step is critical as it activates the carbonyl group towards nucleophilic attack.[8][11]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of this compound attacks the now more electrophilic carbonyl carbon of the protonated acetic acid.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[8]

Fischer_Esterification AcOH Acetic Acid Protonated_AcOH Protonated Acetic Acid AcOH->Protonated_AcOH 1. Protonation IsoBuOH This compound Tetrahedral_Intermediate Tetrahedral Intermediate IsoBuOH->Tetrahedral_Intermediate H_plus H⁺ (catalyst) Protonated_AcOH->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate 3. Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester 4. Elimination of H₂O Protonated_Ester->H_plus Isobutyl_Acetate Isobutyl Acetate Protonated_Ester->Isobutyl_Acetate 5. Deprotonation Water Water

Caption: The acid-catalyzed mechanism of Fischer esterification.

Materials and Reagents

Chemicals
Chemical NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₄H₁₀O74.121080.802
Acetic Acid (Glacial)C₂H₄O₂60.051181.049
Sulfuric Acid (Conc.)H₂SO₄98.083371.84
Isobutyl AcetateC₆H₁₂O₂116.161180.873
Sodium BicarbonateNaHCO₃84.01-2.20
Anhydrous Sodium SulfateNa₂SO₄142.04-2.664
Water (Distilled)H₂O18.021001.00
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Distillation apparatus (simple or fractional)

  • Beakers

  • Graduated cylinders

  • Pipettes

  • pH paper

  • Thermometer

  • Analytical balance

Safety Precautions: A Self-Validating System

Principle of Inherent Safety: This protocol is designed with safety as a primary consideration. By understanding the hazards of each chemical, you can anticipate and mitigate risks, creating a self-validating safe operating procedure.

  • General Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

    • Perform the experiment in a well-ventilated fume hood.[14]

    • Keep all flammable liquids away from open flames, sparks, and hot surfaces.[13]

    • Have a spill kit and fire extinguisher readily available.

  • Chemical-Specific Hazards:

    • This compound (Isobutanol): Flammable liquid and vapor.[13][15][16] Causes skin irritation and serious eye damage.[13][14][17] May cause respiratory irritation, drowsiness, or dizziness.[14][15][16]

    • Acetic Acid (Glacial): Flammable liquid and vapor.[18][19] Causes severe skin burns and eye damage.[12][18] The vapor is extremely irritating to the respiratory tract.[18][19]

    • Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage.[12] Reacts violently with water, releasing significant heat. Always add acid to water, never the other way around.

    • Isobutyl Acetate: Highly flammable liquid and vapor.[20][21][22] May cause drowsiness or dizziness.[20][21][22] Repeated exposure may cause skin dryness or cracking.[21]

Detailed Experimental Protocol

This protocol outlines the synthesis of isobutyl acetate, followed by purification and isolation.

Reaction Setup and Reflux

Causality: The reaction is heated under reflux to increase the reaction rate without losing volatile reactants or products.[23] The use of an excess of one reactant (in this case, acetic acid) or removal of a product (water) is necessary to drive the reversible reaction to completion, in accordance with Le Châtelier's principle.[24]

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 14.8 g (0.20 mol) of this compound.

  • In a fume hood, carefully add 18.0 g (0.30 mol) of glacial acetic acid to the flask.

  • Slowly and with caution, add 1 mL of concentrated sulfuric acid to the reaction mixture while stirring. An exothermic reaction will occur.

  • Assemble a reflux apparatus by attaching a condenser to the round-bottom flask.

  • Heat the mixture to a gentle reflux using a heating mantle or water bath and continue heating for 1-2 hours.

Work-up and Purification

Causality: The work-up procedure is designed to remove the unreacted acetic acid, the sulfuric acid catalyst, and water from the crude product.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of cold water to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate. The upper layer is the organic phase (containing the ester), and the lower layer is the aqueous phase.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with 25 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved. Swirl the funnel gently at first, and vent frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Separate and discard the aqueous layer.

  • Wash the organic layer with 25 mL of saturated sodium chloride solution (brine) to remove any residual water.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.

Isolation of Isobutyl Acetate

Causality: Distillation is employed to separate the pure isobutyl acetate from any remaining starting material and other impurities based on differences in their boiling points.

  • Decant the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.

  • Assemble a simple distillation apparatus.

  • Heat the flask gently to distill the product. Collect the fraction that boils between 115-119 °C.[4]

  • Weigh the collected product and calculate the percentage yield.

Experimental_Workflow Reactants 1. Combine Reactants (this compound, Acetic Acid, H₂SO₄) Reflux 2. Reflux (1-2 hours) Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Extraction 4. Transfer to Separatory Funnel & Wash with Water Cooling->Extraction Neutralization 5. Wash with NaHCO₃ Solution Extraction->Neutralization Brine_Wash 6. Wash with Brine Neutralization->Brine_Wash Drying 7. Dry with Anhydrous Na₂SO₄ Brine_Wash->Drying Distillation 8. Simple Distillation Drying->Distillation Product 9. Collect Pure Isobutyl Acetate (b.p. 115-119 °C) Distillation->Product

Caption: Workflow for the synthesis and purification of isobutyl acetate.

Characterization of the Product

To confirm the identity and purity of the synthesized isobutyl acetate, the following characterization methods can be employed.

PropertyExpected Value
AppearanceClear, colorless liquid[4]
OdorFruity, banana-like[4]
Boiling Point115-119 °C[4]
Refractive Index (n_D²⁰)1.390

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reflux time. Ensure proper temperature is maintained.
Loss of product during work-upBe careful during separations. Do not discard the organic layer.
Product is cloudyIncomplete dryingAdd more anhydrous sodium sulfate or allow for a longer drying time.
Product has a vinegary smellIncomplete removal of acetic acidPerform additional washes with sodium bicarbonate solution.
Wide boiling range during distillationImpure productConsider fractional distillation for better separation.

References

Application Note & Protocol: Synthesis of Isobutyl Acetate via Fischer Esterification of 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isobutyl acetate (2-methylpropyl ethanoate) is a widely utilized organic ester, prized for its characteristic fruity aroma, reminiscent of bananas and pears.[1] This property makes it a valuable component in the food and fragrance industries as a flavoring agent and perfume ingredient.[2] Beyond its sensory applications, isobutyl acetate serves as an important industrial solvent for lacquers, nitrocellulose, and in the production of various coatings and adhesives.[3]

The most common and economically viable method for its synthesis is the Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[1] This application note provides a comprehensive, in-depth guide for the synthesis of isobutyl acetate from 2-methyl-1-propanol (isobutanol) and glacial acetic acid, intended for researchers, chemists, and professionals in process development. We will delve into the reaction mechanism, provide a detailed experimental protocol with causal explanations for each step, and outline methods for purification and characterization.

Part 1: The Chemistry of Fischer-Speier Esterification

The synthesis of isobutyl acetate from this compound and acetic acid is a reversible nucleophilic acyl substitution reaction.[4] The overall reaction is:

CH₃COOH (Acetic Acid) + (CH₃)₂CHCH₂OH (this compound) ⇌ CH₃COOCH₂CH(CH₃)₂ (Isobutyl Acetate) + H₂O (Water)

Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side to achieve a high yield, in accordance with Le Châtelier's Principle.[5][6] This is typically achieved by either using a large excess of one of the reactants (usually the less expensive one, acetic acid) or by removing water as it is formed.[6]

The Role of the Acid Catalyst A strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential for this reaction.[7] It serves a dual purpose:

  • Catalyst: The acid protonates the carbonyl oxygen of the acetic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[8][9][10] This lowers the activation energy and accelerates the reaction rate, which is otherwise very slow.[11][12]

  • Dehydrating Agent: Concentrated sulfuric acid is a hygroscopic substance that sequesters the water produced during the reaction.[11][13] This removal of a product shifts the equilibrium to the right, favoring the formation of the ester and increasing the overall yield.[12]

Reaction Mechanism The mechanism proceeds through several reversible steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[14]

  • Protonation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of this compound attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final isobutyl acetate product.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Part 2: Experimental Protocol

This protocol details a standard laboratory-scale batch synthesis of isobutyl acetate.

Safety Precautions:

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

  • This compound: Flammable liquid and vapor. Causes skin irritation and serious eye damage.[15][16] May cause respiratory irritation and drowsiness.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • General: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[17]

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )AmountMoles (approx.)Role
This compoundC₄H₁₀O74.1223.1 mL0.25Alcohol (Reactant)
Glacial Acetic AcidCH₃COOH60.0534.5 mL0.60Carboxylic Acid (Reactant)
Conc. Sulfuric AcidH₂SO₄98.085.0 mL-Catalyst / Dehydrating Agent
5% Sodium BicarbonateNaHCO₃84.01~75 mL-Neutralizing Wash
Saturated NaCl (Brine)NaCl58.44~25 mL-Aqueous Wash
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath[18]

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Distillation apparatus (still head, condenser, receiving flask)

  • Beakers, graduated cylinders, Erlenmeyer flasks

Workflow Overview

Synthesis_Workflow cluster_D Work-up Steps A 1. Reagent Combination (Flask: Alcohol, Acid, H₂SO₄) B 2. Reflux (1.5 - 2.5 hours) A->B C 3. Cooling & Quenching (Cool to RT, add to water) B->C D 4. Work-up: Liquid-Liquid Extraction C->D D_sub1 a. Separate Layers E 5. Drying (Dry organic layer with MgSO₄) D->E D_sub2 b. Wash Organic Layer (NaHCO₃) D_sub3 c. Wash Organic Layer (Brine) F 6. Purification (Simple Distillation) E->F G 7. Characterization (Refractive Index, IR Spectroscopy) F->G

Caption: Experimental workflow for isobutyl acetate synthesis.

Step-by-Step Procedure:

Part A: Reaction Setup and Reflux

  • Combine Reagents: In a 250 mL round-bottom flask containing a magnetic stir bar, add 23.1 mL of this compound followed by 34.5 mL of glacial acetic acid.[18] Acetic acid is used in excess to drive the equilibrium towards the product.

  • Add Catalyst: While swirling the flask gently, slowly and carefully add 5.0 mL of concentrated sulfuric acid. Causality: This addition is exothermic and must be done slowly to control the temperature increase.

  • Assemble Apparatus: Attach a reflux condenser to the flask, ensuring the joints are secure. Start the flow of cooling water through the condenser (in at the bottom, out at the top).

  • Heat to Reflux: Place the apparatus in a heating mantle and heat the mixture to a gentle reflux.[18] Allow the reaction to reflux with continuous stirring for approximately 2.5 hours. Causality: Heating provides the necessary activation energy for the reaction, and refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

Part B: Product Isolation and Work-up

  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Quenching: Pour the cooled reaction mixture into a 250 mL separatory funnel containing approximately 100 mL of cold water. Rinse the reaction flask with a small amount of water and add this to the funnel.

  • Separation: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure buildup. Allow the layers to separate. The upper organic layer contains the isobutyl acetate product, while the lower aqueous layer contains water, unreacted acetic acid, and the sulfuric acid catalyst. Drain and discard the lower aqueous layer.[18]

  • Neutralization Wash: Add about 25 mL of 5% sodium bicarbonate solution to the separatory funnel. Shake and vent carefully, as carbon dioxide gas will be evolved.[19] Drain the lower aqueous layer. Repeat this washing step until the aqueous layer is no longer acidic (test with pH paper). Causality: This step is crucial to neutralize and remove any remaining acetic acid and sulfuric acid from the organic layer.[18]

  • Brine Wash: Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution. Causality: The brine wash helps to remove any residual water and dissolved inorganic salts from the organic layer, breaking up any emulsions that may have formed.[20]

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount (a spatula tip's worth) of anhydrous magnesium sulfate. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Causality: This step removes trace amounts of water from the crude product, which is essential before distillation.[18]

Part C: Purification and Characterization

  • Filtration: Decant or gravity filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

  • Distillation: Assemble a simple distillation apparatus. Add a few boiling chips to the flask and distill the liquid, collecting the fraction that boils between 110-118 °C.[18] Isobutyl acetate has a literature boiling point of 118 °C.[3][21] Causality: Distillation separates the desired isobutyl acetate from any remaining starting alcohol (BP 108 °C) and any higher-boiling impurities.

  • Yield Calculation: Weigh the collected product and calculate the percentage yield. A typical yield for this procedure is around 54-65%.[18][22]

  • Characterization:

    • Refractive Index: Measure the refractive index of the purified product. The literature value for isobutyl acetate is approximately 1.390 at 20°C.[21][22]

    • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. Key characteristic peaks to look for include a strong C=O (ester) stretch around 1740 cm⁻¹ and a strong C-O stretch around 1230 cm⁻¹.[22] The absence of a broad O-H stretch (from the alcohol and carboxylic acid reactants) around 3300 cm⁻¹ indicates a pure product.

References

Application of 2-Methyl-1-propanol in Biofuel Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

The global imperative to curtail greenhouse gas emissions and secure a sustainable energy future has catalyzed intensive research into advanced biofuels. Among the promising next-generation candidates, 2-methyl-1-propanol, commonly known as isobutanol, has garnered significant attention. Its superior fuel properties, including higher energy density, lower hygroscopicity, and better compatibility with existing gasoline infrastructure compared to ethanol, position it as a compelling alternative.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of isobutanol in biofuel research, complete with detailed protocols for its production, quantification, and evaluation.

Section 1: Microbial Production of Bio-isobutanol

The fermentative production of isobutanol from renewable biomass is a cornerstone of its potential as a sustainable biofuel. Wild-type microorganisms produce isobutanol in negligible amounts; therefore, metabolic engineering has been instrumental in developing strains capable of high-titer production.[3][4]

Engineered Metabolic Pathways for Isobutanol Synthesis

The most common strategy for engineering isobutanol production in host organisms like Escherichia coli and Saccharomyces cerevisiae involves harnessing the valine biosynthesis pathway and introducing key enzymes from the Ehrlich pathway.[5][6] The core of this engineered pathway involves the conversion of pyruvate, a central metabolite from glycolysis, to isobutanol through a series of enzymatic steps.

The synthesis begins with the condensation of two pyruvate molecules to form 2-acetolactate, catalyzed by acetolactate synthase (AlsS).[7][8] Subsequently, acetohydroxy acid isomeroreductase (IlvC) and dihydroxy-acid dehydratase (IlvD) convert 2-acetolactate to 2-ketoisovalerate (KIV).[3] The final two steps, characteristic of the Ehrlich pathway, involve the decarboxylation of KIV to isobutyraldehyde by a 2-keto acid decarboxylase (Kdc) and the subsequent reduction of isobutyraldehyde to isobutanol by an alcohol dehydrogenase (Adh).[3][9]

Isobutanol_Pathway Pyruvate 2x Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate alsS Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate ilvC (NADPH -> NADP+) KIV 2-Ketoisovalerate Dihydroxyisovalerate->KIV ilvD Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde kdcA (CO2 out) Isobutanol Isobutanol Isobutyraldehyde->Isobutanol adhA (NADH -> NAD+)

Caption: Engineered metabolic pathway for isobutanol production.

Protocol for Laboratory-Scale Microbial Production of Isobutanol

This protocol provides a general framework for the batch fermentation of isobutanol using an engineered E. coli strain.

1.2.1. Materials and Equipment

  • Engineered E. coli strain (e.g., JCL260)[10]

  • Luria-Bertani (LB) medium for pre-culture

  • M9 minimal medium with glucose (e.g., 20 g/L) for fermentation[3]

  • Appropriate antibiotics for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Shake flasks or a 1-L bioreactor

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

1.2.2. Procedure

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.

  • Inoculum Development: The next day, transfer the overnight culture into a larger volume of fresh LB medium (e.g., 50 mL in a 250 mL flask) to an initial optical density at 600 nm (OD600) of 0.05. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Fermentation: Inoculate the M9 minimal medium containing glucose with the seed culture to a starting OD600 of 0.1.

  • Induction: When the culture reaches an OD600 of 0.4-0.6, induce the expression of the isobutanol pathway genes by adding IPTG to a final concentration of 0.1-1 mM.

  • Cultivation: Continue the fermentation at a reduced temperature, typically 30°C, with shaking at 250 rpm for 48-72 hours.[10] For bioreactor studies, maintain a constant pH (e.g., 7.0) and provide aeration.[10]

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600) and isobutanol concentration.

  • Sample Preparation for Analysis: Centrifuge the collected samples (e.g., 10,000 x g for 10 minutes) to pellet the cells. The supernatant can be used for isobutanol quantification.

Protocol for Quantification of Isobutanol using Gas Chromatography (GC)

This protocol outlines a method for quantifying isobutanol from fermentation broth using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1.3.1. Materials and Equipment

  • Gas Chromatograph with FID

  • Capillary column suitable for alcohol analysis (e.g., HP-INNOWAX)[11][12]

  • Autosampler vials

  • Syringes

  • Isobutanol standard

  • Internal standard (e.g., n-butanol)[13]

  • Ethyl acetate (for extraction)

  • Centrifuge

1.3.2. Procedure

  • Standard Curve Preparation: Prepare a series of isobutanol standards of known concentrations in the fermentation medium.

  • Sample Preparation:

    • To 500 µL of the fermentation supernatant, add a known concentration of the internal standard (e.g., 1% v/v n-butanol).[13]

    • Add 1 mL of ethyl acetate to the sample.

    • Vortex vigorously for 5 minutes to extract the alcohols into the organic phase.[13]

    • Centrifuge at 5,000 x g for 2 minutes to facilitate phase separation.

    • Carefully transfer the upper organic layer to a GC vial for analysis.

  • GC-FID Analysis:

    • Injector Temperature: 180-250°C[11][13]

    • Detector Temperature: 220-250°C[11][13]

    • Carrier Gas: Nitrogen or Helium

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 0.5-1 minute.[11][13]

      • Ramp: Increase temperature at a rate of 7-20°C/minute to 100-190°C.[11][13]

      • Hold at the final temperature for 1-4 minutes.[11]

    • Injection Volume: 1-2 µL

  • Data Analysis: Identify and integrate the peaks corresponding to isobutanol and the internal standard based on their retention times. Calculate the concentration of isobutanol in the samples by comparing the peak area ratios to the standard curve.

Section 2: Evaluation of Isobutanol as a Fuel

The physicochemical properties of isobutanol are critical to its performance as a biofuel. A thorough evaluation of these properties is essential for understanding its behavior in engines and its compatibility with existing fuel infrastructure.

Key Fuel Properties of Isobutanol

Isobutanol possesses several advantageous properties compared to ethanol and gasoline, as summarized in the table below.

PropertyIsobutanolEthanolGasoline
Chemical Formula C4H9OHC2H5OHC4-C12 Hydrocarbons
Density ( kg/L at 20°C) 0.8020.789~0.72-0.78
Energy Density (MJ/L) 26.521.2~32
Research Octane Number (RON) 102-11410891-98
Motor Octane Number (MON) 89-949081-88
Reid Vapor Pressure (RVP) (kPa) 24-3590-10348-103
Latent Heat of Vaporization (kJ/kg) 525840~350
Water Solubility ( g/100g at 20°C) 8.7Miscible<0.1

Data compiled from various sources.[14][15][16][17]

Protocol for Fuel Property Analysis

The following standard test methods from ASTM International are recommended for the analysis of key fuel properties of isobutanol and its blends.

  • Density: ASTM D1298 or ASTM D4052. These methods involve the use of a hydrometer or a digital density meter, respectively.[18]

  • Viscosity: ASTM D445. This standard test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer.[18][19]

  • Heating Value (Energy Content): ASTM D240 or ASTM D4809. These methods determine the heat of combustion of liquid hydrocarbon fuels by bomb calorimetry.

  • Octane Number (RON and MON): ASTM D2699 (RON) and ASTM D2700 (MON). These tests are performed using a standard cooperative fuel research (CFR) engine.

  • Reid Vapor Pressure (RVP): ASTM D323 or ASTM D5191. These methods measure the vapor pressure of gasoline and other volatile petroleum products.

Section 3: Application in Internal Combustion Engines

The ultimate test for a biofuel is its performance in an internal combustion engine. Isobutanol has been extensively studied as a blend component in both spark-ignition (SI) and compression-ignition (CI) engines.

Performance and Emission Characteristics

Studies have shown that isobutanol-gasoline blends can lead to increased engine power and thermal efficiency compared to gasoline alone.[1] The high oxygen content of isobutanol can promote more complete combustion, leading to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[20][21] However, the higher latent heat of vaporization of isobutanol can lead to lower in-cylinder temperatures, which can result in a reduction in nitrogen oxide (NOx) emissions.[1][18]

Protocol for Engine Testing of Isobutanol Blends

This protocol provides a general workflow for evaluating the performance and emissions of isobutanol-gasoline blends in a spark-ignition engine.

3.2.1. Materials and Equipment

  • Spark-ignition test engine mounted on a dynamometer

  • Fuel delivery system capable of handling alcohol blends

  • Exhaust gas analyzer (to measure CO, HC, NOx, CO2, O2)

  • Data acquisition system to record engine parameters (e.g., speed, torque, temperatures, pressures)

  • Base gasoline (e.g., E10)

  • Anhydrous isobutanol

  • Volumetric flasks for blend preparation

3.2.2. Experimental Workflow

Engine_Testing_Workflow cluster_prep Preparation cluster_testing Engine Testing cluster_data Data Acquisition & Analysis Fuel_Blending Fuel Blending (e.g., B10, B20, B30) Fuel_Analysis Fuel Property Analysis (ASTM Standards) Fuel_Blending->Fuel_Analysis Engine_Setup Engine Setup & Calibration Fuel_Analysis->Engine_Setup Baseline_Test Baseline Test (Gasoline) Engine_Setup->Baseline_Test Blend_Test Blend Tests (Isobutanol Blends) Baseline_Test->Blend_Test Performance_Data Performance Data Acquisition (Speed, Torque, Power) Blend_Test->Performance_Data Emissions_Data Emissions Data Acquisition (CO, HC, NOx) Blend_Test->Emissions_Data Data_Analysis Data Analysis & Comparison Performance_Data->Data_Analysis Emissions_Data->Data_Analysis

Caption: Workflow for engine performance and emissions testing.

3.2.3. Procedure

  • Fuel Preparation: Prepare the desired isobutanol-gasoline blends (e.g., 10%, 20%, 30% by volume, denoted as B10, B20, B30) by accurately measuring the volumes of each component.[1][22]

  • Engine Warm-up: Start the engine with the baseline fuel (gasoline) and allow it to reach a stable operating temperature.

  • Baseline Testing: Operate the engine at various steady-state conditions (e.g., different speeds and loads) or under a transient driving cycle (e.g., Worldwide Harmonized Light Vehicles Test Cycle - WLTC).[1][22] Record all performance and emissions data.

  • Fuel System Purge: Thoroughly purge the fuel system before introducing a new fuel blend.

  • Blend Testing: Repeat the tests for each isobutanol blend under the same operating conditions as the baseline fuel.

  • Data Analysis: Compare the performance (brake power, torque, brake specific fuel consumption) and emissions (CO, HC, NOx) of the isobutanol blends with the baseline gasoline.

Conclusion

This compound stands out as a highly promising advanced biofuel with the potential to supplement and even replace gasoline in the near future. Its favorable fuel properties and the continuous advancements in microbial production technologies underscore its significance in the pursuit of sustainable energy. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and contribute to the exciting field of isobutanol biofuel research. Further research should focus on optimizing fermentation processes, developing more robust and efficient microbial strains, and conducting long-term engine durability studies to accelerate the commercialization of bio-isobutanol.

References

The Strategic Application of 2-Methyl-1-Propanol in HPLC: A Guide to Enhanced Selectivity and Resolution

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic use of 2-methyl-1-propanol (isobutanol) as a mobile phase component in High-Performance Liquid Chromatography (HPLC). Moving beyond the conventional solvents of acetonitrile and methanol, this document explores the unique physicochemical properties of isobutanol and provides detailed application notes and protocols to leverage its potential for improving chromatographic separations.

Introduction: Beyond the Conventional Mobile Phase

In the pursuit of optimal chromatographic resolution, the choice of mobile phase is paramount. While acetonitrile and methanol are the workhorses of reversed-phase HPLC, their elution strengths and selectivity profiles are not universally ideal.[1][2] This guide introduces this compound, a branched-chain alcohol, as a powerful, yet underutilized, tool in the chromatographer's arsenal. Its distinct properties offer unique advantages in modulating selectivity, improving peak shape, and tackling challenging separations that may prove difficult with standard mobile phases. This document provides the foundational knowledge and practical protocols to effectively integrate isobutanol into your HPLC workflows.

Physicochemical Properties of this compound: A Comparative Overview

Understanding the fundamental properties of isobutanol is crucial for its effective implementation in HPLC. The following table summarizes its key characteristics in comparison to other common HPLC solvents.

PropertyThis compound (Isobutanol) MethanolAcetonitrileWater
Formula (CH₃)₂CHCH₂OHCH₃OHCH₃CNH₂O
Molecular Weight 74.12 g/mol 32.04 g/mol 41.05 g/mol 18.02 g/mol
Boiling Point 108 °C64.7 °C81.6 °C100 °C
Density (at 25°C) 0.803 g/mL0.792 g/mL0.786 g/mL0.997 g/mL
Viscosity (at 20°C) 3.95 cP0.59 cP0.37 cP1.00 cP
UV Cutoff ~220-230 nm~205 nm~190 nm~190 nm
Polarity Index 3.95.15.810.2
Eluotropic Strength (on C18) Stronger than Methanol and AcetonitrileWeakerWeakerWeakest
Miscibility with Water Partially miscible (8.7 g/100 mL at 20°C)MiscibleMiscible-

The Rationale for Employing this compound in HPLC

The decision to incorporate isobutanol into a mobile phase is driven by its ability to address specific chromatographic challenges. Its unique properties translate into several key advantages:

  • Enhanced Selectivity: Due to its branched structure and different hydrogen bonding capabilities compared to methanol and acetonitrile, isobutanol can offer alternative selectivity for structurally similar analytes. This is particularly valuable when co-elution is observed with conventional solvents. Studies have shown that more hydrophobic alcohols like butanol isomers can increase the selectivity of C18 stationary phases.

  • Increased Elution Strength: Isobutanol is a stronger solvent than methanol and acetonitrile in reversed-phase chromatography. This allows for the elution of highly retained, hydrophobic compounds in a shorter time frame, potentially reducing analysis time and solvent consumption.

  • Improved Peak Shape: For certain compounds, particularly those with polar functional groups that can interact with residual silanols on the stationary phase, isobutanol can help to reduce peak tailing by competing for these active sites.

  • Versatility in Normal-Phase and Chiral Chromatography: In normal-phase chromatography, isobutanol can be used as a polar modifier to control retention and selectivity. Its utility as a component in mobile phases for chiral separations has also been demonstrated, where it can influence the interactions between the analyte and the chiral stationary phase.

However, there are also practical considerations and potential disadvantages to be aware of:

  • Higher Viscosity: Isobutanol is significantly more viscous than methanol and acetonitrile, which will lead to higher backpressure in the HPLC system. This may necessitate the use of lower flow rates or operation at elevated temperatures to maintain pressures within the instrument's limits.

  • Limited Miscibility with Water: Unlike methanol and acetonitrile, isobutanol has limited miscibility with water. This is a critical consideration when preparing mobile phases for reversed-phase HPLC, as phase separation can occur at high aqueous concentrations.

  • Higher UV Cutoff: The UV cutoff of isobutanol is higher than that of acetonitrile and methanol, which may limit its use for detecting analytes at very low UV wavelengths.

Application Notes and Protocols

This section provides detailed application notes and protocols for utilizing this compound in various HPLC modes.

Reversed-Phase HPLC: Enhancing Selectivity for Phenolic Compounds

Objective: To improve the separation of structurally similar phenolic compounds, such as vanillin and its derivatives, where conventional mobile phases provide inadequate resolution. The use of n-butanol has been shown to enhance selectivity for these compounds, and isobutanol is expected to offer similar benefits due to its comparable hydrophobicity and solvent strength.

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase A: Water with 0.1% Formic Acid E Equilibrate C18 Column (e.g., 4.6 x 150 mm, 5 µm) A->E B Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid B->E C Prepare Mobile Phase C: This compound G Run Gradient Elution C->G D Prepare Sample: Dissolve vanillin derivatives in Methanol F Inject Sample D->F E->F F->G H Monitor at 280 nm G->H I Compare Resolution and Selectivity with and without This compound H->I NP_HPLC_Logic cluster_mobile_phase Mobile Phase Composition cluster_stationary_phase Stationary Phase cluster_analyte Analyte cluster_outcome Chromatographic Outcome MP Hexane (Non-polar) Retention Retention Time MP->Retention Influences Mod This compound (Polar Modifier) Mod->MP Modifies Polarity Selectivity Selectivity (α) Mod->Selectivity Fine-tunes SP Silica or Diol Column (Polar) SP->Retention Influences Analyte Natural Product Isomers Analyte->Retention Determines Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution

References

Application Note: Quantitative Analysis of 2-Methyl-1-propanol in Pharmaceutical and Research Samples by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the identification and quantification of 2-Methyl-1-propanol (isobutanol) using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This compound is a critical organic solvent and synthetic intermediate in the pharmaceutical and chemical industries.[1][2][3] Its accurate quantification is essential for quality control, residual solvent analysis, and process optimization. The methodology described herein leverages the high sensitivity and specificity of GC-MS, making it the gold standard for analyzing volatile compounds in complex matrices.[4] This guide provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound (CAS: 78-83-1), a branched-chain primary alcohol, is widely utilized across various industries.[2] In the pharmaceutical sector, it serves as a solvent during synthesis and purification processes and as a precursor for active pharmaceutical ingredients (APIs) and excipients like esters.[1][5] It is also employed in the flavor and fragrance industry and as a potential biofuel.[1][3]

Given its broad application, the presence of residual this compound in final products must be strictly monitored to comply with regulatory standards (e.g., ICH Q3C guidelines for residual solvents). Furthermore, its precise quantification is vital for ensuring process consistency and product efficacy.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application.[4] Gas chromatography (GC) offers exceptional separation of volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase.[4][6] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification based on the unique mass fragmentation pattern of the analyte, delivering unparalleled specificity and sensitivity.[6][7] This guide details a headspace sampling method, which is particularly advantageous as it minimizes matrix interference and requires minimal sample preparation for volatile analytes.[8]

The Causality of Methodological Choices

The selection of each parameter in this protocol is grounded in the physicochemical properties of this compound and the principles of chromatographic separation and mass spectrometric detection.

  • Why Headspace Sampling? this compound is a volatile compound (boiling point: 107.9°C).[2] Headspace analysis involves heating a sample in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample.[6] Injecting this gas directly into the GC prevents non-volatile matrix components (e.g., salts, polymers, APIs) from contaminating the GC inlet and column, thereby enhancing system longevity and data robustness.[8]

  • Why a Wax or DB-5ms Column? The choice of GC column is critical for achieving separation. A polar column, such as one with a polyethylene glycol stationary phase (e.g., DB-Wax), is suitable for separating polar analytes like alcohols. Alternatively, a general-purpose, low-to-mid-polarity column like a DB-5ms (5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of volatile organic compounds and is robust.[7][9][10]

  • Why Electron Ionization (EI)? Electron Ionization at a standard energy of 70 eV is a highly reproducible "hard" ionization technique.[10][11] It imparts significant energy to the analyte molecule, causing predictable and extensive fragmentation. This creates a unique mass spectrum, akin to a molecular fingerprint, which can be confidently matched against established libraries like the NIST Mass Spectral Library for unambiguous identification.[12][13]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, including the use of an internal standard and a multi-point calibration, ensures the accuracy and reliability of the results.

Materials and Instrumentation
  • Instrumentation: Gas Chromatograph with Mass Spectrometer and Headspace Autosampler (e.g., Agilent 7890B GC with 5977A MSD and G1888A Headspace Sampler or equivalent).[10]

  • Reagents: this compound (≥99.0% purity), n-Propanol (Internal Standard, ≥99.5% purity), and a suitable solvent such as Dimethyl sulfoxide (DMSO) or water, depending on sample solubility.

  • Consumables: 20 mL headspace vials with PTFE/silicone septa, 1.5 mL GC autosampler vials, syringes, and filters (if necessary).[9]

Preparation of Standards and Samples
  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of n-Propanol in the chosen solvent (e.g., DMSO). The internal standard is crucial for correcting variations in injection volume and instrument response.

  • Calibration Standards:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the solvent.

    • Perform serial dilutions to create a series of calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Spike each calibration standard with the internal standard to a fixed final concentration (e.g., 25 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure the sample (e.g., 100 mg of solid or 1 mL of liquid) into a 20 mL headspace vial.

    • Add a precise volume of solvent (e.g., 5 mL).

    • Add the internal standard to achieve the same concentration as in the calibration standards (e.g., 25 µg/mL).

    • Seal the vial immediately and vortex thoroughly to ensure complete dissolution or dispersion. Samples with particulates should be centrifuged or filtered prior to transfer to the vial.[6][9][14]

HS-GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters, which should be optimized for the specific instrument and application.

ParameterSettingJustification
Headspace Autosampler
Oven Temperature80 - 90 °CSufficient to ensure partitioning of this compound into the headspace without degrading the sample.
Loop Temperature90 - 100 °CKept higher than the oven to prevent condensation of the analyte.
Transfer Line Temperature100 - 110 °CKept higher than the loop to ensure efficient transfer to the GC inlet.
Equilibration Time15 minutesAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning.[15]
Injection Volume1 mL (headspace gas)Standard volume for headspace injection.
Gas Chromatograph
GC ColumnDB-Wax (30 m x 0.25 mm, 0.25 µm) or DB-5ms (30 m x 0.25 mm, 0.25 µm)Provides good resolution for volatile polar compounds.[7][10]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analytes.[10]
Injection ModeSplit (Ratio 20:1 to 50:1)Prevents column overloading and ensures sharp chromatographic peaks.[7][10]
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.[10]
Oven ProgramInitial: 50°C, hold 2 min. Ramp: 10°C/min to 180°C. Hold: 2 min.Separates the analyte from the solvent front and other potential volatiles.[10][16]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization method producing reproducible fragmentation patterns.[10]
Ionization Energy70 eVIndustry-standard energy for creating comparable library spectra.[11]
Ion Source Temperature230 °CStandard operating temperature to maintain cleanliness and performance.[10]
Quadrupole Temperature150 °CStandard operating temperature for stable mass filtering.[10]
Scan ModeFull Scan (m/z 35-200)Acquires the full mass spectrum for definitive identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[17]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Sample Receipt & Login C Prepare Samples: Weigh, Dilute, Add IS A->C B Prepare Calibration Standards & QC Samples J Generate Calibration Curve B->J D Load Vials into HS Autosampler C->D E Equilibration & Injection D->E F GC Separation E->F G MS Detection (EI, Full Scan) F->G H Identify Peaks: Retention Time & Mass Spectrum G->H I Integrate Peak Areas (Analyte & IS) H->I I->J K Quantify Analyte in Samples J->K L Generate Final Report K->L

Caption: HS-GC-MS workflow from sample preparation to final report.

Data Analysis and Interpretation

Analyte Identification

Identification of this compound is confirmed by two criteria:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of a known this compound standard, analyzed under identical conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a trusted library (e.g., NIST) and the acquired standard.[13] The key is to verify the presence and relative abundance of characteristic fragment ions.

Table 1: Characteristic Mass Fragments for this compound (Data sourced from NIST Standard Reference Database)[13][18]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Ion Fragment Interpretation
43100.0 (Base Peak)[C3H7]+
4165.0[C3H5]+
5655.0[C4H8]+ (Loss of H2O)
4245.0[C3H6]+
745.0 (Molecular Ion)[C4H10O]+
Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. A linear regression analysis is applied to this curve. The concentration of this compound in the unknown sample is then calculated using the equation of the line derived from this curve.

Method Validation Parameters

A validated method ensures trustworthiness and reliability. The following table summarizes typical acceptance criteria for this type of analysis.[4][7][17]

Table 2: Typical Method Validation Acceptance Criteria

ParameterAcceptance CriterionPurpose
Linearity (r²) > 0.998Confirms a direct proportional relationship between concentration and instrument response.[4]
Precision (%RSD) < 5%Demonstrates the repeatability and reproducibility of the measurement.[4]
Accuracy (Recovery %) 95% to 105%Measures the agreement between the experimental value and the true value.[4]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1 or lowest standardThe lowest concentration of analyte that can be accurately quantified.[4]

Conclusion

The Headspace GC-MS method detailed in this application note provides a highly selective, sensitive, and robust system for the analysis of this compound. The protocol emphasizes the rationale behind key experimental choices, ensuring that scientists can not only replicate the method but also adapt it to their specific needs. By incorporating a validated, systematic approach including the use of an internal standard and comprehensive instrumental parameters, this guide serves as an authoritative resource for quality control and research applications in the pharmaceutical and chemical industries.

References

Purity Analysis of 2-Methyl-1-propanol by Gas Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 2-Methyl-1-propanol Applications

This compound, also known as isobutanol, is a versatile organic compound with a wide range of applications, from a solvent in the production of lacquers and resins to a key intermediate in the synthesis of pharmaceuticals and as a next-generation biofuel.[1] In these diverse applications, the purity of this compound is of paramount importance. Trace impurities can have a significant impact on the safety, efficacy, and stability of the final product. For instance, in pharmaceutical manufacturing, even minute quantities of residual solvents or synthesis byproducts can affect the toxicological profile of a drug substance. Similarly, in the fuel industry, impurities can lead to engine deposits and compromise fuel performance.

This application note provides a comprehensive guide to the purity analysis of this compound using gas chromatography with flame ionization detection (GC-FID), a robust and widely accepted analytical technique for volatile organic compounds. We will delve into the scientific principles behind the methodology, provide a detailed experimental protocol, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for assessing the purity of this compound.

Understanding the Analyte and Potential Impurities

A thorough understanding of the analyte and its potential impurities is fundamental to developing a robust analytical method. This compound is a primary alcohol with the chemical formula (CH₃)₂CHCH₂OH.

Synthesis and Potential Byproducts

The primary industrial route for the synthesis of this compound is the hydroformylation of propylene, also known as the oxo process.[2][3][4] This process involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex. While this process is highly efficient, it can lead to the formation of several byproducts, including:

  • n-Butanol: An isomer of this compound.

  • Butyraldehydes (n-butyraldehyde and isobutyraldehyde): Intermediates in the hydroformylation reaction that may not have fully converted to the corresponding alcohols.

  • Propane: Formed from the hydrogenation of the propylene feedstock.[2][4]

  • Higher Alcohols and Aldehydes: Resulting from side reactions.

The presence and concentration of these impurities can vary depending on the specific process conditions and catalyst used. Therefore, a reliable analytical method must be able to separate and quantify these potential contaminants.

The Analytical Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful separation technique that is ideally suited for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities. The fundamental principle of GC lies in the partitioning of analytes between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen).

A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds. In an FID, the column effluent is mixed with hydrogen and air and then ignited. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of analyte being burned. This makes the FID a highly sensitive and reliable detector for quantitative analysis.

The choice of the GC column is critical for achieving the desired separation. For the analysis of polar compounds like alcohols, a polar stationary phase is generally preferred. A polyethylene glycol (PEG) phase, often referred to as a WAX column, is an excellent choice due to its ability to interact with the hydroxyl group of the alcohols, leading to good peak shape and resolution.

Experimental Protocol

This protocol provides a validated method for the purity analysis of this compound by GC-FID.

Materials and Reagents
  • This compound (sample for analysis)

  • This compound Reference Standard (USP or equivalent, >99.5% purity)

  • n-Butanol (for system suitability)

  • Isobutyraldehyde (for system suitability)

  • Methanol (or other suitable solvent, HPLC grade)

  • Helium (carrier gas, >99.999% purity)

  • Hydrogen (FID fuel gas, >99.999% purity)

  • Zero Air (FID oxidant gas, filtered)

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a flame ionization detector and a split/splitless injector is required. The following table summarizes the recommended instrumental parameters.

ParameterRecommended SettingCausality and Field-Proven Insights
GC Column Polar Capillary Column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)A polar PEG (WAX) phase provides optimal selectivity for separating polar analytes like alcohols and aldehydes, ensuring good peak shape and resolution. The specified dimensions offer a good balance between analysis time and separation efficiency.
Carrier Gas HeliumHelium provides good efficiency and is inert, preventing reactions with the analytes or stationary phase.
Flow Rate 1.0 mL/min (Constant Flow Mode)A constant flow rate ensures reproducible retention times, especially during temperature programming.
Injector Type SplitA split injection is used for high-concentration samples to prevent column overload and ensure sharp peaks.
Split Ratio 50:1 (can be optimized)A 50:1 split ratio is a good starting point to introduce a small, representative amount of the sample onto the column. This can be adjusted based on the sample concentration and detector response.
Injector Temperature 250 °CThis temperature ensures the rapid and complete vaporization of the sample without causing thermal degradation of the analytes.
Oven Temperature Program Initial: 50 °C (hold for 5 min) Ramp: 10 °C/min to 200 °C Final Hold: 200 °C (hold for 5 min)The initial hold at a relatively low temperature allows for the focusing of volatile components at the head of the column. The temperature ramp facilitates the elution of less volatile impurities, while the final hold ensures that all components have eluted.
Detector Flame Ionization Detector (FID)The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for purity analysis.
Detector Temperature 280 °CA high detector temperature prevents the condensation of analytes and minimizes contamination.
Hydrogen Flow 30 mL/min (or as recommended by the manufacturer)Optimized hydrogen flow is crucial for maintaining a stable flame and achieving maximum detector sensitivity.
Air Flow 300 mL/min (or as recommended by the manufacturer)Sufficient airflow is necessary for the complete combustion of the analytes in the flame.
Makeup Gas (Helium) 25 mL/minMakeup gas helps to sweep the analytes through the detector quickly, improving peak shape and minimizing band broadening.
Preparation of Solutions
  • System Suitability Solution: Prepare a solution in methanol containing approximately 0.1% (w/v) each of this compound, n-butanol, and isobutyraldehyde.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Chromatographic Procedure
  • Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

  • Inject 1 µL of the System Suitability Solution and record the chromatogram.

  • Inject 1 µL of the Sample Solution and record the chromatogram.

System Suitability

The system suitability test is a critical component of a self-validating system, ensuring that the chromatographic system is performing adequately for the analysis.

  • Resolution: The resolution between the this compound and n-butanol peaks should be not less than 2.0.

  • Tailing Factor: The tailing factor for the this compound peak should be not more than 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area of this compound from six replicate injections of the System Suitability Solution should be not more than 2.0%.

Data Analysis and Purity Calculation

The purity of the this compound sample is typically determined using the area percent method. This method assumes that all components of the sample have a similar response factor in the FID, which is a reasonable assumption for structurally similar impurities.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Note: Disregard any peaks originating from the solvent.

Visualizing the Workflow and Separation

To better illustrate the analytical process and the separation principle, the following diagrams are provided.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Dilution Dissolve and Dilute in Methanol Sample->Dilution Standard Prepare System Suitability Solution Injection Inject 1 µL into GC Standard->Injection Dilution->Injection Separation Chromatographic Separation (Polar WAX Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Analytical workflow for the purity analysis of this compound.

separation_principle Injector Injector (Sample Vaporized) Column GC Column (Polar WAX Stationary Phase) Isobutyraldehyde (less polar) This compound (polar) n-Butanol (polar) Injector->Column:head Carrier Gas Flow Detector Detector (FID) (Signal Generated) Column:p1->Detector Elutes First Column:p2->Detector Column:p3->Detector Elutes Last

Caption: Principle of chromatographic separation of this compound and its impurities.

Method Validation: Ensuring Trustworthiness

To ensure the reliability and trustworthiness of this analytical method, it should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Troubleshooting Common GC Issues

Even with a robust method, chromatographic issues can arise. Here are some common problems and their potential solutions when analyzing alcohols by GC:

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the injector liner or at the column inlet. - Column contamination. - Incompatible solvent.- Use a deactivated liner and/or trim the first few centimeters of the column. - Bake out the column at a high temperature (within its limit). - Ensure the sample solvent is compatible with the polar stationary phase.
Peak Fronting - Column overload. - Sample solvent effect.- Dilute the sample or increase the split ratio. - Ensure the initial oven temperature is below the boiling point of the solvent.
Split Peaks - Improper column installation. - Sample degradation in the injector.- Re-install the column, ensuring the correct insertion depth. - Lower the injector temperature.
Baseline Drift - Column bleed. - Contaminated carrier gas.- Condition the column. - Ensure high-purity carrier gas and check for leaks.
Ghost Peaks - Contamination from the septum or previous injections.- Use a high-quality septum and perform regular blank injections. - Clean the injector liner.

For more extensive troubleshooting, it is recommended to consult the instrument manufacturer's guides.[5][6][7][8]

Conclusion

The purity of this compound is a critical quality attribute that can significantly impact its performance and safety in various applications. Gas chromatography with flame ionization detection offers a reliable, sensitive, and robust method for the quantitative determination of this compound and its process-related impurities. The protocol detailed in this application note, when properly validated, provides a trustworthy system for ensuring the quality and consistency of this important chemical. By understanding the principles of the methodology and potential sources of error, researchers and scientists can confidently implement this technique for routine quality control and research and development.

References

Application Notes and Protocols: 2-Methyl-1-propanol as a Versatile Recrystallization Solvent for Polar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-methyl-1-propanol (isobutanol) as a proficient solvent for the recrystallization of a diverse range of polar organic compounds. Moving beyond theoretical principles, this document offers field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. It elucidates the underlying physicochemical principles that govern the efficacy of this compound in this application and provides a systematic approach to developing robust recrystallization procedures.

Introduction: The Critical Role of Solvent Selection in Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds in both academic and industrial settings, particularly within the pharmaceutical industry where purity is paramount.[1] The fundamental principle of recrystallization lies in the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent should exhibit high solvency for the target compound at elevated temperatures and significantly lower solvency at ambient or sub-ambient temperatures, thereby maximizing the recovery of purified crystals upon cooling.[2] Furthermore, impurities should either be insoluble in the hot solvent or remain in solution upon cooling.[3]

The adage "like dissolves like" is a foundational concept in solvent selection, suggesting that polar compounds are best purified using polar solvents.[2] However, the nuanced interplay of hydrogen bonding, dipole-dipole interactions, and molecular geometry necessitates a more sophisticated approach than simply matching polarity. This guide focuses on this compound, a solvent with a unique balance of properties that make it an excellent, and often overlooked, candidate for the recrystallization of polar molecules.

This compound: A Solvent with Unique Advantages for Polar Compounds

This compound, also known as isobutanol, is a primary alcohol with the chemical formula (CH₃)₂CHCH₂OH.[4] Its branched structure imparts distinct physicochemical properties that are highly advantageous for the recrystallization of polar compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₄H₁₀O[4]
Molecular Weight 74.12 g/mol [4]
Boiling Point 108 °C[5]
Melting Point -108 °C[5]
Density 0.803 g/mL at 25 °C[5]
Solubility in Water 70 g/L at 20 °C[5]
Flash Point 28 °C
The 'Tunable' Polarity of this compound

The presence of a hydroxyl (-OH) group makes this compound a polar solvent capable of forming hydrogen bonds. However, the branched isobutyl group provides a degree of steric hindrance and a non-polar character that moderates its overall polarity. This "tunable" polarity is a key advantage, allowing it to dissolve a broad spectrum of polar compounds at elevated temperatures without being excessively solvating at lower temperatures.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative measure of a solvent's interactive capabilities, broken down into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.

Hansen Solubility ParameterValue (MPa½)
δD (Dispersion) 15.1
δP (Polar) 5.7
δH (Hydrogen Bonding) 15.9

Source: Data compiled from publicly available chemical databases.

The significant hydrogen bonding component (δH) underscores its suitability for polar molecules, while the moderate polar component (δP) prevents overly strong interactions that can inhibit crystallization.

Favorable Temperature-Dependent Solubility Profile

A crucial characteristic for a good recrystallization solvent is a steep solubility curve with respect to temperature. This compound exhibits this property for many polar compounds, meaning a substantial amount of solute can be dissolved at its boiling point, and a significant portion will crystallize out upon cooling, leading to high recovery yields.

Experimental Protocols: A Step-by-Step Guide to Recrystallization with this compound

The following protocols are designed to be self-validating, with explanations for each step to ensure scientific integrity and reproducibility.

Single-Solvent Recrystallization Protocol

This method is suitable when this compound alone provides the desired solubility profile.

Diagram: Single-Solvent Recrystallization Workflow

G A Dissolution: Dissolve impure solid in minimum hot this compound B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble impurities are present C Cooling & Crystallization: Slowly cool the filtrate to induce crystal formation B->C D Isolation: Collect crystals by vacuum filtration C->D E Washing: Rinse crystals with cold This compound D->E F Drying: Dry purified crystals E->F

Caption: Workflow for single-solvent recrystallization.

Methodology:

  • Solvent Volume Estimation: In a test tube, add a small, known amount of the impure solid (e.g., 50 mg). Add this compound dropwise while heating in a sand bath or on a hot plate until the solid just dissolves. This provides an estimate of the solvent volume needed for the bulk recrystallization.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add a volume of this compound slightly less than the estimated requirement. Heat the mixture to a gentle boil with stirring. Continue adding hot this compound in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield of recrystallized product.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor. Causality: Using cold solvent for washing minimizes the loss of the purified product.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Two-Solvent Recrystallization Protocol (with an Anti-Solvent)

This method is employed when the compound is too soluble in this compound even at low temperatures. A miscible anti-solvent (in which the compound is poorly soluble) is used to induce crystallization. Common anti-solvents for use with this compound include water, hexane, or heptane.

Diagram: Two-Solvent Recrystallization Workflow

G A Dissolution: Dissolve solid in minimum hot this compound B Addition of Anti-Solvent: Add hot anti-solvent dropwise until solution becomes turbid A->B C Clarification: Add a few drops of hot This compound to redissolve B->C D Cooling & Crystallization: Slowly cool the solution C->D E Isolation & Washing: Collect crystals and wash with a cold solvent mixture D->E F Drying: Dry purified crystals E->F

Caption: Workflow for two-solvent recrystallization.

Methodology:

  • Dissolution: Dissolve the impure solid in the minimum amount of hot this compound as described in the single-solvent protocol.

  • Addition of Anti-Solvent: While keeping the solution hot, add the anti-solvent (e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists.

  • Clarification: Add a few drops of hot this compound to the turbid solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a cold mixture of this compound and the anti-solvent in the same proportion used for the crystallization.

  • Drying: Dry the purified crystals.

Case Studies and Applications

While specific, documented examples of using this compound for a wide range of polar compounds can be sparse in readily available literature, its properties suggest its utility for several classes of compounds.

Recrystallization of Benzoic Acid

Benzoic acid, a polar carboxylic acid, serves as an excellent model compound. Its solubility in this compound increases significantly with temperature, making it an ideal candidate for single-solvent recrystallization.

Solubility of Benzoic Acid in this compound

Temperature (°C)Solubility (mol fraction)
15~0.15
25~0.20
35~0.28
45~0.38
55~0.50
63~0.60

Data adapted from Xue, J., et al. (2018). Journal of Chemical & Engineering Data, 63(3), 698-706.[6]

This data clearly demonstrates the steep solubility curve conducive to high recovery rates.

Potential Applications for Other Polar Compounds

Based on its solvent properties, this compound is a promising candidate for the recrystallization of other polar compounds, including:

  • Pharmaceuticals and Active Pharmaceutical Ingredients (APIs): Many APIs contain polar functional groups such as amides, amines, and hydroxyls. Paracetamol (acetaminophen), for instance, is soluble in alcohols, and its solubility generally decreases with increasing alkyl chain length, suggesting isobutanol would be a suitable solvent.[5][7]

  • Amino Acids and their Derivatives: While often recrystallized from water or aqueous alcohol mixtures, the moderate polarity of this compound could be advantageous for certain amino acid derivatives to achieve optimal solubility differences between hot and cold conditions.

  • Natural Products: The purification of polar natural products like certain alkaloids and flavonoids often involves crystallization from alcoholic solvents.[8][9] this compound offers a boiling point that is high enough to dissolve many complex natural products while still being easily removable.

Safety Considerations

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[8][10]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound presents itself as a highly effective and versatile solvent for the recrystallization of a wide array of polar organic compounds. Its unique combination of a "tunable" polarity, a favorable temperature-dependent solubility profile, and a convenient boiling point makes it a valuable tool in the purification toolbox for researchers and professionals in chemical and pharmaceutical development. The detailed protocols and underlying scientific principles provided in these application notes are intended to empower users to confidently and effectively employ this compound to achieve high-purity crystalline products.

References

Troubleshooting & Optimization

Purification of 2-Methyl-1-propanol from a mixture of butanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Methyl-1-propanol

A Senior Application Scientist's Guide for Researchers

The separation of butanol isomers, particularly this compound (isobutanol) from its structural isomers, presents a significant challenge in both laboratory and industrial settings. This difficulty arises from their nearly identical molecular weights and closely related physical properties, most notably their boiling points. This guide provides in-depth technical support through frequently asked questions and troubleshooting workflows to empower researchers in achieving high-purity this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the separation of this compound.

Q1: Why is the purification of this compound from a mixture of butanol isomers so challenging?

A1: The primary difficulty lies in the close boiling points of the butanol isomers. For instance, this compound (isobutanol) and 1-butanol (n-butanol) have boiling points that are only about 10°C apart.[1][2] This proximity results in a low relative volatility (α), which is a measure of the ease of separation by distillation.[1][3] A relative volatility close to 1.0 makes separation by conventional fractional distillation highly inefficient, requiring a distillation column with an impractically large number of theoretical plates to achieve high purity.[1]

Q2: Can I use standard fractional distillation for this separation?

A2: While theoretically possible, it is practically infeasible for achieving high purity. The relative volatility between this compound and 1-butanol is approximately 1.2.[1] To achieve 99% purity with this relative volatility, a distillation column requiring as many as 67 actual plates would be necessary, which is often beyond the capability of standard laboratory setups.[1] Therefore, more advanced techniques are required.

Q3: What are the most effective methods for separating this compound from its isomers?

A3: The two most effective and commonly employed methods are Azeotropic Distillation and Extractive Distillation . Both techniques work by introducing a third component (an entrainer or a solvent) that alters the vapor-liquid equilibrium (VLE) of the butanol mixture, increasing the relative volatility of the isomers and making separation achievable with fewer distillation stages.[1][3][4][5]

Q4: How do I choose between azeotropic and extractive distillation?

A4: The choice depends on several factors, including the specific isomers present, the desired purity, available equipment, and the ease of recovering the added agent.

  • Azeotropic Distillation: This method is particularly effective for separating this compound from 1-butanol.[1] It involves adding an agent (entrainer) that forms a minimum-boiling azeotrope with one of the isomers (in this case, this compound), which is then removed as the overhead product. The entrainer is typically recovered from the distillate by methods like cooling and phase separation.[1]

  • Extractive Distillation: This technique is suitable for separating various close-boiling alcohols.[3][5][6] A high-boiling solvent is added near the top of the distillation column. This solvent interacts differently with the isomers, reducing the volatility of one more than the other, allowing the more volatile isomer to be distilled off. The less volatile isomer exits the bottom of the column with the solvent, from which it is later separated in a second column.[4]

Q5: How can I accurately determine the purity of my separated this compound?

A5: The most common and reliable analytical methods are:

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): This is a robust quantitative method for separating and quantifying volatile organic compounds like butanol isomers.[7] By using a suitable capillary column and temperature program, baseline separation of the isomers can be achieved, allowing for accurate purity assessment.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is an excellent tool for structural characterization and can be used to distinguish between butanol isomers.[8][9] Each isomer presents a unique proton NMR spectrum with characteristic chemical shifts and splitting patterns, allowing for qualitative and quantitative analysis of the mixture's composition.[8]

Q6: What are the critical safety precautions when working with butanol isomers and distillation agents?

A6: Butanols are flammable liquids and vapors and can cause serious eye damage and skin irritation.[10][11][12] Many distillation agents carry their own hazards.

  • Handling: Always work in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[11][12][13]

  • Fire Safety: Keep all butanols and flammable solvents away from heat, sparks, and open flames.[13] Ensure that distillation equipment is properly grounded to prevent the buildup of static electricity.[11][12]

  • Spills: Have appropriate spill control materials (e.g., absorbent pads) readily available. In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated before cleaning.[12]

Section 2: Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue: Inefficient Separation During Distillation

Q: I'm attempting azeotropic distillation to separate this compound from 1-butanol, but the overhead product is still a mix of isomers. What should I check?

A: This indicates a suboptimal setup or choice of entrainer. Consider the following points:

  • Entrainer Selection and Purity: Ensure you are using an effective entrainer. For the this compound/1-butanol system, proven agents include isobutyl acetate, methyl cyclohexane, or 2-nitropropane.[1] The purity of the entrainer itself is critical; contaminants can disrupt the formation of the desired azeotrope.

  • Entrainer-to-Feed Ratio: The amount of entrainer is crucial. An insufficient amount will not fully complex with the target isomer, leading to incomplete separation. Start with a 1:1 mass ratio of entrainer to your butanol mixture and optimize from there.[1]

  • Column Efficiency: Check the efficiency of your distillation column. Ensure all sections are properly insulated to maintain the thermal gradient and prevent premature condensation. The column should be packed with an appropriate material (e.g., Raschig rings or structured packing) to maximize vapor-liquid contact.

  • Reflux Ratio: A higher reflux ratio generally improves separation but reduces throughput. If your purity is low, try increasing the reflux ratio to allow for more equilibrium stages within the column.

Q: My extractive distillation process is yielding poor separation. What are the likely causes?

A: For extractive distillation, the solvent's properties and the operational parameters are key.

  • Solvent Selection: The extractive agent must have a boiling point significantly higher than the butanols and must selectively reduce the volatility of one isomer over the other.[3] For alcohol separations, agents like glycols are often effective.[3]

  • Solvent Flow Rate: The flow rate of the extractive solvent fed to the top of the column must be optimized. Too low a flow rate will not provide sufficient interaction to alter the volatilities, while too high a flow rate can lead to flooding of the column and increased energy costs for solvent recovery.

  • Reboiler Temperature: The temperature at the bottom of the column must be high enough to vaporize the more volatile component but not so high that the extractive solvent begins to boil. The solvent should remain in the liquid phase throughout the column.[4]

Issue: Analytical and Purity Confirmation Problems

Q: My GC-FID analysis shows broad or overlapping peaks for the butanol isomers. How can I improve the resolution?

A: Overlapping peaks in a GC analysis are a common issue that can be resolved by methodical optimization.

  • Temperature Program: The most effective tool is adjusting the oven temperature program. Start with a lower initial temperature to allow the isomers to separate at the head of the column. Then, use a slow temperature ramp (e.g., 5-10 °C/min) to elute the compounds.

  • Column Choice: Ensure you are using a column with appropriate polarity. A mid-polarity column (e.g., one with a stationary phase containing cyanopropylphenyl) often provides good selectivity for alcohols.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen). An excessively high or low flow rate will reduce column efficiency and broaden peaks.

  • Injection Technique: Use a small injection volume (e.g., 0.1-0.5 µL) with a high split ratio (e.g., 100:1) to avoid overloading the column, which can cause peak fronting and broadening.

Issue: Post-Purification Contamination

Q: How do I remove the azeotropic entrainer from my purified this compound distillate?

A: This is a critical final step. The method depends on the entrainer used.

  • Phase Separation: Many azeotropes formed with butanols are heterogeneous, meaning that upon cooling the distillate, they will separate into two liquid phases: an organic-rich phase and a water-rich or entrainer-rich phase.[14] The desired alcohol can then be separated using a separatory funnel.

  • Solvent Extraction (Washing): The collected distillate can be "washed" with water to remove polar entrainers. Subsequent drying with an agent like anhydrous magnesium sulfate followed by a final simple distillation will remove the water and yield the pure alcohol.

  • Secondary Distillation: If the entrainer has a sufficiently different boiling point from the target alcohol, a second, simple distillation may be effective for separation.

Section 3: Core Experimental Protocols

Protocol 1: Lab-Scale Separation of this compound via Azeotropic Distillation

This protocol provides a starting point for separating this compound from a mixture dominated by 1-butanol.

Objective: To achieve >98% purity of this compound.

Materials:

  • Butanol isomer mixture (e.g., 50g)

  • Entrainer: Isobutyl acetate (50g)[1]

  • Distillation glassware: 250 mL round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head with condenser, receiving flask.

  • Heating mantle and magnetic stirrer.

  • Analytical equipment: GC-FID.

Procedure:

  • Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the butanol isomer mixture (50g) and the isobutyl acetate (50g).[1] Add a magnetic stir bar.

  • Distillation: Begin stirring and gently heat the mixture to a boil. The vapor will rise through the fractionating column.

  • Equilibration: Allow the system to reflux for at least 30 minutes once the vapor reaches the distillation head. This ensures that equilibrium is established in the column.

  • Collecting the Distillate: Slowly begin collecting the distillate. The initial fraction will be the minimum-boiling azeotrope of this compound and isobutyl acetate. The temperature at the distillation head should remain constant during this period.

  • Monitoring: Monitor the head temperature closely. A sharp rise in temperature indicates that the azeotrope has been completely removed and the next component (likely excess entrainer or 1-butanol) is beginning to distill. Stop the distillation at this point.

  • Analysis: Analyze a sample of the initial butanol mixture and the collected distillate using a pre-calibrated GC-FID method (see Protocol 2) to determine the composition and confirm the separation efficiency.

  • Entrainer Removal: The collected distillate can be washed with a saturated sodium bicarbonate solution followed by brine to remove the isobutyl acetate. Dry the organic layer over anhydrous sodium sulfate and perform a final simple distillation to obtain pure this compound.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To quantify the composition of the butanol isomer mixture.

Instrumentation & Conditions:

  • GC System: Agilent 7890 or equivalent with FID.

  • Column: Agilent DB-WAX (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 250 °C

  • Oven Program:

    • Initial Temp: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes.

  • Injection: 0.2 µL, Split ratio 100:1.

Procedure:

  • Standard Preparation: Prepare a standard mixture containing known concentrations of all four butanol isomers (1-butanol, 2-butanol, isobutanol, tert-butanol) in a suitable solvent like isooctane.[7]

  • Calibration: Inject the standard mixture to determine the retention time and response factor for each isomer.

  • Sample Preparation: Dilute the experimental sample (e.g., the initial mixture or the purified fraction) in the same solvent used for the standard.

  • Sample Analysis: Inject the prepared sample into the GC-FID system using the same method as the standard.

  • Data Analysis: Identify each peak in the sample chromatogram by comparing retention times with the standard. Calculate the area percent of each peak to determine the relative concentration of each isomer in the sample.

Section 4: Data Tables and Visualization

Table 1: Physicochemical Properties of Butanol Isomers

IsomerStructureBoiling Point (°C)
1-ButanolCH₃(CH₂)₃OH117.7
This compound (Isobutanol)(CH₃)₂CHCH₂OH108
2-ButanolCH₃CH(OH)CH₂CH₃99.5
2-Methyl-2-propanol (tert-Butanol)(CH₃)₃COH82.5

Data sourced from multiple publicly available chemical databases.

Table 2: Example Azeotropic Agents for this compound / 1-Butanol Separation[1]

Agent (Entrainer)Relative Volatility (α) Achieved
Isobutyl acetate2.0
Methyl cyclohexane1.8
2-Nitropropane1.7
Cyclohexane1.6

Higher relative volatility indicates easier separation.

Diagrams and Workflows

G cluster_0 Separation Method Selection Start Mixture of Butanol Isomers Decision1 Are boiling points >25°C apart? Start->Decision1 FracDist Use Fractional Distillation Decision1->FracDist Yes AdvMethod Advanced Method Needed Decision1->AdvMethod No Decision2 Primary isomers are This compound and 1-butanol? AdvMethod->Decision2 Azeo Consider Azeotropic Distillation Decision2->Azeo Yes Extractive Consider Extractive Distillation Decision2->Extractive No/Other G cluster_1 Azeotropic Distillation Workflow A 1. Charge flask with butanol mixture + entrainer B 2. Heat to boiling and equilibrate column (reflux) A->B C 3. Collect low-boiling azeotrope as distillate B->C D 4. Monitor head temperature for cut-off point C->D E 5. Analyze distillate purity via GC-FID D->E F 6. Remove entrainer from distillate (e.g., washing) E->F G 7. Final simple distillation of product F->G G cluster_2 Troubleshooting Poor Separation Problem Poor Purity in Distillate Check1 Is the correct entrainer/ solvent being used? Problem->Check1 Check2 Is the agent-to-feed ratio optimized? Check1->Check2 Yes Solution1 Select a more effective agent Check1->Solution1 No Check3 Is the reflux ratio sufficiently high? Check2->Check3 Yes Solution2 Adjust agent concentration Check2->Solution2 No Check4 Is the column properly insulated and packed? Check3->Check4 Yes Solution3 Increase reflux ratio Check3->Solution3 No Solution4 Improve column setup Check4->Solution4 No Success Separation Improved Check4->Success Yes

References

Technical Support Center: Drying of 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the purification of 2-Methyl-1-propanol (isobutanol). In many applications, particularly in pharmaceutical development and sensitive organic synthesis, the presence of water can be detrimental to reaction yields, kinetics, and product purity. This guide provides a comprehensive overview of various methods for removing water from this compound, complete with troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it crucial to remove water from this compound?

A: Water can act as an unwanted nucleophile, base, or proton source in many organic reactions. For instance, in Grignard reactions, water will quench the highly reactive Grignard reagent. In esterifications, the presence of water can shift the equilibrium, reducing the yield of the desired ester.[1] Therefore, using anhydrous this compound is often a prerequisite for successful and reproducible chemical synthesis.

Q2: I added a drying agent to my this compound, but it still seems wet. What could be the problem?

A: There are several possibilities:

  • Insufficient amount of drying agent: The drying agent may have become saturated with water. Try adding more desiccant.

  • Incorrect choice of drying agent: Some desiccants are not suitable for drying alcohols. For example, sodium metal will react with the alcohol itself.[2]

  • The drying agent is old or was improperly stored: Desiccants can absorb moisture from the atmosphere if not stored in a tightly sealed container.

  • The initial water content was very high: Some drying methods are not efficient at removing large quantities of water.

Q3: Can I use sodium metal to dry this compound?

A: No, sodium metal is not a suitable drying agent for alcohols like this compound.[3][4] Sodium reacts with the hydroxyl group of the alcohol to produce sodium isobutoxide and hydrogen gas.[2] This reaction not only consumes your alcohol but also generates a flammable gas, posing a significant safety hazard.[3]

Q4: What are the black particles that have appeared in my this compound after adding a drying agent?

A: This could indicate a reaction between the drying agent and impurities in the solvent, or decomposition of the drying agent itself. It is important to identify the drying agent used and consult its compatibility chart. If you are unsure, it is best to discard the solvent and start the drying process again with fresh, properly stored materials.

Q5: My this compound turned yellow after distillation. What happened?

A: A yellow discoloration upon distillation can indicate thermal decomposition or the presence of impurities that are sensitive to heat. Ensure your distillation is not running at too high a temperature. The boiling point of this compound is 108 °C. If the problem persists, consider using a lower-boiling azeotrope or vacuum distillation to reduce the required temperature.

Drying Methodologies: A Comparative Guide

There are several effective methods for drying this compound. The best choice depends on the required level of dryness, the quantity of solvent to be dried, and the available equipment.

Drying MethodProsConsFinal Water Content
Molecular Sieves (3Å) High efficiency, easy to use, regenerable.[5][6]Slower than other methods, requires activation.[7]Low ppm levels.[7]
Calcium Hydride (CaH₂) Effective for pre-drying, safer than sodium metal.[8][9]Slow, insoluble, can be difficult to determine when spent.[8][10]Can achieve low ppm levels.
Azeotropic Distillation Effective for removing large amounts of water.[11]Requires a co-solvent, may not achieve ultra-dry conditions.Dependent on the azeotrope composition.

Experimental Protocols

Method 1: Drying with Molecular Sieves

Molecular sieves are crystalline aluminosilicates with a uniform pore size.[12] For drying alcohols, 3Å molecular sieves are ideal as their pores are large enough to adsorb water molecules but too small to adsorb the larger alcohol molecules.[13][14]

Protocol:

  • Activation of Molecular Sieves:

    • Place the 3Å molecular sieves in a porcelain or metal dish.

    • Heat in a muffle furnace at 200-300°C for at least 3 hours.[15][16]

    • Cool the sieves in a desiccator under vacuum to prevent re-adsorption of atmospheric moisture.

  • Drying Procedure:

    • Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the this compound in a suitable flask.

    • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer period may be necessary.[7]

    • The dried solvent can be decanted or distilled from the molecular sieves for use.

Diagram: Workflow for Drying with Molecular Sieves

G cluster_activation Activation cluster_drying Drying A1 Place 3Å sieves in dish A2 Heat at 200-300°C for 3+ hours A1->A2 A3 Cool in desiccator under vacuum A2->A3 D1 Add activated sieves to this compound A3->D1 Transfer activated sieves D2 Seal and let stand for 24+ hours D1->D2 D3 Decant or distill dried solvent D2->D3

Caption: Workflow for activating and using molecular sieves.

**Method 2: Drying with Calcium Hydride (CaH₂) **

Calcium hydride is a relatively mild desiccant that reacts with water to form calcium hydroxide and hydrogen gas.[8][17] It is often used for pre-drying solvents before a more rigorous drying method.

Protocol:

  • Pre-drying:

    • Add calcium hydride powder (approximately 5-10 g per liter of solvent) to the this compound in a flask equipped with a reflux condenser and a drying tube.

    • Stir the mixture at room temperature for several hours or overnight.

  • Distillation:

    • Reflux the mixture for 1-2 hours.

    • Distill the this compound from the calcium hydride. Discard the initial fraction and collect the fraction boiling at 108 °C.

Safety Note: Calcium hydride reacts with water to produce flammable hydrogen gas.[18] This procedure should be performed in a well-ventilated fume hood, away from ignition sources.

Diagram: Calcium Hydride Drying and Distillation

G cluster_predrying Pre-drying cluster_distillation Distillation P1 Add CaH₂ to this compound P2 Stir at room temperature overnight P1->P2 D1 Reflux for 1-2 hours P2->D1 Proceed to distillation D2 Distill and collect fraction at 108°C D1->D2

Caption: Two-stage process of drying with CaH₂ followed by distillation.

Method 3: Azeotropic Distillation

This compound forms azeotropes with several solvents, which can be used to remove water.[19] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[20] By adding an entrainer (a third component that forms a lower-boiling azeotrope with water), the water can be selectively removed.

Protocol (using Benzene as an entrainer):

  • Setup:

    • Assemble a distillation apparatus with a Dean-Stark trap.

    • Charge the distillation flask with the wet this compound and benzene (the amount of benzene will depend on the amount of water to be removed).

  • Distillation:

    • Heat the mixture to reflux. The benzene-water azeotrope will distill and collect in the Dean-Stark trap.

    • The denser water will separate to the bottom of the trap and can be drained off, while the benzene is returned to the distillation flask.

    • Continue the distillation until no more water collects in the trap.

  • Final Purification:

    • After all the water has been removed, the excess benzene can be distilled off, leaving the anhydrous this compound.

Safety Note: Benzene is a known carcinogen and should be handled with appropriate safety precautions in a fume hood.[21] Toluene can be used as a less toxic alternative.[22]

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-propanol (isobutanol). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this important chemical synthesis. Here, we move beyond simple procedural outlines to explain the underlying principles that govern reaction outcomes, empowering you to optimize your experiments for yield, purity, and efficiency.

I. Overview of Synthetic Strategies

This compound is a versatile organic compound with significant applications as a solvent, a precursor for various esters, and a potential biofuel.[1][2] Its industrial production is dominated by several key synthetic routes, each with its own set of advantages and challenges. Understanding these pathways is the first step in effective troubleshooting and optimization.

The primary industrial methods for synthesizing this compound include:

  • Hydroformylation of Propylene (Oxo Synthesis): This is the most prevalent and economically viable large-scale production method.[3][4] It involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex.[4] This process yields a mixture of n-butyraldehyde and isobutyraldehyde, which are subsequently hydrogenated to their corresponding alcohols, 1-butanol and this compound.[4][5]

  • Catalytic Hydrogenation of Carbon Monoxide (Syngas Conversion): this compound can also be synthesized directly from syngas using modified methanol synthesis catalysts.[3][6] Historically, processes like the BASF isobutanol oil synthesis utilized high pressures and temperatures to convert CO and H₂ into a mixture of alcohols, including isobutanol.[3] Modern research focuses on developing more selective catalysts, such as modified Cu/ZnO/Al₂O₃ systems, to improve the yield of isobutanol.[6][7]

  • Guerbet Condensation: This reaction involves the self-condensation of a primary alcohol to form a higher, β-alkylated dimer alcohol.[4][8] For this compound synthesis, this can involve the reaction of propanol and methanol.[4] The reaction proceeds through a series of steps: dehydrogenation to an aldehyde, aldol condensation, dehydration, and finally, hydrogenation.[4][9] This method is of growing interest due to its potential to utilize bio-based alcohol feedstocks.[9]

  • Fermentation: Certain microorganisms can be genetically engineered to produce isobutanol from biomass.[10] This biosynthetic pathway typically involves the conversion of pyruvate to 2-ketoisovalerate, which is then decarboxylated and reduced to isobutanol.[11] While environmentally friendly, this method often faces challenges with product toxicity to the microorganisms and lower production efficiency compared to chemical synthesis.[4][11]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to identifying the root cause and implementing effective solutions.

Low Product Yield

Q1: My hydroformylation of propylene is resulting in a low yield of isobutyraldehyde and, consequently, this compound. What are the likely causes and how can I improve the yield?

A1: Low yields in the hydroformylation of propylene can stem from several factors related to catalyst activity, reaction conditions, and feedstock purity.

  • Catalyst Deactivation: The rhodium or cobalt catalysts used are sensitive to impurities. Sulfur compounds, oxygen, and acetylenes in the propylene or syngas feed can poison the catalyst. Solution: Ensure high-purity feedstocks by passing them through appropriate purification columns. If catalyst deactivation is suspected, regeneration or replacement may be necessary.

  • Suboptimal Temperature and Pressure: The hydroformylation reaction is highly dependent on temperature and pressure to achieve the desired regioselectivity for the branched aldehyde.[4] Solution: Systematically vary the temperature (typically 100-200°C) and pressure (typically 10-30 MPa) to find the optimal conditions for your specific catalyst system.[4] A design of experiments (DoE) approach can be highly effective here.

  • Incorrect Syngas Ratio (H₂:CO): The ratio of hydrogen to carbon monoxide in the syngas is critical. An improper ratio can affect the rate of both the hydroformylation and the subsequent hydrogenation steps. Solution: The optimal H₂:CO ratio is typically around 1:1. Verify and adjust your gas flow rates accordingly.

Q2: I am attempting a direct synthesis of this compound from syngas, but the selectivity towards isobutanol is poor, with methanol being the major product. How can I enhance the selectivity for the desired C4 alcohol?

A2: Shifting the selectivity from methanol to higher alcohols in syngas conversion is a common challenge that hinges on catalyst composition and reaction parameters.

  • Catalyst Promoters: The addition of alkali metal promoters to Cu/ZnO/Al₂O₃ catalysts is known to enhance the formation of higher alcohols.[7][12] These promoters are thought to create basic sites that facilitate the carbon-carbon bond formation necessary for chain growth. Solution: Experiment with different alkali promoters such as potassium (K) or cesium (Cs) and vary their loading on the catalyst.[12][13]

  • Reaction Temperature and Pressure: Higher temperatures and pressures generally favor the formation of higher alcohols, but can also lead to increased methane production. Solution: Optimize the reaction temperature (typically >400°C) and pressure (>10 MPa) to find a balance between higher alcohol selectivity and minimizing side reactions.[6]

  • Gas Hourly Space Velocity (GHSV): A lower GHSV (longer residence time) can promote the formation of higher alcohols. Solution: Decrease the flow rate of the syngas over the catalyst bed to increase the contact time.

Impurity Profile and Side Reactions

Q3: My final this compound product is contaminated with significant amounts of 1-butanol. How can I improve the isomeric purity?

A3: The co-production of 1-butanol is a common issue, particularly in the hydroformylation of propylene, due to the formation of both linear and branched aldehydes.

  • Catalyst and Ligand Choice in Hydroformylation: The regioselectivity of the hydroformylation reaction is influenced by the catalyst and the ligands used. Bulky phosphine ligands on rhodium catalysts can favor the formation of the linear aldehyde (n-butyraldehyde). Solution: To favor the branched isomer (isobutyraldehyde), consider using a cobalt-based catalyst or a rhodium catalyst with less sterically demanding ligands.

  • Distillation: Due to the close boiling points of 1-butanol (117.7 °C) and this compound (108 °C), simple distillation is often inefficient. Solution: Azeotropic distillation is an effective method for separating these isomers.[14] Agents such as isobutyl acetate or methyl cyclohexane can be used to form an azeotrope with this compound, allowing it to be distilled off as the overhead product.[14]

Q4: During the Guerbet condensation, I am observing the formation of various side products, including ethers and esters, which complicates purification. How can I minimize these side reactions?

A4: The Guerbet reaction is a multi-step process, and controlling the reaction conditions is key to minimizing side reactions.[15]

  • Catalyst Selection: The catalyst must have a good balance of dehydrogenation/hydrogenation activity and basic sites.[15] An imbalance can lead to the formation of side products. Solution: Experiment with different catalysts. For example, hydrotalcite-derived porous metal oxides have shown promise in selectively catalyzing the Guerbet reaction.[15]

  • Water Removal: The Guerbet reaction produces water, which can deactivate basic catalysts and promote side reactions.[9] Solution: Implement a method for in-situ water removal, such as a Dean-Stark trap or the use of a water scavenger.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures (200-250°C).[4] However, excessively high temperatures can lead to decomposition and other side reactions. Solution: Optimize the reaction temperature to maximize the rate of the desired condensation while minimizing side product formation.

III. Frequently Asked Questions (FAQs)

Q5: What are the key safety precautions to consider when working with the synthesis of this compound?

A5: Safety is paramount in any chemical synthesis. For this compound synthesis, consider the following:

  • Flammability: this compound is a flammable liquid.[10] All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • High-Pressure Reactions: Many synthetic routes, particularly those involving syngas, operate at high pressures. Ensure that all equipment is pressure-rated and that appropriate safety measures, such as burst discs and pressure relief valves, are in place.

  • Catalyst Handling: Some catalysts may be pyrophoric or toxic. Always handle catalysts in an inert atmosphere (e.g., a glovebox) and follow the specific safety data sheet (SDS) recommendations.

  • Reagent Toxicity: Carbon monoxide is a highly toxic gas. Use a CO detector and ensure adequate ventilation.

Q6: What analytical techniques are most suitable for monitoring the progress of the reaction and analyzing the final product purity?

A6: A combination of analytical techniques is typically employed:

  • Gas Chromatography (GC): GC is the primary method for monitoring the reaction progress and determining the final product distribution. A flame ionization detector (FID) is commonly used. By using appropriate standards, you can quantify the amounts of reactants, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product, confirming the presence of the hydroxyl group and the absence of carbonyl groups from any unreacted aldehydes.

  • Mass Spectrometry (MS): GC-MS can be used to identify unknown impurities by providing their mass-to-charge ratio and fragmentation patterns.

Q7: Can you provide a general experimental protocol for the hydroformylation of propylene followed by hydrogenation?

A7: The following is a generalized protocol and should be adapted based on the specific equipment and catalyst used.

Step 1: Hydroformylation

  • In a high-pressure autoclave, charge the rhodium or cobalt catalyst under an inert atmosphere.

  • Add the appropriate solvent and any ligands.

  • Seal the reactor and purge several times with nitrogen, followed by syngas.

  • Introduce liquid propylene into the reactor.

  • Pressurize the reactor with syngas (typically a 1:1 ratio of H₂:CO) to the desired pressure (e.g., 20 MPa).

  • Heat the reactor to the target temperature (e.g., 150°C) with stirring.

  • Monitor the reaction progress by taking samples and analyzing them by GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

Step 2: Hydrogenation

  • The crude aldehyde mixture can be directly hydrogenated in the same reactor or transferred to a separate hydrogenation reactor.

  • Introduce a hydrogenation catalyst (e.g., Raney nickel or a supported palladium catalyst).

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the appropriate temperature and stir until the reaction is complete (as monitored by GC).

  • After cooling and venting, the crude alcohol mixture can be purified by distillation.

IV. Data Presentation and Visualization

Table 1: Typical Reaction Conditions for this compound Synthesis Routes

Synthesis RouteCatalystTemperature (°C)Pressure (MPa)Key Reactants
HydroformylationRhodium or Cobalt complexes100-20010-30Propylene, CO, H₂
Syngas ConversionModified Cu/ZnO/Al₂O₃>400>10CO, H₂
Guerbet CondensationBasic catalysts (e.g., alkali metal hydroxides)200-250Atmospheric to moderatePropanol, Methanol

Experimental Workflow for Hydroformylation-Hydrogenation

G cluster_0 Hydroformylation Stage cluster_1 Hydrogenation Stage cluster_2 Purification A Charge Catalyst and Solvent B Introduce Propylene and Syngas A->B C Heat and Pressurize B->C D Reaction Monitoring (GC) C->D E Cool and Vent D->E F Add Hydrogenation Catalyst E->F Crude Aldehyde Mixture G Pressurize with H₂ F->G H Heat and React G->H I Reaction Monitoring (GC) H->I J Cool and Vent I->J K Distillation J->K Crude Alcohol Mixture L Product Analysis K->L

Caption: A generalized workflow for the two-stage synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of This compound Q1 Is the catalyst active? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Regenerate or Replace Catalyst Q1->A1_No No Q2 Are T and P optimal? A1_Yes->Q2 A2_Yes Verify Feedstock Purity Q2->A2_Yes Yes A2_No Optimize T and P (DoE) Q2->A2_No No Q3 Is feedstock pure? A2_Yes->Q3 A3_Yes Review Stoichiometry and Reagent Ratios Q3->A3_Yes Yes A3_No Purify Feedstocks Q3->A3_No No

Caption: A decision tree to diagnose and address low product yields.

V. References

  • Chemcess. (2024, April 25). This compound: Properties, Production And Uses. --INVALID-LINK--

  • DiVA portal. (2016). Metabolic engineering for optimizing isobutanol production in Synechocystis PCC 6803. --INVALID-LINK--

  • Smolecule. Buy this compound | 78-83-1. --INVALID-LINK--

  • MDPI. (2019). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. --INVALID-LINK--

  • ACS Publications. (2018). Direct Synthesis of Isobutanol from Syngas over Nanosized Cu/ZnO/Al2O3 Catalysts Derived from Hydrotalcite-like Materials Supported on Carbon Fibers. --INVALID-LINK--

  • ResearchGate. (2020). Optimizing Isobutanol Production in Engineered Cyanobacteria Using High Salinity Stress and Establishment of a Resource Recycling Strategy. --INVALID-LINK--

  • MDPI. (2019). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. --INVALID-LINK--

  • Taylor & Francis Online. (2019). Microbial engineering for the production of isobutanol: current status and future directions. --INVALID-LINK--

  • IOPscience. (2018). Studies on direct synthesis of alcohols from syngas over metal oxides catalysts. --INVALID-LINK--

  • Google Patents. (2021). WO2021054962A1 - Process for isobutanol production from ethanol and syngas. --INVALID-LINK--

  • Ovid. (2000). An efficient catalyst for the production of isobutanol and methanol from syngas. XI. K- and Pd-promoted Zn/Cr/Mn spinel (excess - Ovid. --INVALID-LINK--

  • Google Patents. Separation of this compound from 1-butanol by azeotropic distillation. --INVALID-LINK--

  • Guidechem. What are the uses and preparation methods of this compound?. --INVALID-LINK--

  • ScienceDirect. (2015). Chapter 5: Catalytic conversion of syngas to i-butanol – Synthesis routes and catalyst developments: A review. --INVALID-LINK--

  • Ovid. (2000). An efficient catalyst for the production of isobutanol and methanol from syngas. XI. K- and Pd-promoted Zn/Cr/Mn spinel (excess. --INVALID-LINK--

  • OSTI.GOV. (1989). DIRECT SYNTHESIS OF this compound/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. --INVALID-LINK--

  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. --INVALID-LINK--

  • Guidechem. What are the uses and preparation methods of this compound? - FAQ. --INVALID-LINK--

  • Guidechem. (2020). What are the three methods of preparation of this compound (isobutanol)?. --INVALID-LINK--

  • Guidechem. (2025). What are the three methods of preparation of this compound (isobutanol)?. --INVALID-LINK--

  • Google Patents. (2019). US10214470B2 - Synthesis of guerbet alcohols. --INVALID-LINK--

  • RSC Publishing. (2015). Catalysis Science & Technology. --INVALID-LINK--

  • MDPI. (2018). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Deep Dive into its Properties and Industrial Significance. --INVALID-LINK--

References

Technical Support Center: Dehydration of 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the dehydration of 2-methyl-1-propanol (isobutanol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will explore the causality behind reaction outcomes and provide robust troubleshooting strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the dehydration of this compound.

Q1: My reaction is producing very low yields of the desired alkene. What are the primary causes and how can I optimize the yield?

A1: Low alkene yield in the dehydration of this compound, a primary alcohol, is a common challenge stemming from several factors:

  • Reaction Mechanism & Kinetics: Primary alcohols like this compound are the least reactive towards acid-catalyzed dehydration.[1] The reaction typically proceeds via an E1-like mechanism after a carbocation rearrangement, but the initial formation of a highly unstable primary carbocation is energetically unfavorable, leading to slow reaction rates.[2] An E2 mechanism is also possible but often requires very high temperatures.[2][3]

  • Insufficient Temperature: Elimination reactions are favored at higher temperatures. For primary alcohols, temperatures of 170-180°C are often required when using strong acids like sulfuric or phosphoric acid.[1][4] If the temperature is too low, the competing SN2 reaction, which forms di-isobutyl ether, can become the dominant pathway.[1][4]

  • Inappropriate Catalyst Choice: While strong mineral acids are effective, they can also cause charring and other side reactions. A solid-phase catalyst like aluminum oxide can be an alternative, though it typically requires even higher temperatures (vapor phase reaction) to be effective.[5]

Troubleshooting Steps:

  • Verify & Increase Temperature: Ensure your reaction temperature is consistently maintained within the optimal range for primary alcohol dehydration (170-180°C). Use a sand bath or heating mantle with a thermocouple for precise control.

  • Use a Dehydrating Acid: Employ a strong, dehydrating acid like concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄). Sulfuric acid is a stronger dehydrating agent but is also more prone to causing oxidative side reactions.[6][7]

  • Remove Product as it Forms: The dehydration of alcohol is a reversible reaction. To drive the equilibrium towards the product (alkene), consider setting up the reaction as a fractional distillation. Since the alkene product (2-methylpropene, b.p. -7°C) has a much lower boiling point than the starting alcohol (108°C), it can be distilled off as it is formed, effectively applying Le Chatelier's principle.[8]

Q2: My primary product is 2-methylpropene. I expected the double bond to form at the first carbon. Why is this rearrangement occurring?

A2: This is the most common point of confusion and a classic example of a carbocation rearrangement. The formation of 2-methylpropene is not only expected but is the predicted major product according to reaction mechanism principles.[9][10]

The process occurs as follows:

  • Protonation of the Alcohol: The acid catalyst protonates the hydroxyl (-OH) group of the this compound, converting it into an excellent leaving group (H₂O).[11][12]

  • Formation of a Primary Carbocation: The water molecule departs, leaving behind a highly unstable and transient primary carbocation.[2]

  • 1,2-Hydride Shift: To achieve greater stability, a hydrogen atom from the adjacent carbon, along with its pair of bonding electrons, rapidly shifts over to the positively charged carbon. This is known as a 1,2-hydride shift.[13][14]

  • Formation of a Tertiary Carbocation: This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. Carbocation stability follows the order: tertiary > secondary > primary.[2][13]

  • Deprotonation: A base (typically water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon adjacent to the positive charge, forming the final, most stable alkene product, 2-methylpropene.[12]

This entire mechanistic pathway is visualized in the diagram below.

G cluster_0 Reaction Mechanism A This compound B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ (from H₂SO₄) C Primary Carbocation (Highly Unstable) B->C - H₂O D Tertiary Carbocation (Stable) C->D 1,2-Hydride Shift (Fast Rearrangement) E 2-Methylpropene (Major Product) D->E - H⁺

References

Technical Support Center: Oxidation of 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the oxidation of 2-methyl-1-propanol. It is designed to be a practical resource for troubleshooting common side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound is producing a significant amount of isobutyric acid, even with a mild oxidant. What is causing this over-oxidation?

A1: Over-oxidation to isobutyric acid is a common issue, even with milder oxidizing agents. The primary reason is often the presence of water in the reaction mixture.[1][2] The initially formed isobutyraldehyde can become hydrated to a gem-diol, which is readily oxidized to the carboxylic acid.[3] Even seemingly anhydrous conditions can contain trace amounts of water that facilitate this process. The choice of oxidant and reaction conditions also plays a crucial role; strong oxidants like potassium permanganate or chromic acid will inevitably lead to the carboxylic acid.[3][4][5]

Q2: I am observing a byproduct with a fruity odor in my reaction mixture. What could it be?

A2: A fruity odor is characteristic of an ester. In this context, the most likely byproduct is isobutyl isobutyrate, formed from the acid-catalyzed esterification of the starting material, this compound, with the over-oxidation product, isobutyric acid.[6][7] This side reaction is particularly prevalent if your reaction conditions are acidic and involve elevated temperatures.

Q3: My product yield is low, and I'm detecting a gaseous byproduct. What is the likely cause?

A3: The formation of a gaseous byproduct, coupled with low yield of the desired aldehyde or acid, strongly suggests dehydration of this compound to isobutylene.[8] This elimination reaction is favored under acidic conditions and at higher temperatures. The use of certain catalysts, such as alumina, can also promote this side reaction.[9][10]

Q4: After workup, I've noticed some higher molecular weight impurities. What could be their origin?

A4: Higher molecular weight impurities can arise from the aldol condensation of the isobutyraldehyde product.[11][12][13][14] This is more likely to occur under basic conditions, which might be present during a neutralization or workup step. The resulting aldol adduct can then undergo further reactions, leading to a complex mixture of byproducts.

Troubleshooting Guides

Guide 1: Minimizing Over-oxidation to Isobutyric Acid

Over-oxidation is the further oxidation of the desired isobutyraldehyde to isobutyric acid. This is a common challenge, especially when aiming for the aldehyde.

Causality:

  • Oxidant Strength: Strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄, often generated in situ from reagents like K₂Cr₂O₇ and H₂SO₄) will readily oxidize primary alcohols to carboxylic acids.[3][4][5]

  • Presence of Water: As mentioned in the FAQs, water facilitates the formation of a gem-diol intermediate from the aldehyde, which is then rapidly oxidized.[1][2][3]

Troubleshooting Protocol:

  • Select a Mild, Anhydrous Oxidant:

    • Pyridinium Chlorochromate (PCC): PCC is a go-to reagent for stopping the oxidation at the aldehyde stage. It is typically used in an anhydrous solvent like dichloromethane (DCM).[1][2][15][16][17]

    • Dess-Martin Periodinane (DMP): DMP is another excellent choice for mild oxidations to the aldehyde and offers advantages like neutral conditions and often higher yields.[3]

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

  • Control Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many mild oxidants, this is often room temperature or slightly below.

Data Summary: Oxidant Selection and Expected Products

Oxidizing AgentTypical ConditionsPrimary ProductMajor Byproduct(s)
KMnO₄, H₂SO₄Aqueous, heatIsobutyric AcidIsobutylene
K₂Cr₂O₇, H₂SO₄Aqueous, heatIsobutyric AcidIsobutyl isobutyrate
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂IsobutyraldehydeMinimal over-oxidation
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂IsobutyraldehydeMinimal over-oxidation
Guide 2: Preventing Ester Formation

The formation of isobutyl isobutyrate is a result of a Fischer esterification reaction between the starting alcohol and the carboxylic acid byproduct.

Causality:

  • Acidic Conditions: The presence of an acid catalyst is required for this reaction.[18][19] This can be the acid used with the oxidizing agent (e.g., H₂SO₄) or acidic byproducts.

  • Elevated Temperatures: Higher temperatures increase the rate of esterification.

Troubleshooting Protocol:

  • Avoid Strongly Acidic Oxidizing Agents: If the desired product is the aldehyde, using non-acidic or mildly acidic reagents like PCC or DMP will circumvent this issue.

  • Buffer the Reaction: If acidic conditions are unavoidable, consider adding a non-nucleophilic buffer to maintain a less acidic pH.

  • Control Temperature: Keep the reaction temperature as low as possible.

  • Minimize Reaction Time: A shorter reaction time will reduce the extent of this side reaction. Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.

Guide 3: Suppressing Dehydration to Isobutylene

Dehydration is an elimination reaction that competes with oxidation, particularly at higher temperatures and in the presence of strong acids.

Causality:

  • Acid Catalysis: Protic acids can protonate the hydroxyl group of the alcohol, turning it into a good leaving group (water).

  • High Temperatures: Elimination reactions are entropically favored and thus become more significant at higher temperatures.[9]

Troubleshooting Protocol:

  • Use Non-Acidic or Mildly Acidic Reagents: As with esterification, avoiding strongly acidic conditions is key.

  • Maintain Low Temperatures: This is the most critical parameter to control. If heating is necessary, use the minimum temperature required for the oxidation to proceed.

  • Choice of Catalyst: Be mindful that some solid catalysts, particularly certain grades of alumina, can have acidic sites that promote dehydration.[9]

Guide 4: Avoiding Aldol Condensation

The self-condensation of isobutyraldehyde can lead to the formation of aldol adducts and subsequent condensation products.

Causality:

  • Basic Conditions: Aldol reactions are typically base-catalyzed. This can be an issue during workup if a basic solution (e.g., sodium bicarbonate) is used to neutralize an acidic reaction mixture.

  • Presence of Enolizable Aldehyde: Isobutyraldehyde has an enolizable α-hydrogen, making it susceptible to this reaction.

Troubleshooting Protocol:

  • Careful pH Control During Workup: When neutralizing an acidic reaction mixture, add the base slowly and with efficient stirring to avoid localized areas of high basicity. It is often preferable to perform a neutral workup if possible.

  • Maintain Low Temperatures During and After the Reaction: The rate of aldol condensation is temperature-dependent.

  • Prompt Isolation of the Aldehyde: If isobutyraldehyde is the target product, it should be isolated and purified as soon as possible after the reaction is complete to prevent it from sitting in conditions that might favor self-condensation.

Visualization of Reaction Pathways

Main and Side Reaction Pathways

reaction_pathways This compound This compound Isobutyraldehyde Isobutyraldehyde This compound->Isobutyraldehyde Mild Oxidation (PCC, DMP) Isobutyric Acid Isobutyric Acid This compound->Isobutyric Acid Strong Oxidation (KMnO₄) Isobutyl isobutyrate Isobutyl isobutyrate This compound->Isobutyl isobutyrate Esterification (+ Isobutyric Acid, H⁺) Isobutylene Isobutylene This compound->Isobutylene Dehydration (H⁺, Δ) Isobutyraldehyde->Isobutyric Acid Strong Oxidation / H₂O Aldol Adduct Aldol Adduct Isobutyraldehyde->Aldol Adduct Aldol Condensation (Base) Isobutyric Acid->Isobutyl isobutyrate

Caption: Main oxidation and side reaction pathways of this compound.

Mechanism of Over-oxidation

over_oxidation cluster_aldehyde Aldehyde Formation cluster_overoxidation Over-oxidation Pathway This compound This compound Isobutyraldehyde Isobutyraldehyde This compound->Isobutyraldehyde [O] Gem-diol Gem-diol Isobutyraldehyde->Gem-diol + H₂O Isobutyric Acid Isobutyric Acid Gem-diol->Isobutyric Acid [O]

Caption: Mechanism of over-oxidation via a gem-diol intermediate.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product q1 Major byproduct is Isobutyric Acid? start->q1 end Optimized Reaction q2 Fruity odor detected? q1->q2 No a1 Use mild, anhydrous oxidant (PCC/DMP). Ensure anhydrous conditions. q1->a1 Yes q3 Gas evolution observed? q2->q3 No a2 Avoid acidic conditions. Lower reaction temperature. q2->a2 Yes q4 High MW impurities present? q3->q4 No a3 Use non-acidic reagents. Lower reaction temperature. q3->a3 Yes q4->end No a4 Neutral workup. Prompt product isolation. q4->a4 Yes a1->end a2->end a3->end a4->end

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimizing Esterification with 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 2-Methyl-1-propanol (isobutanol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges you may encounter.

The primary challenge in esterifying this compound, typically via the Fischer-Speier method, is the reversible nature of the reaction.[1][2] The chemical equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) often results in suboptimal yields if not properly managed.[3][4] This guide provides actionable strategies, grounded in chemical principles, to drive the reaction toward completion.

Core Troubleshooting & FAQs
Q1: My esterification yield with this compound is consistently low. What is the fundamental issue and how can I resolve it?

A: The most common cause of low yield in Fischer esterification is the reaction reaching equilibrium prematurely.[5] The reaction of a carboxylic acid with this compound produces an ester and water, but the water can react with the ester to revert to the starting materials (a process called hydrolysis).[1][6]

The key to maximizing your yield is to apply Le Chatelier's Principle, which states that if a change is applied to a system at equilibrium, the system will shift to counteract that change.[3][4] For this reaction, you can manipulate the equilibrium in two primary ways:

  • Increase the concentration of a reactant: Use a large excess of either the carboxylic acid or, more commonly, this compound.[1][7]

  • Remove a product as it is formed: Continuously remove the water byproduct from the reaction mixture.[2][4][8]

By implementing one or both of these strategies, you can shift the equilibrium position to strongly favor the formation of your desired ester product.

FAQ 1: Which strategy is better for improving yield: using an excess of this compound or removing water?

A: Both are highly effective strategies, and they can be used in combination.[1] The choice often depends on the scale of your reaction and the physical properties of your reactants.

  • Using Excess Alcohol: This is often the simplest method, especially if this compound is inexpensive and can also serve as the reaction solvent.[8][9] Using a 10-fold excess of the alcohol can dramatically increase the yield.[1] However, this requires removing a large amount of unreacted alcohol during purification.

  • Removing Water: This method is extremely efficient at driving the reaction to completion, often to yields exceeding 95%.[10] The most common laboratory technique for this is using a Dean-Stark apparatus, which physically separates the water from the reaction.[1] This is particularly advantageous when the carboxylic acid is valuable or when using a 1:1 molar ratio of reactants is desired.

For maximum yield, especially in large-scale syntheses, using a slight excess of one reactant while actively removing water is a robust approach.

FAQ 2: What is a Dean-Stark trap, and how do I use it for water removal?

A: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[1] It is used in conjunction with a solvent that forms a minimum-boiling azeotrope with water, such as toluene or hexane.[8]

Principle of Operation:

  • The reaction is heated to reflux in the azeotropic solvent (e.g., toluene).

  • The toluene-water azeotrope boils and the vapor enters the condenser.

  • The vapor condenses and drips into the graduated collection tube of the Dean-Stark trap.

  • Because water is denser than toluene and immiscible with it, it sinks to the bottom of the trap.[1]

  • The lighter toluene overflows the side-arm of the trap and returns to the reaction flask, allowing the reaction to continue while water is continuously removed.[1]

This process physically sequesters the water, preventing it from participating in the reverse hydrolysis reaction and thereby driving the equilibrium towards the ester product.[6]

  • Apparatus Setup: Assemble a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.

  • Reagent Addition: To the flask, add acetic acid (1.0 eq), this compound (1.1 eq), a suitable solvent like toluene (enough to fill the flask to about two-thirds), and an acid catalyst such as p-toluenesulfonic acid (TsOH, 0.02 eq).[10]

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. You will observe the condensed azeotrope collecting in the Dean-Stark trap.

  • Monitoring: Continue the reflux until water ceases to collect in the bottom of the trap, which indicates the reaction is complete. This can take several hours.[10]

  • Cooling and Work-up: Once complete, allow the reaction to cool to room temperature before proceeding with purification as described in FAQ 7 .

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Completion A Combine Reactants: - Carboxylic Acid - this compound - Toluene (Solvent) - Acid Catalyst (e.g., TsOH) B Assemble Flask, Dean-Stark Trap, & Condenser A->B C Heat to Reflux B->C D Toluene-Water azeotrope vaporizes and condenses C->D E Water collects in trap, Toluene returns to flask D->E E->C Continuous Cycle F Monitor: Reaction is complete when water no longer collects E->F G Cool to Room Temperature F->G H Proceed to Aqueous Work-up (See FAQ 7) G->H

Caption: Workflow for esterification using a Dean-Stark apparatus.

FAQ 3: Can I use a chemical dehydrating agent instead of a Dean-Stark trap?

A: Yes, a chemical dehydrating agent is a viable alternative. Concentrated sulfuric acid (H₂SO₄) is a common choice because it serves as both the catalyst and a dehydrating agent, absorbing the water as it is formed.[2][6] This simplifies the experimental setup as a Dean-Stark trap is not required. Molecular sieves can also be added to the reaction mixture to sequester water.[8]

Causality: By chemically binding to water, these agents reduce the concentration of free water in the reaction medium. According to Le Chatelier's principle, this decrease in a product's concentration shifts the equilibrium to the right, favoring ester formation.[6]

Considerations:

  • Sulfuric Acid: While effective, it can sometimes promote side reactions or charring, especially at higher temperatures with sensitive substrates. The work-up requires careful neutralization of a larger quantity of strong acid.

  • Molecular Sieves: They are milder and cleaner but must be activated (by heating under vacuum) before use and can be less efficient for large-scale reactions compared to a Dean-Stark trap.

FAQ 4: What is the optimal molar ratio of this compound to carboxylic acid?

A: The optimal ratio depends on your chosen strategy. If you are not actively removing water, a significant excess of the alcohol is required to achieve high conversion.[11] If you are removing water (e.g., with a Dean-Stark trap), you can use a near-stoichiometric ratio (e.g., 1:1.1) to conserve reagents.

Molar Ratio (Alcohol:Acid)Typical Equilibrium Yield (No Water Removal)Notes
1:1~65-70%[1][12]Baseline yield limited by equilibrium.
3:1>85%[11]A moderate excess significantly improves conversion.
10:1>95%[1]A large excess drives the reaction almost to completion.
1:1 (with water removal)>95%[10]Water removal is highly effective even at stoichiometric ratios.
FAQ 5: My reaction is slow. How can I increase the reaction rate?

A: The rate of esterification is influenced by temperature and catalyst concentration.

  • Temperature: Increasing the reaction temperature will increase the rate.[5] Most Fischer esterifications are run at the reflux temperature of the alcohol or solvent, typically between 60–110 °C.[8] For this compound (boiling point ~108 °C) or toluene (boiling point ~111 °C), reflux provides sufficient thermal energy. Microwave-assisted synthesis can also dramatically reduce reaction times.[13]

  • Catalyst Loading: The reaction is acid-catalyzed, so ensuring an adequate amount of catalyst is crucial.[14] A typical catalytic amount is 1-5 mol% of the limiting reagent. Increasing the catalyst loading can increase the rate, but may also lead to more side reactions and a more challenging purification.[15]

FAQ 6: Which catalyst should I choose? Comparing homogeneous and heterogeneous options.

A: The choice of catalyst depends on factors like reaction scale, desired purity, and environmental considerations.

  • Homogeneous Catalysts (e.g., H₂SO₄, TsOH): These dissolve in the reaction medium, providing excellent catalytic activity due to high accessibility.[16] However, they must be neutralized and removed during the work-up, which can complicate purification.[8][9]

  • Heterogeneous Catalysts (e.g., Amberlyst-15 Ion-Exchange Resin): These are solid-phase catalysts that do not dissolve in the reaction mixture.[17][18] Their main advantage is ease of separation—they can be removed by simple filtration at the end of the reaction, simplifying purification and reducing corrosive waste.[16][17] While they may sometimes exhibit lower activity than their homogeneous counterparts, they are often preferred for cleaner, more sustainable processes.[17][18]

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)High activity, low cost.[16][19] H₂SO₄ also acts as a dehydrating agent.[2]Difficult to remove (requires neutralization), corrosive, can cause side reactions.[5][16]
Heterogeneous Amberlyst-15, Nafion, Sulfated ZirconiaEasily removed by filtration, reusable, less corrosive, cleaner product profile.[16][17][18]Can be more expensive, may have lower activity or require higher temperatures.[17]
FAQ 7: I'm having trouble purifying my final ester product. What is a standard work-up procedure?

A: A standard aqueous work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts.

  • Cooling: Ensure the reaction mixture has cooled to room temperature.

  • Solvent Addition: If the reaction was run neat or in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Neutralization Wash: Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly as CO₂ gas will be generated if there is excess acid. Continue washing until the effervescence stops. Separate the aqueous layer.[10]

  • Water Wash: Wash the organic layer with water to remove any remaining salts or water-soluble materials.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent using a rotary evaporator to yield the crude ester.

  • Final Purification: If necessary, purify the crude ester by fractional distillation to obtain the final, high-purity product.[2]

G A 1. Cool Reaction Mixture B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Transfer to Separatory Funnel B->C D 4. Wash with sat. NaHCO₃ (aq) (Removes Acid) C->D E 5. Wash with Water D->E F 6. Wash with Brine (Removes Water) E->F G 7. Dry Organic Layer (e.g., over Na₂SO₄) F->G H 8. Filter and Concentrate (Rotary Evaporator) G->H I 9. Purify by Distillation (If required) H->I J Pure Ester Product I->J

Caption: A standard step-by-step workflow for ester purification.

References

Technical Support Center: Troubleshooting Crystallization with 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for crystallization processes utilizing 2-Methyl-1-propanol (isobutanol). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during crystallization experiments. As a versatile primary alcohol, this compound is a valuable solvent in pharmaceutical and chemical synthesis for purification, extraction, and crystallization.[1][2] Its properties, however, necessitate a knowledgeable approach to achieve robust and reproducible crystallization outcomes.

This guide moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Key Physicochemical Properties of this compound

A thorough understanding of your solvent's properties is the foundation of successful crystallization design. This compound possesses a unique combination of characteristics that influence its behavior.

PropertyValueSignificance in CrystallizationSource(s)
Molecular Formula C₄H₁₀OGoverns polarity and intermolecular interactions with solutes.[1][3]
Molecular Weight 74.12 g/mol Influences viscosity and diffusion rates.[1][3][4]
Boiling Point 108 °C (lit.)Allows for a wide working temperature range, suitable for dissolving compounds with moderate to high melting points without being excessively difficult to remove.[3][5][6]
Melting Point -108 °C (lit.)Ensures it remains liquid for a broad range of cooling crystallization protocols.[3][6]
Density ~0.803 g/mL at 25 °CImportant for solvent layering and phase separation calculations.[5][6]
Water Solubility Partially miscible (~70 g/L at 20 °C)This property is critical. It allows water to be used as an anti-solvent but also means that trace water can significantly impact the solubility profile of the target compound.[5][6]
Vapor Pressure 8 mmHg at 20 °CLower volatility compared to solvents like acetone or DCM, making it suitable for slower, more controlled evaporation techniques.[6]
Dynamic Viscosity ~3.34 cP at 25 °CHigher viscosity than methanol or ethanol, which can affect mass transfer and crystal growth kinetics.[3]

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: My compound dissolved perfectly in hot this compound, but no crystals have formed upon cooling.

Q: I've let my solution cool to room temperature, and even chilled it in an ice bath, but it remains a clear solution. What's happening and what should I do?

A: This is a classic case of a stable, supersaturated solution where the kinetic barrier to nucleation (the formation of the first crystal nuclei) has not been overcome.[7][8] The solution holds more dissolved solute than it thermodynamically should at that temperature, but without a starting point, crystallization will not begin.[9]

Causality & Logic:

Crystal formation is a two-step process: nucleation followed by growth. Your system is stalled at the nucleation step. This can happen if the solution is too clean (lacking microscopic nucleation sites) or if the degree of supersaturation is insufficient to trigger spontaneous nucleation. The goal is to provide a template or energy to initiate this process.

Experimental Protocol: Inducing Nucleation

Follow these steps sequentially. Often, the simplest methods are effective.

  • Scratching Method:

    • Step 1: Submerge the tip of a clean glass stirring rod into the supersaturated solution.

    • Step 2: Firmly scratch the inner wall of the flask at the air-liquid interface. The micro-abrasions on the glass create high-energy sites that serve as templates for nucleation.[10]

  • Seeding Method (Preferred for Polymorph Control):

    • Step 1: Obtain a "seed crystal"—a tiny speck of the solid, pure compound you are trying to crystallize.[10][11] If you have none, try evaporating a drop of the solution on a watch glass to generate a crude solid film.

    • Step 2: Add this seed crystal to the center of the supersaturated solution. The seed provides a pre-formed crystal lattice onto which dissolved molecules can deposit, bypassing the difficult primary nucleation step.[12]

  • Solvent Evaporation:

    • Step 1: If the above methods fail, it's likely you used too much solvent, and the solution is not sufficiently supersaturated.[10][11]

    • Step 2: Gently heat the solution to boil off a portion (e.g., 10-20%) of the this compound. This increases the solute concentration.

    • Step 3: Allow the solution to cool again slowly.

  • Extreme Cooling:

    • Step 1: As a final resort, place the flask in a colder bath (e.g., dry ice/acetone). The significantly lower temperature will dramatically increase supersaturation, which may force nucleation. Be aware this can sometimes lead to rapid precipitation of a fine powder.

G start Clear Solution After Cooling (No Crystals) scratch Scratch inner flask wall with a glass rod start->scratch Step 1 seed Add a seed crystal scratch->seed No Success result Crystals Form scratch->result Success evap Boil off some solvent and re-cool seed->evap No Success seed->result Success evap->result Success fail Still No Crystals evap->fail Failure: Re-evaluate solvent choice

Caption: Troubleshooting workflow for failure to crystallize.

Issue 2: An oily liquid is separating from my solution instead of solid crystals.

Q: As my solution cooled, milky droplets appeared and coalesced into a separate liquid layer at the bottom of my flask. What is this "oiling out" phenomenon and how can I get crystals?

A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase rather than a solid one.[11][13][14] This typically happens when the temperature of the solution at the point of supersaturation is higher than the melting point of the solute (or a highly impure version of it).[7][11][15] The resulting oil is a solute-rich liquid that often traps impurities effectively, defeating the purpose of crystallization.[14][15]

Causality & Logic:

For a substance to crystallize, molecules must arrange themselves into an ordered lattice. Oiling out occurs when the system reaches a miscibility gap before it reaches the solubility curve.[14] The molecules have enough energy to come out of the primary solvent but too much thermal energy to settle into a rigid crystal structure. This is often caused by excessively high concentrations or cooling rates.

Experimental Protocol: Resolving an Oiling Out Event

The key is to ensure the solution remains homogeneous until it is cooled to a temperature below the compound's melting point.

  • Re-dissolve and Dilute:

    • Step 1: Heat the mixture to a temperature sufficient to re-dissolve the oil back into the this compound, creating a single clear phase.

    • Step 2: Add more this compound (e.g., 10-25% of the original volume).[11][16] This lowers the concentration and therefore the temperature at which the solution will become supersaturated upon cooling.

  • Control the Cooling Rate:

    • Step 1: Allow the diluted solution to cool very slowly. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool.

    • Step 2: Avoid placing the flask directly on a cold benchtop or in an ice bath, as this rapid cooling encourages oiling out.[16]

  • Induce Crystallization at a Lower Temperature:

    • Step 1: Once the solution has cooled significantly (e.g., to room temperature) without oiling out, attempt to induce crystallization using the seeding method described in Issue 1. Seeding at a lower temperature ensures the system is well below the solute's melting point.[13][14]

G start Oiling Out Observed (Liquid Droplets Form) reheat 1. Re-heat to re-dissolve oil start->reheat add_solvent 2. Add more this compound (10-25% more volume) reheat->add_solvent slow_cool 3. Cool solution VERY slowly (e.g., insulated flask) add_solvent->slow_cool check_oil Does oil reappear? slow_cool->check_oil check_oil->add_solvent Yes seed 4. Seed the solution at a lower temperature check_oil->seed No success Crystals Form seed->success G cluster_0 Anti-Solvent Crystallization Setup pump Syringe Pump (Anti-Solvent) reactor Stirred Reactor (Compound in this compound + Seeds) pump->reactor Slow, controlled addition stir_plate Magnetic Stir Plate reactor->stir_plate

References

Preventing contamination in 2-Methyl-1-propanol handling and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-1-propanol (Isobutanol)

A Guide to Preventing, Identifying, and Resolving Contamination in Research and Development

As a Senior Application Scientist, I've frequently observed that unforeseen experimental variance can often be traced back to the purity of the solvents used. This compound, or isobutanol, is a versatile and widely used solvent, but its chemical nature makes it susceptible to specific types of contamination that can compromise sensitive applications. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to maintain the integrity of your work. We will explore the common pitfalls in handling and storage and provide robust, self-validating protocols to ensure your this compound meets the stringent requirements of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding Contamination Risks

This section addresses the fundamental properties of this compound and how they relate to potential contamination.

Q1: What are the key properties of this compound that I should be aware of for handling and storage?

A: this compound is a colorless, flammable liquid with a characteristic alcohol odor.[1][2] Its properties are critical to understanding its handling requirements. Vapors are heavier than air and can form explosive mixtures with air, especially at elevated temperatures.[3][4][5] It is miscible with most organic solvents but only partially soluble in water.[6][7] This limited water solubility is a key factor in contamination control.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₄H₁₀O[7]
Molar Mass74.12 g/mol [4]
Boiling Point108 °C (lit.)[8]
Melting Point-108 °C (lit.)[8]
Density0.803 g/mL at 25 °C (lit.)[8]
Flash Point28 °C (82.4 °F) - closed cup[7][8]
Water Solubility70-85 g/L at 20 °C[4][6][7]
Autoignition Temp.415 °C (779 °F)[7]
Vapor Density2.55 (vs air)[8]

Q2: What are the most common contaminants in this compound and where do they originate?

A: Contamination can arise from several sources, including improper handling, storage, and the inherent reactivity of the solvent itself. The primary contaminants of concern for researchers are water, peroxides, dissolved gases, and non-volatile residues from improper storage containers.

Table 2: Common Contaminants in this compound and Their Origins

ContaminantCommon OriginsPotential Impact on Experiments
Water Absorption from atmospheric moisture (hygroscopicity), improper drying of glassware.Can alter reaction kinetics, cause side reactions in water-sensitive chemistry (e.g., Grignard reactions), and affect solubility parameters.
Peroxides Autoxidation upon exposure to atmospheric oxygen, catalyzed by light and heat.Can initiate unwanted polymerization, act as aggressive oxidizing agents, and pose a significant explosion hazard upon concentration.[9]
Aldehydes/Acids Oxidation of the alcohol.[1]Can introduce reactive carbonyl groups and alter the pH, affecting acid/base sensitive reactions.
Particulates Shedding from incompatible container linings, caps, or contaminated transfer equipment.Can interfere with analytical measurements (e.g., spectroscopy, chromatography) and act as nucleation sites.
Leached Plasticizers Storage in incompatible plastic containers (e.g., some types of PVC).Can introduce organic impurities that interfere with analyses like GC-MS or HPLC.

Q3: You mentioned water is a critical contaminant. Why is it so problematic?

A: While this compound is not as hygroscopic as ethanol or methanol, it will still absorb moisture from the air over time. This is problematic for two primary reasons. First, in moisture-sensitive organic syntheses, such as those involving organometallics or strong bases, water can quench the reaction, reduce yields, or generate unwanted by-products. Second, water can alter the solvent's polarity and solvating power, potentially impacting chromatographic separations, solubility of reagents, and the stability of formulations. The limited miscibility means that at higher concentrations, water can form a separate phase, leading to a non-homogenous reaction environment.

Q4: Can this compound form explosive peroxides? This is a major concern in our lab.

A: Yes, this is a valid and critical concern. This compound is classified as a Group B peroxide-forming solvent.[9] This means it can form explosive peroxide levels upon concentration (e.g., through distillation or evaporation).[9] The process, known as autoxidation, occurs when the solvent is exposed to atmospheric oxygen and is accelerated by heat and light.[10] While uninhibited material is at higher risk, even stabilized solvents can form peroxides over time after the container has been opened. It is crucial to date containers upon receipt and opening and to test for peroxides before use, especially before any distillation or concentration step.

Section 2: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving issues that may be related to solvent contamination.

Q5: My reaction yield is unexpectedly low, and I'm seeing side products. Could contaminated this compound be the cause?

A: Absolutely. This is a classic sign of solvent contamination. Water is a likely culprit if your reaction involves water-sensitive reagents. Peroxides or acidic impurities could also be catalyzing alternative reaction pathways.

Below is a workflow to help you troubleshoot this issue.

G A Low Yield / Unexpected Side Products Observed B Is the reaction moisture-sensitive? A->B C Test solvent for water content (e.g., Karl Fischer titration) B->C Yes F Is the reaction sensitive to oxidation or pH changes? B->F No D Water content > specification? C->D E Dry the solvent using an appropriate method (e.g., molecular sieves) or use a new, sealed bottle. D->E Yes D->F No G Test solvent for peroxides and check pH. F->G Yes J Contamination is unlikely the root cause. Investigate other experimental parameters (reagent purity, temperature, stoichiometry). F->J No H Peroxides detected or pH is off-neutral? G->H I Safely discard the contaminated solvent according to institutional guidelines. Use a new, sealed bottle. H->I Yes H->J No

Caption: Troubleshooting workflow for reaction issues.

Q6: I've noticed a faint yellow tint in my stock bottle of this compound. Is it safe to use?

A: A yellow discoloration can be an indicator of degradation. This is often caused by the formation of aldehydes or other conjugated systems resulting from oxidation. While it may not impact a simple extraction, it is a significant risk for sensitive applications. It is highly recommended to test the solvent for peroxides. If peroxides are present, or if your application is sensitive to aldehydes, the solvent should be discarded according to your institution's hazardous waste procedures.

Q7: How can I quantitatively test for water contamination in this compound?

A: The gold standard for accurately determining water content in organic solvents is Karl Fischer (KF) titration. This method is highly sensitive and specific for water. For a less quantitative but quick check, you can add a small amount of the solvent to anhydrous copper(II) sulfate. If water is present, the white anhydrous salt will turn blue. However, for any application in drug development or sensitive synthesis, KF titration is the required method for quality control.

Q8: What is a reliable and safe method for detecting peroxides?

A: Commercially available peroxide test strips are the most common, convenient, and safest method for routine checks.[9] They provide a semi-quantitative result by changing color in the presence of peroxides. A common wet chemical test involves adding 1 mL of the solvent to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates the presence of peroxides, while a brown color suggests a high and dangerous concentration. Important Safety Note: If you see any solid crystals, wisp-like structures, or an oily layer in the solvent, or if there are crystals around the cap, do not handle the container.[10] This indicates a high concentration of potentially shock-sensitive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Section 3: Protocols for Contamination Prevention

Adhering to strict protocols for handling and storage is the most effective way to prevent contamination.

Protocol 1: Proper Storage of this compound

  • Container Integrity: Always store this compound in its original, tightly sealed container until ready for use.[3][11]

  • Location: Store in a dedicated, well-ventilated flammable liquids cabinet.[12][13] The storage area should be cool, dry, and away from direct sunlight and other heat sources to minimize vapor pressure buildup and slow potential peroxide formation.[14][15]

  • Segregation: Store this compound away from incompatible chemicals, particularly strong oxidizing agents (e.g., nitrates, peroxides), acids, and acid chlorides.[7][16]

  • Inventory Management:

    • Upon receipt, write the date on the container.

    • When first opened, write the opening date clearly on the container.

    • Implement a "first-in, first-out" inventory system to ensure older stock is used first.[14]

    • For opened containers, plan to test for peroxides after 6 months and discard after 12 months, unless internal testing validates a longer shelf-life.[9]

Protocol 2: Dispensing this compound to Minimize Contamination

  • Work Area: Perform all transfers inside a chemical fume hood to manage flammable vapors.[16]

  • Inert Gas Blanket: For high-purity or moisture-sensitive applications, blanket the headspace of the storage bottle with an inert gas like nitrogen or argon after each use. This displaces atmospheric oxygen and moisture.

  • Dispensing Equipment: Use clean, dry glass or compatible plastic (e.g., PTFE) funnels and graduated cylinders. Never return unused solvent to the original stock bottle.

  • Static Prevention: When transferring large volumes (>1L), ensure containers are properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.[11][13]

  • Seal Promptly: Immediately and tightly reseal the main container after dispensing the required amount to minimize exposure to air.

Protocol 3: Container Selection and Preparation for Aliquots

  • Material Selection: Use clean, dry borosilicate glass (e.g., Pyrex®) or amber glass bottles for storing aliquots. Amber glass is preferred to protect the solvent from light. For short-term use, high-density polyethylene (HDPE) is generally acceptable.[13] Avoid incompatible plastics.

  • Cleaning Procedure:

    • Wash containers with a laboratory-grade detergent.

    • Rinse thoroughly with deionized water (at least 3 times).

    • Perform a final rinse with a high-purity solvent (e.g., acetone or methanol) and allow it to evaporate completely.

    • For critical applications, oven-dry the glassware at >110 °C for at least 4 hours and allow it to cool in a desiccator before use.

  • Labeling: Clearly label the aliquot container with the chemical name, purity, date of transfer, and the initials of the person who performed the transfer.

Section 4: Material Compatibility

Using incompatible materials for storage or handling can lead to solvent contamination and equipment failure.

Q9: What common laboratory materials are compatible or incompatible with this compound?

A: It is crucial to verify the compatibility of all materials that will come into contact with the solvent, including containers, tubing, seals, and filtration membranes.

Table 3: General Material Compatibility with this compound

Material ClassCompatible MaterialsIncompatible / Use with CautionRationale for Incompatibility
Plastics PTFE, PFA, FEP, HDPE, PolypropylenePVC, Polystyrene, LDPE, Natural RubberCan cause swelling, softening, or leaching of plasticizers and other additives into the solvent.
Metals Stainless Steel (304, 316), Carbon SteelAluminum, Zinc, Galvanized SteelCan be attacked by acidic impurities or water in the solvent, leading to corrosion and metal ion contamination. Aluminum is specifically noted as incompatible.[6]
Elastomers Kalrez® (FFKM), Viton® (FKM)Buna-N (Nitrile), Neoprene, EPDMSignificant swelling and degradation can occur, leading to seal failure and contamination.

Note: This table is a general guide. Always consult a detailed chemical compatibility chart from the manufacturer of the specific material you intend to use.[17][18]

G A Handling a Container of This compound B Is container unopened and within expiry date? A->B C Is container opened? B->C No K Proceed with use. Work in a fume hood. Blanket with inert gas and reseal tightly after use. B->K Yes D Check 'Date Opened'. Is it > 6 months ago? C->D E Visually inspect for crystals, haze, or discoloration. D->E No H Test for peroxides before use. D->H Yes F Any visual signs of degradation? E->F G STOP. Do not handle. Contact EHS for disposal. F->G Yes F->H No I Peroxides detected? H->I J Safely discard solvent. I->J Yes I->K No

Caption: Decision tree for using a container of this compound.

References

Technical Support Center: Managing the Viscosity of 2-Methyl-1-propanol in Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1-propanol (Isobutanol). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the viscosity of this versatile solvent. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental designs.

This compound is a colorless, flammable liquid with a characteristic odor, widely used as a solvent and a chemical intermediate.[1][2][3] While not considered highly viscous compared to substances like glycerol, its viscosity is significantly greater than water, presenting unique handling challenges in precision-dependent applications. This guide offers practical solutions and troubleshooting workflows to ensure accuracy and reproducibility in your work.

Section 1: Physicochemical Properties of this compound

A foundational understanding of this compound's physical properties is essential for effective troubleshooting. The following table summarizes its key characteristics.

PropertyValueSource(s)
Synonyms Isobutanol, Isobutyl Alcohol, Isopropylcarbinol[2][4][5]
CAS Number 78-83-1[6]
Molecular Formula C₄H₁₀O[6][7]
Molecular Weight 74.12 g/mol [6][7]
Dynamic Viscosity ~3.1 - 4.0 mPa·s (or cP) @ 20°C (68°F)[8][9]
3.34 cP @ 25°C (77°F)[10]
Density 0.802 - 0.803 g/mL @ 20-25°C (68-77°F)[7]
Boiling Point 108 °C (226 °F)[7]
Melting Point -108 °C (-162 °F)[7]
Flash Point 28 - 31 °C (82 - 88 °F)[9]
Solubility in Water 70-100 g/L @ 20°C (68°F)[4][11]

Section 2: Frequently Asked Questions (FAQs)

Q: How does the viscosity of this compound compare to other common lab solvents?

A: At 20°C, this compound (~3.9 mPa·s) is roughly four times more viscous than water (~1.0 mPa·s) and about seven times more viscous than acetone (~0.3 mPa·s). This moderate viscosity is the primary source of handling difficulties in automated liquid handlers and during manual pipetting.

Q: What is the primary factor influencing the viscosity of this compound?

A: Temperature is the most significant factor. Like most liquids, the viscosity of this compound is inversely proportional to temperature.[12] An increase in temperature provides molecules with greater kinetic energy, allowing them to overcome intermolecular hydrogen bonds more easily, which reduces the fluid's internal friction and thus its viscosity.[13][14] Even a small temperature change of 1°C can cause a noticeable change in viscosity, impacting reproducibility.[14]

Q: What are the main safety hazards associated with handling this compound?

A: this compound is a flammable liquid and vapor.[1][3] It can cause serious eye damage and skin irritation.[11] Vapors may cause drowsiness, dizziness, and respiratory irritation.[3][15] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Keep it away from heat, sparks, and open flames.[1]

Section 3: Troubleshooting Guide: Common Viscosity-Related Issues

This section addresses specific problems you may encounter during your experiments, explaining the causality behind the issue and providing actionable solutions.

Q1: My automated liquid handler or pump is stalling or providing inconsistent flow rates. What is the cause and solution?

Causality: Standard pumps, particularly syringe and peristaltic pumps, are often designed for low-viscosity, aqueous solutions. The higher internal friction of this compound requires greater force to move the liquid at a consistent rate.[16] This can lead to motor stalling, pulsed flow, and inaccurate volume delivery, especially at low flow rates.[16]

Solutions:

  • Reduce Flow Rate: Lowering the aspiration and dispense speeds can reduce the back pressure on the pump motor, often resolving inconsistency.

  • Increase Tubing Diameter: If your system allows, use wider-bore tubing. This reduces the frictional resistance (shear stress) at the tube walls.

  • Employ a High-Force Pump: For applications requiring high precision, a high-pressure or high-force syringe pump is specifically engineered to handle viscous liquids without stalling.[16]

  • Temperature Control: Gently warming the solvent reservoir can significantly lower the viscosity, making it easier to pump. However, ensure the temperature is kept consistent to maintain a stable viscosity.[13]

Q2: I'm having trouble accurately pipetting small volumes of this compound. How can I improve my precision?

Causality: Air displacement pipettes are calibrated for water. The higher viscosity and different surface tension of this compound cause it to adhere to the inside and outside of the pipette tip. This leads to incomplete dispensing and inaccurate volume transfer.

Solutions:

  • Reverse Pipetting: This is the most effective technique for viscous liquids.[17] Aspirate more liquid than needed (by depressing the plunger to the second stop), and then dispense only the set volume (by depressing to the first stop). The remaining liquid in the tip, which contains the film that would have been left behind, is discarded.

  • Pre-wetting the Tip: Aspirate and dispense the liquid back into the source container 2-3 times. This equilibrates the air cushion inside the pipette and coats the inner surface of the tip, leading to more consistent results on subsequent aspirations.[18]

  • Use Positive Displacement Pipettes: These pipettes use a piston that is in direct contact with the liquid, eliminating the air cushion and making them immune to viscosity effects. They are the gold standard for handling viscous or volatile liquids.[18]

  • Slow Down: Use a slow and consistent plunger motion for both aspiration and dispensing to prevent air bubble formation and splashing.[17]

Q3: My reaction mixture containing this compound is not homogenous. How can I improve mixing?

Causality: Blending liquids with different viscosities is challenging.[19] A low-viscosity liquid added to a high-viscosity bulk liquid often fails to incorporate properly, and a standard magnetic stir bar may only create a small "cavern" of movement around it, leaving the rest of the fluid stagnant.[19]

Solutions:

  • Order of Addition: Whenever possible, add the more viscous liquid (in this case, this compound) to the less viscous liquid while mixing. The lower-viscosity fluid can achieve a more turbulent state, which helps incorporate the thicker liquid more effectively.[20]

  • Use an Overhead Stirrer: For larger volumes or highly non-homogenous mixtures, an overhead stirrer with a properly selected impeller (e.g., anchor or turbine) provides more powerful and uniform agitation than a magnetic stir bar.

  • Increase Mixing Time and/or Speed: Allow sufficient time for the components to fully integrate. A gradual increase in mixing speed can also help, but be cautious of creating a deep vortex that can introduce air into the mixture.[20]

  • Consider Advanced Mixing Techniques: For microfluidic or highly sensitive applications, specialized techniques like acoustic mixing can be used to enhance the blending of viscous fluids without mechanical impellers.[21]

Q4: My experimental results are not reproducible. What could be the cause?

Causality: The most common source of error when working with viscosity-sensitive liquids is inconsistent temperature.[14][22] A slight variation in ambient lab temperature from one day to the next can alter the viscosity of this compound enough to affect reaction rates, fluid transfer volumes, and other physical processes.

Solutions:

  • Implement Strict Temperature Control: Use a temperature-controlled water bath or heating block for your solvent and reaction vessels. Ensure all components are allowed to fully equilibrate to the target temperature before starting the experiment.[22]

  • Calibrate Instruments Regularly: Ensure that your pumps, pipettes, and temperature probes are calibrated regularly and are functioning within specifications.

  • Standardize Your Protocol: Document and strictly adhere to all steps, including mixing times, flow rates, and the order of addition. Any deviation can introduce variability.

  • Verify Viscosity: If reproducibility is critical, consider measuring the viscosity of each new batch of solvent at a standard temperature to ensure it meets your specifications.

Section 4: Standard Experimental Protocols

Protocol 4.1: Measuring the Dynamic Viscosity of this compound with an Ubbelohde Viscometer

This protocol describes a standard method for accurately measuring the kinematic viscosity, from which dynamic viscosity can be calculated. An Ubbelohde viscometer is used as it is less sensitive to filling volume errors than an Ostwald viscometer.

Methodology:

  • Cleaning: Thoroughly clean the viscometer with a suitable solvent (e.g., acetone) and dry it completely with a stream of clean, dry air. Any residue will affect the measurement.

  • Temperature Equilibration: Place the viscometer in a constant temperature water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow it to equilibrate for at least 20 minutes.

  • Sample Loading: Add the this compound sample to the viscometer through the filling tube until the liquid level is between the two marks on the large reservoir.

  • Thermal Equilibration of Sample: Allow the filled viscometer to sit in the temperature bath for another 20 minutes to ensure the sample has reached the target temperature.

  • Measurement:

    • Close the venting tube and apply suction to the measurement tube to draw the liquid up past the upper timing mark.

    • Release the suction and open the venting tube.

    • Start a stopwatch the moment the liquid meniscus passes the upper timing mark.

    • Stop the stopwatch the moment the meniscus passes the lower timing mark.

  • Repeat: Perform at least three measurements. The flow times should be within a few tenths of a second of each other.

  • Calculation:

    • Calculate the average flow time (t).

    • Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer.

    • Calculate the dynamic viscosity (η) using the formula: η = ν * ρ, where ρ is the density of this compound at the measurement temperature.

Protocol 4.2: Reducing the Viscosity of this compound with a Co-Solvent

This protocol outlines how to lower the viscosity of this compound by blending it with a less viscous, miscible solvent like ethanol.

Methodology:

  • Solvent Selection: Choose a co-solvent that is fully miscible with this compound and compatible with your experimental system. Ethanol is a common choice due to its low viscosity and structural similarity.

  • Determine Target Viscosity: Decide on the desired final viscosity for your application.

  • Create a Calibration Curve (Recommended):

    • Prepare several small-volume blends of this compound and your co-solvent at known volume percentages (e.g., 10%, 20%, 30% ethanol).

    • Measure the viscosity of each blend using the method described in Protocol 4.1.

    • Plot viscosity as a function of the co-solvent percentage. This curve will allow you to accurately determine the ratio needed to achieve your target viscosity.

  • Prepare the Bulk Mixture: Based on your calibration curve, calculate the volumes of this compound and co-solvent needed.

  • Mixing: Add the this compound to the co-solvent (the less viscous liquid) in a suitable container. Mix thoroughly with an overhead stirrer or by vigorous shaking until the solution is completely homogenous.

  • Verification: Measure the viscosity of your final mixture to confirm it meets the desired specification. Adjust by adding small amounts of co-solvent if necessary.

Section 5: Visual Workflows and Diagrams

The following diagrams illustrate key decision-making and experimental processes for managing the viscosity of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Potential Solutions cluster_universal Universal Strategies start Viscosity Management Issue pumping Inconsistent Pumping / Flow start->pumping pipetting Inaccurate Pipetting start->pipetting mixing Poor Mixing / Homogeneity start->mixing reproducibility Lack of Reproducibility start->reproducibility sol_pump Adjust Flow Rate Use High-Force Pump Increase Tube Diameter pumping->sol_pump sol_pipette Reverse Pipetting Use Positive Displacement Pre-wet Tip pipetting->sol_pipette sol_mix Use Overhead Stirrer Add Viscous to Less Viscous Increase Mix Time mixing->sol_mix sol_repro Strict Temperature Control Standardize Protocol Calibrate Instruments reproducibility->sol_repro heat Gentle Heating (System Permitting) sol_pump->heat cosolvent Add Low-Viscosity Co-Solvent sol_pump->cosolvent sol_pipette->heat sol_pipette->cosolvent sol_mix->heat sol_mix->cosolvent sol_repro->heat sol_repro->cosolvent ViscosityMeasurement start Start: Prepare for Measurement clean 1. Clean & Dry Ubbelohde Viscometer start->clean setup 2. Place Viscometer in Constant Temp Bath (>20 min) clean->setup load 3. Load this compound Sample into Viscometer setup->load equilibrate 4. Equilibrate Sample in Bath (>20 min) load->equilibrate measure 5. Measure Efflux Time (t) Between Marks equilibrate->measure decision Measurements < 3? measure->decision repeat Repeat Measurement decision->repeat Yes calculate 6. Calculate Average Time (t_avg) and Viscosity (η = C * t_avg * ρ) decision->calculate No repeat->measure end End: Report Viscosity calculate->end

References

Technical Support Center: Azeotropic Distillation of 2-Methyl-1-propanol with Water

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the azeotropic distillation of 2-Methyl-1-propanol (isobutanol) and water. It provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges. Our focus is on delivering scientifically sound and field-proven insights to ensure the success and safety of your separation processes.

Understanding the this compound/Water Azeotrope

This compound and water form a minimum-boiling point azeotrope, a mixture with a constant boiling point and composition that cannot be separated by simple distillation.[1][2] This occurs because the vapor produced from boiling the azeotropic mixture has the same composition as the liquid.[3] To achieve separation, azeotropic distillation, often employing a Dean-Stark apparatus, is the standard technique.[4][5]

Key Azeotropic Data
PropertyValue
Boiling Point of this compound108 °C
Boiling Point of Water100 °C
Azeotrope Boiling Point 90.0 °C [6]
Azeotrope Composition (% by weight) 70.0% this compound / 30.0% Water [6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a Dean-Stark apparatus for this separation?

The Dean-Stark apparatus facilitates the removal of water from the this compound/water azeotrope by leveraging the immiscibility of the condensed phases.[4] The process works as follows:

  • The isobutanol-water mixture is heated in a distillation flask.

  • The vapor that rises has the azeotropic composition (70% isobutanol, 30% water) and boils at 90.0°C.[6]

  • This vapor enters the condenser, and the resulting liquid condensate flows into the graduated collection tube of the Dean-Stark trap.

  • Because water is denser than isobutanol, the condensate separates into two layers: an upper organic layer (isobutanol-rich) and a lower aqueous layer.

  • As more condensate collects, the upper organic layer overflows and returns to the distillation flask, while the water is trapped in the graduated tube.[7] This continuous removal of water from the system drives the equilibrium towards the desired separation.

Q2: How do I select an appropriate entrainer if I want to further break the azeotrope?

While a Dean-Stark apparatus can effectively remove water, in some cases, an entrainer (a third component) is added to form a new, lower-boiling azeotrope that is easier to separate.[8] The ideal entrainer should:

  • Form a heterogeneous azeotrope with one or both of the original components, leading to phase separation upon condensation.[9]

  • Have a boiling point sufficiently different from the primary components to allow for easy recovery.[10]

  • Be chemically stable and not react with the components of the mixture.

  • Be readily available and have a low toxicity profile.

For the isobutanol-water system, solvents like cyclohexane or toluene are potential candidates as they form ternary azeotropes with water and alcohols.[11] The selection process often involves consulting vapor-liquid equilibrium (VLE) data and utilizing tools like residue curve maps to predict the distillation behavior.[12]

Q3: What are the critical safety precautions I must take during this procedure?

The azeotropic distillation of this compound involves flammable liquids and heating, necessitating strict safety protocols:

  • Ventilation: Always perform the distillation in a well-ventilated fume hood to avoid the inhalation of flammable and potentially irritating vapors.[13][14]

  • Ignition Sources: Keep the apparatus away from open flames, sparks, and other potential ignition sources. Use explosion-proof electrical equipment where necessary.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[13]

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use to prevent breakage during heating.

  • Cooling Water Flow: Ensure a steady flow of cooling water through the condenser before starting the heating process.

  • Static Discharge: Ground and bond containers and receiving equipment to prevent the buildup of static electricity.[14]

Troubleshooting Guide

Issue 1: The overhead condensate is not separating into two distinct liquid layers in the decanter (Dean-Stark trap).
  • Causality: This indicates that the vapor condensing does not have the expected heterogeneous azeotropic composition.

  • Troubleshooting Steps:

    • Verify Initial Composition: Ensure your starting mixture contains a sufficient amount of both this compound and water to form the azeotrope.

    • Check for Contaminants: The presence of a miscible impurity could be preventing phase separation. Analyze the starting materials for any contaminants.

    • Temperature and Pressure Control: Verify that the distillation is occurring at the correct azeotropic boiling point (90.0°C at atmospheric pressure).[6] Deviations in pressure will alter the azeotropic composition and boiling point.

Issue 2: The distillation is proceeding very slowly, or no water is being collected.
  • Causality: This is often due to insufficient energy input or an inefficient experimental setup.

  • Troubleshooting Steps:

    • Inadequate Heating: The heating mantle may not be providing enough energy to achieve a vigorous boil. Gradually increase the heat input, ensuring it is controlled to avoid bumping.

    • Poor Insulation: Insulate the distillation column and the neck of the flask to minimize heat loss to the surroundings. This will help maintain a consistent vapor temperature.

    • Condenser Efficiency: If the condenser is too efficient, it can cause premature condensation before the vapor reaches the Dean-Stark trap. Check the coolant temperature and flow rate.

Issue 3: The distillation column is flooding (liquid is being pushed up the column).
  • Causality: Flooding occurs when the rate of vapor rising up the column is too high for the liquid to flow back down.[17]

  • Troubleshooting Steps:

    • Excessive Boil-up Rate: The most common cause is too high a heat input to the reboiler.[3] Reduce the heating mantle temperature to decrease the rate of vaporization.

    • Improper Packing (if using a packed column): Channelling or improper wetting of the packing material can lead to localized flooding. Ensure the column is packed uniformly.

    • Pressure Fluctuations: Sudden drops in system pressure can cause a surge in vaporization, leading to flooding. Ensure the system is not subject to drafts or changes in ventilation that could affect pressure.[18]

Issue 4: The final this compound product is still contaminated with water.
  • Causality: This suggests that either the azeotropic removal of water was incomplete or re-contamination occurred.

  • Troubleshooting Steps:

    • Incomplete Distillation: Monitor the temperature at the distillation head. A stable temperature at the azeotrope's boiling point indicates water is being removed. An increase in temperature towards the boiling point of pure isobutanol (108°C) signifies that the water has been effectively removed.

    • Entrainment: Vigorous boiling can carry fine droplets of the aqueous phase back into the distillation flask. Use a splash guard or ensure the boil-up rate is controlled.

    • Hygroscopic Nature: Anhydrous alcohols can absorb moisture from the atmosphere. Protect the final product from exposure to air by using drying tubes or storing it under an inert atmosphere.

Experimental Workflow & Visualization

Standard Dean-Stark Distillation Workflow

Azeotropic_Distillation_Workflow cluster_setup Experimental Setup cluster_operation Distillation Process cluster_completion Completion & Shutdown A 1. Assemble Dean-Stark Apparatus (Flask, Column, Condenser, Trap) B 2. Charge Flask with This compound/Water Mixture A->B C 3. Add Boiling Chips B->C D 4. Start Cooling Water Flow C->D E 5. Apply Heat to Flask D->E F 6. Maintain Gentle Reflux E->F G 7. Monitor Azeotrope Boiling Point (90.0°C) F->G H 8. Collect Water in Trap G->H I 9. Observe Temperature Rise (approaching 108°C) H->I J 10. Stop Heating I->J K 11. Allow Apparatus to Cool J->K L 12. Collect Anhydrous Product K->L

Caption: Workflow for azeotropic distillation using a Dean-Stark apparatus.

Troubleshooting Logic for Phase Separation Failure

Phase_Separation_Troubleshooting action_node action_node start_node start_node start No Phase Separation in Condensate q1 Is Temperature at Azeotrope BP (90°C)? start->q1 q2 Is System at Atmospheric Pressure? q1->q2 Yes a1 Adjust Heat Input q1->a1 No q3 Are Starting Materials Pure? q2->q3 Yes a2 Equilibrate System Pressure q2->a2 No a3 Analyze for Contaminants q3->a3 No a4 Verify Initial Water Content q3->a4 Yes

Caption: Troubleshooting logic for condensate phase separation failure.

References

Validation & Comparative

A Senior Application Scientist's Guide to Solvent Selection: 2-Methyl-1-propanol vs. 1-Butanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction, influence product purity, and define the efficiency of a process. Among the myriad of available options, the isomeric butanols, specifically 2-methyl-1-propanol (isobutanol) and 1-butanol (n-butanol), are frequently considered for their utility as polar, protic solvents. While structurally similar, their subtle differences in branching impart distinct physicochemical properties that have significant practical implications.

This guide provides an in-depth, objective comparison of this compound and 1-butanol, moving beyond simple data points to explain the causality behind experimental choices. It is designed to equip researchers with the field-proven insights necessary to make an informed and strategic solvent selection.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences between 1-butanol's linear chain and this compound's branched structure directly influence their physical behavior. The steric hindrance introduced by the methyl group at the 2-position in isobutanol weakens the intermolecular van der Waals forces compared to the straight-chain n-butanol. This leads to a lower boiling point, a critical factor for reactions involving thermally sensitive compounds or when ease of removal is paramount. Conversely, the branched structure of this compound allows for a more ordered packing in the solid state, resulting in a significantly lower melting point (a higher freezing point) than 1-butanol.[1]

The following table summarizes the key physical and chemical properties, providing the quantitative data necessary for informed decision-making.

PropertyThis compound (Isobutanol)1-Butanol (n-Butanol)Significance in Synthesis
Molecular Formula C₄H₁₀O[2]C₄H₁₀O[3]Identical molecular weight (74.12 g/mol ).[2][3]
Boiling Point 108 °C[4]117.7 °C[3][5]1-Butanol allows for higher reaction temperatures. This compound is easier to remove.
Melting Point -108 °C[4]-89.8 °C[3]Relevant for low-temperature reactions and solvent storage.
Density (25°C) ~0.803 g/mL[4]~0.810 g/mL[3]Minimal difference; both are less dense than water.
Viscosity (25°C) 3.36 mPa·s2.573 mPa·s[3]1-Butanol is slightly less viscous, which can aid in mass transfer and mixing.
Flash Point 28 °C[6]29-35 °C[3][7]Both are flammable liquids requiring appropriate safety precautions.[7]
Relative Polarity 0.552[4][8]~0.586 (est.)Both are moderately polar protic solvents. 1-Butanol is slightly more polar.
Solubility in Water (20°C) 87-95 g/L[4]73-77 g/L[3][7]Both are partially miscible with water, useful for extractions and phase separations.
Water in Solvent (20°C) ~15 wt%[6]~20.1 wt%[5][9]Affects their use in water-sensitive reactions and for water removal via azeotropes.

Azeotropic Behavior: Harnessing Water Removal

A key feature of both alcohols is their ability to form a minimum-boiling-point azeotrope with water. This property is exceptionally useful for removing water from a reaction mixture, either water produced during the reaction (e.g., esterifications, ketalizations) or residual water from reagents. By using a Dean-Stark apparatus, the water-alcohol azeotrope can be continuously distilled off, condensed, and the water separated, while the organic solvent is returned to the reaction flask.

SolventAzeotrope Boiling PointComposition (Solvent:Water % by weight)
This compound 89.8 °C67:33
1-Butanol 92.4 °C57.5:42.5

Expert Insight: The lower boiling point of the this compound/water azeotrope allows for water removal at a lower temperature than with 1-butanol. This is advantageous for reactions with thermally labile substrates or products. The higher water content in the 1-butanol azeotrope can, in some cases, lead to more efficient water removal per volume of distillate.

Applications in Synthesis: A Comparative Analysis

The choice between these isomers is rarely arbitrary and should be grounded in the specific demands of the chemical transformation.

As a General Reaction Solvent:

Both are effective solvents for reactions requiring a polar, protic medium that can facilitate the dissolution of polar reagents and intermediates while tolerating a range of temperatures.

  • 1-Butanol: Its higher boiling point of 117.7 °C makes it the preferred choice for reactions requiring sustained heating above 100 °C, such as certain ether syntheses or condensations.[3]

  • This compound: With a boiling point of 108 °C, it serves as a slightly milder alternative, ideal when a lower reaction temperature is sufficient or desired.[4] Its branched structure can also influence reaction kinetics by altering the solvation sphere around reacting species compared to its linear counterpart.

In Crystallization and Recrystallization:

The "ideal" crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solubility Profile: Due to its slightly higher polarity, 1-butanol may be a better solvent for more polar compounds.[10][11] Conversely, the slightly less polar nature of this compound might be more suitable for compounds of intermediate polarity.

  • Practical Choice: The selection is empirical. A researcher must test both solvents to determine which provides the best balance of solubility for high recovery and effective purification of the target compound.

Limitations: Incompatibility with Highly Reactive Reagents

As protic solvents, both this compound and 1-butanol are generally incompatible with reagents that react with acidic protons. This includes:

  • Grignard reagents

  • Organolithium reagents

  • Strong bases like sodium hydride (NaH) and lithium diisopropylamide (LDA)

  • Reactive metal hydrides (e.g., LiAlH₄)

Their use is restricted to the work-up phase for quenching such reactions, not as the primary reaction solvent.

Safety and Handling: A Prudent Approach

Both solvents are flammable liquids and pose similar health hazards, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12][13]

Hazard ProfileThis compound (Isobutanol)1-Butanol (n-Butanol)
Flash Point 28 °C[6]29-35 °C[3][7]
Explosive Limits 1.7 - 10.9%[6]1.4 - 11.3%[7]
Primary Hazards Flammable liquid, Skin/eye irritant, Respiratory irritation, Drowsiness/dizzinessFlammable liquid, Harmful if swallowed, Skin irritant, Serious eye damage, Respiratory irritation, Drowsiness/dizziness.[13][14]
Exposure Limits (ACGIH TWA) 50 ppm20 ppm[7]

Trustworthiness in Practice: The lower Threshold Limit Value (TLV) for 1-butanol suggests it has a higher chronic toxicity potential, a factor to consider for process scale-up and long-term worker exposure.[7] Always consult the most current Safety Data Sheet (SDS) before use.[12][13]

Experimental Protocols: A Self-Validating System

The following protocols provide standardized workflows for leveraging and comparing these solvents.

Protocol 1: Water Removal via Azeotropic Distillation

This protocol demonstrates the practical application of azeotrope formation using a Dean-Stark apparatus.

Objective: To remove water from a toluene solution containing a catalytic amount of p-toluenesulfonic acid, simulating the setup for an esterification reaction.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge Reagents: To the flask, add 100 mL of toluene and 100 mg of p-toluenesulfonic acid monohydrate.

  • Add Butanol Isomer: Add 20 mL of either 1-butanol or This compound .

  • Heat: Heat the mixture to a gentle reflux using a heating mantle.

  • Observation: The azeotrope will begin to distill and collect in the Dean-Stark trap. As it cools, it will separate into two phases: water (bottom layer) and the butanol/toluene mixture (top layer).

  • Process: The upper organic layer will overflow and return to the reaction flask, while the water remains trapped. Continue the process until no more water collects in the trap.

  • Analysis: Compare the temperature at the still head and the rate of water collection between the two butanol isomers to validate the differences in their azeotropic properties.

Protocol 2: Comparative Recrystallization of Acetanilide

Objective: To empirically determine whether 1-butanol or this compound is a more effective recrystallization solvent for the common organic solid, acetanilide.

  • Solubility Test (Hot):

    • Place ~100 mg of impure acetanilide into each of two test tubes.

    • To one, add 1-butanol dropwise while heating in a sand bath until the solid just dissolves. Record the volume used.

    • Repeat for the other test tube using This compound .

  • Solubility Test (Cold):

    • Allow both test tubes to cool to room temperature, then place them in an ice-water bath for 15 minutes.

    • Observe the quantity and quality of the crystals formed. The solvent that dissolves the compound well when hot but poorly when cold is superior.

  • Bulk Recrystallization:

    • Based on the solubility tests, select the more promising solvent.

    • Dissolve 2.0 g of impure acetanilide in the minimum amount of the chosen boiling solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.

  • Isolation & Analysis:

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals and determine the yield and melting point. A sharp melting point close to the literature value (114.3 °C) indicates high purity.

    • This self-validating protocol directly demonstrates which solvent provides better recovery and purification for a specific substrate.

Visualizations: Workflow and Decision Logic

The following diagrams illustrate the selection process and experimental design.

Solvent_Selection_Logic Start Start: Select Solvent for Synthesis Req_Temp Required Reaction Temp > 110°C? Start->Req_Temp Product_Sensitivity Is Product Thermally Sensitive? Req_Temp->Product_Sensitivity No Use_1_Butanol Choose 1-Butanol Req_Temp->Use_1_Butanol Yes Water_Removal Need Efficient Water Removal? Product_Sensitivity->Water_Removal No Use_2_Methyl_1_Propanol Choose this compound Product_Sensitivity->Use_2_Methyl_1_Propanol Yes Water_Removal->Use_2_Methyl_1_Propanol No (Default to easier removal) Consider_Both Either is a Viable Starting Point (Consider Azeotrope BP) Water_Removal->Consider_Both Yes

Caption: Decision logic for solvent selection.

Recrystallization_Workflow cluster_A Solvent A: 1-Butanol cluster_B Solvent B: this compound A1 Dissolve in min. hot solvent A2 Cool Slowly A1->A2 A3 Isolate Crystals (Filtration) A2->A3 A4 Dry & Analyze (Yield, MP) A3->A4 Compare Compare Results (Purity & Recovery) A4->Compare B1 Dissolve in min. hot solvent B2 Cool Slowly B1->B2 B3 Isolate Crystals (Filtration) B2->B3 B4 Dry & Analyze (Yield, MP) B3->B4 B4->Compare Start Impure Solid Start->A1 Start->B1

Caption: Comparative recrystallization workflow.

Conclusion

Neither this compound nor 1-butanol is universally superior; they are tools to be selected based on strategic need.

  • Choose 1-Butanol when higher reaction temperatures are required and product stability is not a concern. Its slightly higher polarity may also be beneficial for dissolving more polar substrates.

  • Choose this compound for reactions involving thermally sensitive materials, where ease of solvent removal is a priority, or when a lower-temperature azeotropic distillation is needed for water removal.

Ultimately, the optimal choice is often confirmed by empirical testing. By understanding the fundamental physicochemical differences driven by their isomeric structures, the modern researcher can move beyond trial and error, making an authoritative and effective solvent choice that enhances the efficiency, safety, and success of their synthetic endeavors.

References

Differentiating 2-Methyl-1-propanol and Its Isomers: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical analysis, the unambiguous identification of isomeric compounds is a frequent challenge. The butanols, with the shared chemical formula C4H10O, serve as a classic example of this analytical puzzle. This guide provides a detailed spectroscopic comparison of 2-methyl-1-propanol (isobutanol) and its isomers: 1-butanol (n-butanol), 2-butanol (sec-butanol), and 2-methyl-2-propanol (tert-butanol). By leveraging the unique electronic and structural environments of each isomer, we can effectively differentiate them using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

The Isomeric Landscape of Butanol

The four isomers of butanol present a fascinating case study in structural isomerism.[1] They consist of two primary alcohols (1-butanol and this compound), one secondary alcohol (2-butanol), and one tertiary alcohol (2-methyl-2-propanol).[2] This variation in the position of the hydroxyl group and the branching of the carbon chain leads to distinct spectroscopic fingerprints.

Infrared (IR) Spectroscopy: A Tale of Vibrational Frequencies

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For alcohols, the two most diagnostically significant regions are the O-H stretching and the C-O stretching vibrations.[3][4]

While all butanol isomers exhibit a strong, broad O-H stretching absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding, the C-O stretching frequency, appearing between 1000 and 1260 cm⁻¹, is highly sensitive to the substitution pattern of the alcohol.[3][5]

  • Primary Alcohols (1-butanol and this compound): Exhibit a C-O stretching absorption around 1050-1085 cm⁻¹.[2]

  • Secondary Alcohol (2-butanol): Shows a C-O stretch at a higher frequency, typically in the 1100-1150 cm⁻¹ range.[2][3]

  • Tertiary Alcohol (2-methyl-2-propanol): Displays the highest C-O stretching frequency among the isomers, generally between 1150 and 1200 cm⁻¹.[2][3]

This clear trend in the C-O stretching frequency allows for a straightforward differentiation of primary, secondary, and tertiary butanols.

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining the IR spectrum of a liquid sample like a butanol isomer is the neat liquid film technique using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of the pure butanol isomer.

Materials:

  • FTIR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Desiccator for storing salt plates

  • Pasteur pipette or dropper

  • Butanol isomer sample

  • A suitable volatile solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks.

  • Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Preparation: Place a drop of the butanol isomer onto one salt plate. Gently place the second salt plate on top to create a thin liquid film.

  • Sample Spectrum Acquisition: Place the salt plate assembly in the sample holder of the spectrometer and acquire the sample spectrum.

  • Data Analysis: Identify and label the key absorption bands, paying close attention to the O-H and C-O stretching regions.

  • Cleaning: Thoroughly clean the salt plates with a volatile solvent and return them to the desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). The number of signals, their chemical shifts (positions in the spectrum), and the splitting patterns are unique for each butanol isomer.[1]

¹H NMR Spectroscopy

The ¹H NMR spectra of the butanol isomers are remarkably distinct due to differences in the number of non-equivalent protons and their neighboring environments.[1]

  • 1-Butanol: Exhibits four distinct signals corresponding to the four different proton environments. The splitting patterns are relatively complex due to coupling between adjacent methylene groups.

  • 2-Butanol: Also shows four signals, but with different splitting patterns compared to 1-butanol, reflecting the different arrangement of protons.

  • This compound: Presents three proton signals. The six methyl protons are equivalent, resulting in a single, strong signal.[6]

  • 2-Methyl-2-propanol (tert-Butanol): Displays the simplest spectrum with only two signals: a sharp singlet for the nine equivalent methyl protons and a singlet for the hydroxyl proton.[7]

The position of the hydroxyl proton signal can be variable and is often a broad singlet. Its identity can be confirmed by a "D₂O shake," where the addition of deuterium oxide to the NMR sample results in the disappearance of the OH peak due to proton-deuterium exchange.[4][6][7]

¹³C NMR Spectroscopy

The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule.

  • 1-Butanol: Four signals.

  • 2-Butanol: Four signals.

  • This compound: Three signals, as the two methyl carbons are equivalent.

  • 2-Methyl-2-propanol (tert-Butanol): Two signals, due to the high symmetry of the molecule (three equivalent methyl carbons and one quaternary carbon).[8]

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-purity sample of a butanol isomer for NMR analysis.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Dissolution: In a small, clean vial, dissolve approximately 10-20 mg of the butanol isomer in about 0.6-0.7 mL of a deuterated solvent.

  • Internal Standard: Add a small amount of TMS to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures. This includes shimming the magnetic field to ensure homogeneity and setting the appropriate acquisition parameters.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable structural information based on its fragmentation pattern upon ionization. While all butanol isomers have the same nominal molecular weight (74 g/mol ), their fragmentation patterns under electron ionization (EI) are distinct.[9]

The two primary fragmentation pathways for alcohols are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[10]

  • 1-Butanol: A prominent peak at m/z 31 is observed due to alpha-cleavage, corresponding to the [CH₂OH]⁺ ion. The loss of water (M-18) results in a peak at m/z 56.[9]

  • 2-Butanol: Alpha-cleavage can occur on either side of the carbon bearing the hydroxyl group, leading to fragments at m/z 45 ([CH₃CHOH]⁺) and m/z 59 ([CH₃CH₂CHOH]⁺).[9]

  • This compound: The base peak is often at m/z 43, corresponding to the stable isopropyl cation ([ (CH₃)₂CH]⁺) formed after initial fragmentation. A peak at m/z 31 is also present.[9][11]

  • 2-Methyl-2-propanol (tert-Butanol): The molecular ion is often weak or absent. The base peak is typically at m/z 59, resulting from the loss of a methyl group to form the stable [ (CH₃)₂COH]⁺ ion.[12]

Comparative Spectroscopic Data

IsomerStructureIR (C-O Stretch, cm⁻¹)¹H NMR (Number of Signals)¹³C NMR (Number of Signals)Key Mass Spec Fragments (m/z)
1-Butanol CH₃CH₂CH₂CH₂OH~10754456, 43, 31
2-Butanol CH₃CH₂CH(OH)CH₃~11254459, 45
This compound (CH₃)₂CHCH₂OH~10503343, 31
2-Methyl-2-propanol (CH₃)₃COH~11752259

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiating the butanol isomers based on the spectroscopic data.

Caption: A logical workflow for the spectroscopic differentiation of butanol isomers.

Conclusion

The spectroscopic differentiation of this compound and its isomers is a clear demonstration of how subtle structural variations manifest as distinct spectral features. By systematically applying IR, NMR, and mass spectrometry, and by understanding the underlying principles of how molecular structure influences the interaction with electromagnetic radiation and behavior under ionization, researchers can confidently identify each isomer. This multi-technique approach provides a robust and self-validating system for the structural elucidation of these and other isomeric compounds, a critical capability in chemical research and development.

References

A Comparative Guide to Differentiating 2-Methyl-1-propanol and sec-Butanol using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Challenge

In the fields of chemical synthesis, quality control, and drug development, the accurate identification of isomeric compounds is a frequent and critical challenge. 2-Methyl-1-propanol (isobutanol) and sec-butanol are structural isomers with the same chemical formula, C₄H₁₀O, resulting in identical molecular weights and similar physical properties, which can complicate their differentiation using conventional methods. However, their distinct molecular architectures—this compound being a primary alcohol and sec-butanol a secondary alcohol—give rise to unique vibrational fingerprints. This guide provides an in-depth analysis of how Fourier-Transform Infrared (FTIR) spectroscopy, a rapid and non-destructive technique, can be expertly applied to reliably distinguish between these two isomers. We will explore the theoretical underpinnings, present a validated experimental protocol, and detail the data interpretation strategy, providing researchers with the knowledge to confidently identify these compounds.

Theoretical Foundation: Why FTIR Can Distinguish Between Primary and Secondary Alcohols

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies corresponding to the energy of its chemical bonds. While both this compound and sec-butanol share common functional groups, namely the hydroxyl (-OH) and alkyl (C-H) groups, the arrangement of these bonds is different. This structural variance is the key to their differentiation.

The most significant spectral differences arise from the C-O stretching vibration. The position of the C-O bond in the molecule—whether it's part of a primary (-CH₂OH) or secondary (>CHOH) alcohol—subtly alters its vibrational energy.

  • Primary Alcohols (e.g., this compound): The C-O single bond stretch is typically observed in the 1075–1000 cm⁻¹ region.[1]

  • Secondary Alcohols (e.g., sec-Butanol): The C-O single bond stretch is shifted to a higher wavenumber (a "blue shift"), appearing in the 1150–1075 cm⁻¹ region.[1]

This shift occurs because the carbon atom bonded to the oxygen in a secondary alcohol is also bonded to two other carbon atoms, whereas in a primary alcohol, it is bonded to only one. The influence of the additional alkyl group affects the electron distribution and mechanics of the C-O bond, causing it to vibrate at a higher frequency. Further distinctions can be found in the "fingerprint region" (<1500 cm⁻¹), where complex skeletal vibrations unique to each molecule's overall structure provide confirmatory evidence.[2][3]

Molecular Structure Comparison

The fundamental difference in connectivity between the two isomers is visualized below. This structural variance is directly responsible for the observable differences in their FTIR spectra.

Caption: Molecular structures of the primary and secondary alcohol isomers.

Experimental Protocol: A Validated Workflow

This protocol outlines a robust method for acquiring high-quality FTIR spectra suitable for distinguishing the isomers. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

G cluster_workflow FTIR Analysis Workflow prep 1. Sample Preparation (Ensure purity, place drop on ATR crystal) bkg 2. Background Scan (Clean crystal, acquire air background) prep->bkg acq 3. Data Acquisition (Acquire sample spectrum) bkg->acq proc 4. Data Processing (ATR & baseline correction) acq->proc interp 5. Spectral Interpretation (Analyze key regions) proc->interp ident 6. Isomer Identification interp->ident

Caption: Step-by-step experimental workflow for FTIR analysis.

Methodology:

  • Instrumentation and Setup:

    • Spectrometer: A standard benchtop FTIR spectrometer.

    • Accessory: A single-bounce diamond ATR accessory is ideal for liquid analysis.

    • Causality: The ATR technique is chosen because it requires no sample dilution and provides excellent sample-to-sample reproducibility. The diamond crystal is chemically inert and robust.

  • Background Collection (Self-Validating Step):

    • Step 2a: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Step 2b: Acquire a background spectrum. This spectrum measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Trustworthiness: A clean, flat baseline in the background spectrum validates that the crystal is free from contaminants, ensuring that the final spectrum is solely from the analyte.

  • Sample Analysis:

    • Step 3a: Place a single drop of the neat liquid sample (this compound or sec-butanol) onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Step 3b: Acquire the sample spectrum using the parameters specified in Table 1.

  • Data Acquisition Parameters:

ParameterRecommended ValueRationale
Spectral Range 4000–400 cm⁻¹Covers all fundamental molecular vibrations, including the critical C-O stretch and fingerprint regions.
Resolution 4 cm⁻¹Provides sufficient detail to resolve key peaks without introducing excessive noise.
Number of Scans 32Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
Apodization Happ-GenzelA standard function that provides a good balance between peak height and peak width.
  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Apply a baseline correction to ensure a flat baseline across the spectrum, which is crucial for accurate peak identification.

Data Interpretation: Identifying the Spectral Fingerprints

While both spectra will exhibit the characteristic broad O-H stretch from hydrogen bonding (~3300 cm⁻¹) and sharp C-H stretching peaks (~2950-2850 cm⁻¹), the diagnostic information lies in the 1500–900 cm⁻¹ region.[2][3][4]

G start Analyze Spectrum (1200-1000 cm⁻¹) peak_primary Strong peak observed at ~1040 cm⁻¹? start->peak_primary peak_secondary Strong peak observed at ~1100 cm⁻¹? start->peak_secondary result_primary Primary Alcohol: This compound peak_primary->result_primary Yes result_secondary Secondary Alcohol: sec-Butanol peak_secondary->result_secondary Yes

Caption: Logical diagram for spectral differentiation based on the C-O stretch.

Comparative Spectral Data:

The key distinguishing absorption bands are summarized below.

Vibrational ModeThis compound (cm⁻¹)sec-Butanol (cm⁻¹)Significance for Differentiation
O-H Stretch ~3300 (Strong, Broad)~3320 (Strong, Broad)Confirms presence of an alcohol group but not useful for differentiation.[2][3]
C-H Stretch ~2950–2870 (Strong, Sharp)~2960–2875 (Strong, Sharp)Confirms alkyl backbone, not a primary differentiator.
C-O Stretch ~1045 (Strong)~1110 (Strong)Primary Differentiating Peak. The higher frequency for sec-butanol is characteristic of a secondary alcohol.[1]
Skeletal Vibrations ~1170, ~820Multiple peaksThese peaks in the fingerprint region are unique to each molecule's structure and can be used for confirmation. The bands for this compound are related to the -C(CH₃)₂ group.[2]

Analysis: The most direct and reliable method to distinguish the two isomers is to locate the strongest absorption band in the 1200–1000 cm⁻¹ region.

  • A spectrum showing a strong C-O stretching band centered near 1045 cm⁻¹ is definitively This compound .[2]

  • A spectrum showing a strong C-O stretching band centered near 1110 cm⁻¹ is definitively sec-Butanol .[1][3]

Conclusion

FTIR spectroscopy offers a definitive and efficient method for distinguishing between the structural isomers this compound and sec-butanol. The differentiation hinges on the analysis of the C-O stretching vibration, which appears at a significantly different frequency for primary (~1045 cm⁻¹) versus secondary (~1110 cm⁻¹) alcohols. By following the validated protocol and data interpretation framework presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately identify these compounds, ensuring the integrity of their materials and the reliability of their results.

References

A Comparative Guide to the Reactivity of Butanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the chemical reactivity of the four butanol isomers: 1-butanol (n-butanol), 2-butanol (sec-butanol), 2-methyl-1-propanol (iso-butanol), and 2-methyl-2-propanol (tert-butanol). As compounds sharing the molecular formula C₄H₉OH, their distinct structural arrangements lead to significant differences in their chemical behavior, a foundational concept in organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize these isomers as solvents, intermediates, or starting materials in chemical synthesis.

Structural Isomerism and Physical Properties: The Foundation of Reactivity

The four isomers of butanol provide a classic illustration of how molecular structure dictates chemical properties.[2] They are classified based on the substitution of the carbon atom to which the hydroxyl (-OH) group is attached:

  • Primary (1°) Alcohols: The hydroxyl-bearing carbon is bonded to only one other carbon atom. This class includes 1-butanol and iso-butanol .

  • Secondary (2°) Alcohol: The hydroxyl-bearing carbon is bonded to two other carbon atoms. 2-butanol is the sole secondary isomer.

  • Tertiary (3°) Alcohol: The hydroxyl-bearing carbon is bonded to three other carbon atoms. tert-butanol is the tertiary isomer.[3]

This structural variation directly influences physical properties such as boiling point and water solubility, which are critical for selecting appropriate reaction conditions.

Butanol_Isomers cluster_n 1-Butanol (Primary) cluster_iso Iso-butanol (Primary) cluster_sec 2-Butanol (Secondary) cluster_tert tert-Butanol (Tertiary) n_butanol n_butanol iso_butanol iso_butanol sec_butanol sec_butanol tert_butanol tert_butanol

Caption: Structures of the four butanol isomers.

Table 1: Physical Properties of Butanol Isomers

Property1-Butanol (n-butanol)2-Butanol (sec-butanol)Iso-butanoltert-Butanol
Classification PrimarySecondaryPrimaryTertiary
Boiling Point (°C) 118[4]99.510882.4
Melting Point (°C) -89[4]-114.7-10825.7
Density (g/cm³) 0.810[5]0.8080.8020.789
Water Solubility (g/L at 25°C) 73[5]12585Miscible[6]

The primary drivers of reactivity differences are steric hindrance around the hydroxyl group and the electronic stability of potential reaction intermediates, namely carbocations.

Oxidation Reactions: A Clear Distinction in Reactivity

The oxidation of alcohols is highly dependent on the presence of a hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon).[7] This requirement leads to a stark differentiation in the reactivity of the butanol isomers.

  • Primary Alcohols (1-Butanol & Iso-butanol): Possessing two α-hydrogens, these isomers can undergo a two-stage oxidation.[7] With a mild oxidizing agent like Pyridinium Chlorochromate (PCC), the reaction stops at the aldehyde stage.[8] However, a strong oxidizing agent, such as acidified potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), will oxidize the alcohol first to an aldehyde and then to a carboxylic acid.[7][9]

  • Secondary Alcohol (2-Butanol): With one α-hydrogen, 2-butanol can be oxidized to form a ketone (butanone).[7] The reaction stops at this stage, as further oxidation would require the cleavage of a carbon-carbon bond, which is not favored under standard conditions.

  • Tertiary Alcohol (tert-Butanol): Lacking an α-hydrogen, tert-butanol is resistant to oxidation.[7][8] A reaction will only occur under harsh conditions that break the carbon skeleton.

This differential reactivity is readily observed in the laboratory. The reduction of the orange dichromate ion (Cr₂O₇²⁻) to the green chromium(III) ion (Cr³⁺) or the purple permanganate ion (MnO₄⁻) to a colorless Mn²⁺ solution provides a clear visual indication of a positive reaction.[9]

Oxidation_Pathways nBut 1-Butanol / Iso-butanol (Primary) Ald Aldehyde nBut->Ald Mild Oxidant (PCC) CarbAcid Carboxylic Acid nBut->CarbAcid Strong Oxidant Ald->CarbAcid Strong Oxidant (KMnO4, K2Cr2O7) secBut 2-Butanol (Secondary) Ket Ketone secBut->Ket Any Oxidant tertBut tert-Butanol (Tertiary) NoRxn No Reaction tertBut->NoRxn

Caption: Oxidation pathways of butanol isomers.

Table 2: Comparative Results of Oxidation with Acidified K₂Cr₂O₇

IsomerObservationRelative RateProduct(s)
1-Butanol Solution turns from orange to greenFastButanal, then Butanoic Acid
Iso-butanol Solution turns from orange to greenFast2-Methylpropanal, then 2-Methylpropanoic Acid
2-Butanol Solution turns from orange to greenModerateButan-2-one
tert-Butanol Solution remains orangeNo reactionNone
Experimental Protocol: Qualitative Oxidation of Butanol Isomers
  • Place 1 mL of each butanol isomer into separate, clean test tubes.

  • Prepare an oxidizing solution by dissolving 0.5 g of potassium dichromate in 10 mL of 3 M sulfuric acid.

  • Add 5 drops of the oxidizing solution to each test tube.

  • Gently warm the test tubes in a water bath at approximately 60°C.

  • Observe and record any color change over a period of 5-10 minutes. A change from orange to green indicates oxidation.

Safety Precaution: Handle strong acids and oxidizing agents with care in a fume hood. All butanol isomers are flammable.[3]

Nucleophilic Substitution (SN1 vs. SN2): The Role of Carbocation Stability

The reaction of alcohols with hydrogen halides (e.g., HCl, HBr) to form alkyl halides is a cornerstone of synthetic chemistry. The mechanism of this substitution is critically dependent on the alcohol's structure. The hydroxyl group is a poor leaving group; it must first be protonated by the acid to form a good leaving group, water.[10][11]

  • tert-Butanol (3°): Reacts rapidly via an Sₙ1 mechanism . The departure of the water molecule generates a relatively stable tertiary carbocation. This carbocation is then attacked by the halide nucleophile.[10][12][13] The rate of this reaction is dependent only on the concentration of the alcohol, as carbocation formation is the rate-determining step.[14]

  • 1-Butanol & Iso-butanol (1°): React very slowly via an Sₙ2 mechanism . The formation of a highly unstable primary carbocation is energetically prohibitive. Instead, the halide ion attacks the protonated alcohol in a single, concerted step, displacing the water molecule.[13] The reaction rate is dependent on the concentrations of both the alcohol and the nucleophile.[15]

  • 2-Butanol (2°): Occupies an intermediate position and can react via either Sₙ1 or Sₙ2 pathways, often leading to a mixture of products and stereochemical outcomes (inversion and racemization).[13][16]

The Lucas test, which uses a solution of zinc chloride in concentrated HCl, is a classic qualitative test that exploits these reactivity differences. The formation of the insoluble alkyl halide results in turbidity or the formation of a separate layer.

SN_Mechanisms cluster_SN1 SN1 Pathway (tert-Butanol) cluster_SN2 SN2 Pathway (1-Butanol) t_alc t-Bu-OH t_alc_prot t-Bu-OH₂⁺ t_alc->t_alc_prot + H⁺ t_carb t-Bu⁺ (Tertiary Carbocation) t_alc_prot->t_carb - H₂O (Slow) t_prod t-Bu-Cl t_carb->t_prod + Cl⁻ (Fast) p_alc n-Bu-OH p_alc_prot n-Bu-OH₂⁺ p_alc->p_alc_prot + H⁺ p_prod n-Bu-Cl p_alc_prot->p_prod + Cl⁻ (Concerted)

Caption: SN1 and SN2 pathways for tert-butanol and 1-butanol.

Table 3: Comparative Reactivity with Concentrated HCl

IsomerObservation (Cloudiness)Relative RatePredominant Mechanism
tert-Butanol ImmediateVery Fast (< 1 min)Sₙ1
2-Butanol Appears after 5-10 minutesModerateSₙ1 / Sₙ2
1-Butanol No cloudiness, even with heatingVery Slow / No reactionSₙ2
Iso-butanol No cloudiness, even with heatingVery Slow / No reactionSₙ2
Experimental Protocol: Halogenation with Concentrated HCl
  • Place 2 mL of each butanol isomer into separate, dry test tubes.

  • Working in a fume hood, add 10 mL of concentrated hydrochloric acid to each test tube.

  • Stopper the tubes, shake gently, and then allow them to stand at room temperature.

  • Observe the tubes for the appearance of cloudiness and note the time taken for the reaction to occur.[3]

  • If no reaction is observed after 10 minutes, gently warm the tubes for 1-2 minutes in a water bath.

Safety Precaution: Concentrated HCl is corrosive and has irritating vapors. Perform this experiment in a well-ventilated fume hood.[3]

Dehydration Reactions: Following Carbocation Stability

The acid-catalyzed dehydration of alcohols to form alkenes is an elimination reaction. The ease of dehydration correlates directly with the stability of the carbocation intermediate formed after the protonated hydroxyl group departs as water.[17][18] Therefore, the order of reactivity is:

tert-Butanol (3°) > 2-Butanol (2°) > 1-Butanol (1°)

  • tert-Butanol: Dehydrates readily under mild conditions to form a single product, 2-methylpropene.

  • 2-Butanol: Dehydration is more complex. The secondary carbocation can lose a proton from adjacent carbons, leading to a mixture of products: but-1-ene and, as the major products according to Zaitsev's rule, a mixture of cis- and trans-but-2-ene.[19]

  • 1-Butanol & Iso-butanol: Require more forcing conditions (higher temperatures and stronger acids) to dehydrate. Their dehydration can be complicated by carbocation rearrangements.

The reaction mechanism is typically E1, proceeding through a carbocation intermediate, especially for secondary and tertiary alcohols.[19][20]

Dehydration_2Butanol s_alc 2-Butanol s_alc_prot Protonated 2-Butanol s_alc->s_alc_prot + H⁺ s_carb sec-Butyl Carbocation s_alc_prot->s_carb - H₂O b1ene But-1-ene (Minor Product) s_carb->b1ene - H⁺ (from C1) b2ene_cis cis-But-2-ene (Major Product) s_carb->b2ene_cis - H⁺ (from C3) Zaitsev's Rule b2ene_trans trans-But-2-ene (Major Product) s_carb->b2ene_trans - H⁺ (from C3) Zaitsev's Rule

Caption: Dehydration of 2-butanol yields multiple alkene products.

Esterification: The Impact of Steric Hindrance

Fischer esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is primarily governed by steric hindrance. The bulky nature of the alcohol can impede the nucleophilic attack of its oxygen atom on the protonated carboxylic acid. Consequently, the reactivity order is the inverse of that seen in carbocation-mediated reactions:

Primary (1-Butanol, Iso-butanol) > Secondary (2-Butanol) > Tertiary (tert-Butanol)

  • 1-Butanol: Being a primary alcohol with minimal branching, it reacts most readily.

  • Iso-butanol: Also primary, but the branching on the adjacent carbon introduces slightly more steric bulk than in 1-butanol, making it marginally less reactive.[21]

  • 2-Butanol: As a secondary alcohol, it is significantly more hindered and reacts more slowly.

  • tert-Butanol: The extreme steric bulk around the tertiary hydroxyl group makes it very unreactive in Fischer esterification. Furthermore, under the acidic conditions, it is more likely to undergo elimination (dehydration).

Experimental studies confirm this trend; for instance, in the esterification of stearic acid, the reactivity order was found to be n-butyl > sec-butyl > tert-butyl alcohol.[22]

Esterification_Workflow start Mix Alcohol, Carboxylic Acid, & Acid Catalyst reflux Heat under Reflux start->reflux workup Aqueous Workup (Neutralize Acid, Wash with Water) reflux->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry distill Purify Ester (Distillation) dry->distill product Final Ester Product distill->product

Caption: General experimental workflow for Fischer esterification.

Summary and Conclusion

The reactivity of butanol isomers is a direct and predictable consequence of their molecular structure. The classification as primary, secondary, or tertiary provides a powerful framework for anticipating their behavior in common organic reactions.

  • Oxidation: Reactivity requires an α-hydrogen, making tertiary alcohols inert.

  • Nucleophilic Substitution: Reactivity is governed by carbocation stability, favoring the Sₙ1 pathway for tertiary alcohols and the Sₙ2 pathway for primary alcohols.

  • Dehydration: The ease of reaction follows carbocation stability (3° > 2° > 1°).

  • Esterification: Reactivity is dictated by steric hindrance (1° > 2° > 3°).

This comparative understanding is essential for selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes, troubleshoot unexpected results, and control product distribution.

References

A Comparative Analysis of the Toxicity of 2-Methyl-1-Propanol and Other Short-Chain Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the toxicological profiles of 2-methyl-1-propanol (isobutanol) and other common short-chain alcohols: methanol, ethanol, 1-propanol, and 1-butanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key toxicological data, explores the underlying metabolic pathways that dictate toxicity, and provides detailed protocols for relevant experimental assessments. Our aim is to equip you with the critical information necessary for informed decision-making in solvent selection, formulation development, and safety assessment.

Introduction: The Nuances of Alcohol Toxicity

While structurally similar, short-chain alcohols exhibit a wide spectrum of toxicity, a factor critically linked to their metabolic fate within biological systems. The length and branching of the carbon chain significantly influence their interaction with metabolic enzymes, leading to the formation of metabolites with varying degrees of toxicity. Understanding these differences is paramount for applications where human and environmental exposure is a consideration. This guide will dissect these differences, moving beyond simple toxicity rankings to explain the biochemical rationale for the observed toxicological profiles.

Comparative Acute Toxicity: A Quantitative Overview

The median lethal dose (LD50) and lethal concentration (LC50) are standard measures of acute toxicity, representing the dose or concentration of a substance that is lethal to 50% of a test population. The data presented below, collated from various authoritative sources, provides a quantitative comparison of the acute toxicity of this compound and its counterparts.

AlcoholChemical FormulaOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, ppm, 4h)
Methanol CH₃OH5,628[1]15,800[1]>20,000 (10h)[2]
Ethanol C₂H₅OH6,200 - 7,060>20,000>20,000
1-Propanol C₃H₇OH1,870 - 8,038[3][4]4,000 - 4,060[3][4]>13,548
1-Butanol C₄H₉OH700 - 790[5][6][7]3,400 - 3,402[2][5][6]>8,000[2][5]
This compound (Isobutanol) C₄H₉OH2,460 - 3,350[8][9]>2,000 - 2,460[2][8]>6,000[8]

Analysis of Acute Toxicity Data:

The data reveals a general trend of increasing acute toxicity with increasing carbon chain length from ethanol to 1-butanol. Methanol, despite being a single-carbon alcohol, presents a unique and severe toxicity profile due to its metabolic pathway, which will be discussed in the following section. This compound (isobutanol) is generally considered to be one of the less toxic butanols.[9] Its branched structure appears to mitigate its acute toxicity compared to its straight-chain isomer, 1-butanol.

The Decisive Role of Metabolism in Alcohol Toxicity

The toxicity of these alcohols is not solely a function of the parent molecule but is significantly influenced by their metabolic byproducts. The primary pathway for the metabolism of short-chain alcohols involves oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[10][11]

Figure 1: Comparative Metabolic Pathways of Short-Chain Alcohols. This diagram illustrates the two-step oxidation process for each alcohol, highlighting the key enzymes and the resulting metabolites.

Metabolic Insights:

  • Methanol: The metabolism of methanol to formaldehyde and subsequently to formic acid is the primary driver of its severe toxicity.[12] Formic acid accumulation leads to metabolic acidosis and is particularly damaging to the optic nerve, which can result in blindness.[12]

  • Ethanol: Ethanol is metabolized to acetaldehyde, a toxic and carcinogenic compound, and then to acetate, which is relatively harmless and can be further metabolized to carbon dioxide and water.[11][13]

  • 1-Propanol and 1-Butanol: These alcohols are metabolized to their corresponding aldehydes (propionaldehyde and butyraldehyde) and carboxylic acids (propionic acid and butyric acid).[14][15][16][17] While less toxic than the metabolites of methanol, these compounds contribute to central nervous system depression and irritation.

  • This compound (Isobutanol): Isobutanol is metabolized to isobutyraldehyde and then to isobutyric acid.[7] The branched nature of these metabolites may influence their subsequent metabolism and clearance from the body, contributing to isobutanol's comparatively lower acute toxicity than 1-butanol.

Experimental Protocols for Toxicity Assessment

To provide a practical framework for researchers, this section details the methodologies for two key experiments used to assess alcohol toxicity: an in vitro cytotoxicity assay and an in vivo acute oral toxicity study.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Exposure: Prepare serial dilutions of the test alcohols (e.g., methanol, ethanol, 1-propanol, 1-butanol, this compound) in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium without alcohol).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the alcohol concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Figure 2: Workflow for the MTT Cytotoxicity Assay. This diagram outlines the key steps involved in assessing the in vitro cytotoxicity of alcohols.

In Vivo Acute Toxicity Assessment: OECD Guideline 420 (Fixed Dose Procedure)

The OECD Test Guideline 420, "Acute Oral Toxicity – Fixed Dose Procedure," is an alternative to the classical LD50 test that aims to reduce the number of animals used and minimize their suffering.[8][19][20][22]

Principle: This method involves administering the test substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small group of animals of a single sex (usually females) and observing for signs of toxicity.[8][9][19][22]

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats) of a single sex.[9] Acclimatize the animals to laboratory conditions for at least five days prior to the study.

  • Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study. This involves dosing single animals sequentially at the fixed dose levels.

  • Main Study Dosing: Based on the sighting study, dose a group of five animals at the selected starting dose. The test substance is administered orally via gavage. Animals are fasted prior to dosing.[8]

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[8] Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight Measurement: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Data Interpretation: The results are used to classify the substance according to its acute oral toxicity based on the observed toxicity and mortality at the different dose levels.

Figure 3: Workflow for the OECD 420 Acute Oral Toxicity Study. This diagram illustrates the sequential steps of the Fixed Dose Procedure for in vivo toxicity assessment.

Conclusion and Future Directions

The toxicity of short-chain alcohols is a complex interplay of their chemical structure and metabolic fate. This guide has provided a comparative analysis of this compound and other common alcohols, highlighting the critical role of metabolism in determining their toxic potential. The general trend of increasing toxicity with carbon chain length is evident, with the notable exception of methanol, whose toxic metabolites pose a severe health risk. This compound demonstrates a comparatively lower acute toxicity than its straight-chain isomer, 1-butanol, underscoring the influence of molecular branching.

For researchers and professionals in drug development, a thorough understanding of these toxicological differences is essential for making informed decisions regarding solvent selection and safety assessment. The provided experimental protocols offer a starting point for conducting in-house toxicity evaluations. Future research should continue to explore the subtle nuances of alcohol metabolism and the development of in vitro models that can more accurately predict in vivo toxicity, further reducing the reliance on animal testing.

References

The Superior Alternative? A Comparative Analysis of 2-Methyl-1-propanol (Isobutanol) and Ethanol as Biofuel Additives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of sustainable and efficient energy solutions, the transportation sector stands as a critical focal point. Biofuels, derived from renewable biomass, offer a promising avenue to mitigate the environmental impact of internal combustion engines. For years, ethanol has been the dominant biofuel additive, primarily due to well-established production pathways. However, a growing body of research points to 2-methyl-1-propanol, commonly known as isobutanol, as a potentially superior alternative, addressing many of the inherent drawbacks of ethanol. This guide provides an in-depth, data-driven comparison of the performance characteristics of isobutanol and ethanol as gasoline additives, offering researchers and industry professionals a comprehensive resource for informed decision-making.

A Tale of Two Alcohols: Molecular Structure and its Implications

The fundamental differences in the performance of ethanol and isobutanol as fuel additives can be traced back to their molecular structures. Ethanol is a simple two-carbon alcohol, while isobutanol is a four-carbon branched-chain alcohol. This seemingly subtle distinction has profound implications for their physicochemical properties and, consequently, their behavior in gasoline blends.

Molecular_Structures cluster_ethanol Ethanol (C2H5OH) cluster_isobutanol This compound (C4H9OH) Eth_C1 CH3 Eth_C2 CH2 Eth_C1->Eth_C2 Eth_OH OH Eth_C2->Eth_OH Iso_C1 CH3 Iso_C2 CH Iso_C1->Iso_C2 Iso_C3 CH3 Iso_C2->Iso_C3 Iso_C4 CH2 Iso_C2->Iso_C4 Iso_OH OH Iso_C4->Iso_OH

Caption: Molecular structures of Ethanol and this compound (Isobutanol).

Head-to-Head Comparison: Key Performance Metrics

A direct comparison of the key fuel properties of isobutanol and ethanol reveals the significant advantages of the former as a gasoline additive.

PropertyThis compound (Isobutanol)EthanolGasoline (Typical)
Energy Density (MJ/L) ~26.5~21.2~32.0
Research Octane Number (RON) ~113~10991-98
Motor Octane Number (MON) ~94~9081-89
Reid Vapor Pressure (RVP) Blending Effect Lowers RVPSignificantly Increases RVP-
Water Solubility LowHighVery Low
Oxygen Content (wt%) 21.634.70
Energy Density: More Miles to the Gallon

One of the most significant drawbacks of ethanol is its lower energy density compared to gasoline, which translates to reduced fuel economy.[1] Isobutanol, with its longer carbon chain, boasts a higher energy density than ethanol, closer to that of gasoline.[2][3] This means that for a given volume, isobutanol contains more energy, resulting in improved fuel efficiency. A 16% isobutanol blend can offer the same fuel economy as a 10% ethanol blend.[4]

Octane Rating: A Boost for Modern Engines

Both ethanol and isobutanol have high octane ratings, which is a measure of a fuel's resistance to knocking or premature detonation in an engine.[5][6] This anti-knock property allows for higher compression ratios in engines, leading to increased efficiency and power output. While both are excellent octane boosters, isobutanol has a slightly higher Research Octane Number (RON) and a significantly higher Motor Octane Number (MON) than ethanol.[7][8] The higher MON is particularly important for modern turbocharged and downsized engines that operate under high load conditions.

Reid Vapor Pressure (RVP): A Critical Advantage for Blending

The Reid Vapor Pressure (RVP) is a measure of a fuel's volatility. While some volatility is necessary for cold starts, excessive vapor pressure can lead to increased evaporative emissions, contributing to air pollution.[9] A major challenge with ethanol blending is its non-ideal mixing behavior with gasoline, which causes a significant spike in the RVP of the resulting blend.[10][11] This often requires refiners to use a special, less volatile gasoline blendstock (BOB) to stay within regulatory limits. In stark contrast, isobutanol has a much lower blending RVP, and in many cases, it can actually lower the RVP of the gasoline blend.[7][12] This allows for the use of more conventional gasoline blendstocks and provides greater flexibility in fuel formulation.[13]

Water Tolerance and Material Compatibility: Avoiding Phase Separation and Corrosion

Ethanol is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7] This can lead to phase separation in fuel tanks, where the ethanol-water mixture separates from the gasoline, potentially causing engine stalling and corrosion of fuel system components.[3] Isobutanol is significantly less hygroscopic and has a much lower water solubility, making it less prone to phase separation and more compatible with existing fuel infrastructure, including pipelines.[7][13] Furthermore, isobutanol is less corrosive than ethanol, reducing the risk of damage to fuel system materials.[14]

Engine Performance and Emissions: The Real-World Impact

The superior physicochemical properties of isobutanol translate into tangible benefits in engine performance and emissions.

Power and Efficiency

Studies have shown that isobutanol blends can result in more power and higher thermal efficiency compared to ethanol blends.[7] The higher energy density of isobutanol contributes to improved brake-specific fuel consumption (BSFC), meaning less fuel is consumed to produce the same amount of power.[15]

Emissions Profile

The addition of oxygenates like ethanol and isobutanol to gasoline generally leads to more complete combustion, resulting in lower carbon monoxide (CO) and hydrocarbon (HC) emissions.[16][17] However, ethanol blends are known to significantly increase acetaldehyde emissions, a toxic air pollutant.[16] Isobutanol blends, on the other hand, produce butyraldehyde emissions.[16][18] While both are aldehydes, the overall emissions profile of isobutanol is often considered more favorable. Both alcohols have been shown to reduce particulate matter (PM) emissions.[16] Nitrogen oxide (NOx) emissions are not significantly affected by either alcohol.[15][16]

Experimental Protocols for Biofuel Performance Evaluation

To ensure scientific rigor and reproducibility, standardized testing methodologies are crucial for evaluating the performance of biofuel additives.

Experimental Workflow: A Comparative Approach

Biofuel_Comparison_Workflow cluster_preparation Fuel Blend Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Base_Gasoline Base Gasoline Blend_E10 Prepare E10 Blend Base_Gasoline->Blend_E10 Blend_iBu16 Prepare iBu16 Blend Base_Gasoline->Blend_iBu16 Ethanol Ethanol Ethanol->Blend_E10 Isobutanol This compound Isobutanol->Blend_iBu16 RVP_Test Reid Vapor Pressure (ASTM D323) Blend_E10->RVP_Test Engine_Test Engine Dynamometer (Emissions & Performance) Blend_E10->Engine_Test Blend_iBu16->RVP_Test Blend_iBu16->Engine_Test RVP_Data Compare RVP Data RVP_Test->RVP_Data Emissions_Data Compare Emissions Data (CO, HC, NOx, PM, Aldehydes) Engine_Test->Emissions_Data Performance_Data Compare Performance Data (Power, Torque, BSFC) Engine_Test->Performance_Data

Caption: A streamlined workflow for the comparative evaluation of biofuel blends.

Protocol 1: Determination of Reid Vapor Pressure (ASTM D323)

The Reid Vapor Pressure (RVP) of gasoline and its blends is a critical parameter for regulatory compliance and ensuring proper engine operation.[9] The ASTM D323 standard test method is a widely accepted procedure for determining RVP.[19][20][21]

Objective: To measure the vapor pressure of gasoline, ethanol blends, and isobutanol blends at 37.8°C (100°F).

Materials:

  • Reid vapor pressure apparatus (liquid and vapor chambers)

  • Pressure gauge or transducer

  • Water bath capable of maintaining 37.8 ± 0.1°C

  • Sample containers

  • Cooling bath (0 to 1°C)

Procedure:

  • Sample Handling: Cool the sample container and its contents to 0 to 1°C (32 to 34°F) before opening.[19]

  • Preparation of Liquid Chamber: Immerse the open liquid chamber in the cooling bath for at least 10 minutes.[19]

  • Preparation of Vapor Chamber: Heat the vapor chamber to 37.8°C in the water bath for at least 10 minutes.[19]

  • Sample Transfer: Fill the chilled liquid chamber with the chilled sample.

  • Assembly: Quickly connect the liquid chamber to the vapor chamber.

  • Measurement: Invert the assembled apparatus to allow the sample to flow into the vapor chamber and immerse it in the 37.8°C water bath.

  • Equilibrium: Agitate the apparatus until a constant pressure reading is observed.

  • Recording: Record the final pressure as the Reid Vapor Pressure.

Causality: This method simulates the vapor pressure of the fuel in a vehicle's fuel tank. The controlled temperature and vapor-to-liquid ratio ensure repeatable and comparable results.[22] The initial chilling of the sample minimizes the loss of volatile components during handling.

Protocol 2: Engine Dynamometer Testing for Performance and Emissions

Engine dynamometer testing provides a controlled environment to evaluate the performance and emissions of different fuel blends under various operating conditions.[23][24][25]

Objective: To compare the power output, torque, brake-specific fuel consumption (BSFC), and exhaust emissions of a spark-ignition engine operating on gasoline, an ethanol blend, and an isobutanol blend.

Materials:

  • Spark-ignition engine coupled to an engine dynamometer

  • Fuel supply system capable of handling different fuel blends

  • Exhaust gas analyzer for CO, HC, NOx, and O2

  • Particulate matter measurement system (e.g., smoke meter or particle counter)

  • Data acquisition system to record engine parameters (speed, load, temperatures, etc.)

Procedure:

  • Engine Setup and Warm-up: Mount the engine on the dynamometer test bed and allow it to warm up to a stable operating temperature using a baseline fuel (e.g., pure gasoline).

  • Baseline Testing: Operate the engine at various speed and load points (e.g., a steady-state test matrix or a transient cycle) while recording performance and emissions data for the baseline fuel.

  • Fuel Changeover: Purge the fuel system and run the engine on the first test fuel (e.g., E10) until all parameters stabilize.

  • Test Fuel Evaluation: Repeat the same test matrix or cycle as for the baseline fuel, recording all relevant data.

  • Repeat for Additional Fuels: Repeat the fuel changeover and testing procedure for all other fuel blends (e.g., iBu16).

  • Data Analysis: Compare the performance (torque, power, BSFC) and emissions (g/kWh) of the different fuel blends relative to the baseline gasoline.

Causality: By testing different fuels in the same engine under identical operating conditions, any observed differences in performance and emissions can be directly attributed to the properties of the fuel.[26] This allows for a robust and objective comparison of the biofuel additives.

Conclusion: Isobutanol - A Compelling Path Forward

While ethanol has played a significant role in the introduction of renewable fuels into the gasoline supply, its limitations are well-documented. This compound (isobutanol) emerges as a highly promising alternative, offering a superior combination of energy density, octane quality, and blending properties. Its lower vapor pressure, reduced water affinity, and improved material compatibility address the key challenges associated with ethanol. As the demand for sustainable and high-performance transportation fuels continues to grow, isobutanol presents a compelling and technologically viable path forward for the biofuel industry. Further research and development in isobutanol production and optimization will be critical to unlocking its full potential as a next-generation biofuel additive.

References

A Comparative Guide to Intermolecular Forces in 2-Methyl-1-propanol vs. n-Butanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, a nuanced understanding of intermolecular forces (IMFs) is paramount. These non-covalent interactions govern the macroscopic physical properties of substances, influencing everything from solvent efficacy to reaction kinetics. This guide provides an in-depth comparison of the intermolecular forces in two common butanol isomers: 2-methyl-1-propanol (isobutanol) and n-butanol. By examining their structural differences, we can elucidate the resulting variations in their physical properties, supported by experimental data and validated methodologies.

Molecular Structure: The Foundation of Interaction

n-Butanol and this compound are structural isomers, sharing the same chemical formula (C₄H₁₀O) but differing in the arrangement of their atoms. This structural variance is the primary determinant of the differences in their intermolecular force profiles.

  • n-Butanol: A straight-chain primary alcohol. Its linear geometry allows for significant surface area contact between adjacent molecules.

  • This compound: A branched-chain primary alcohol. The presence of a methyl group on the second carbon creates a more compact, globular shape compared to its linear counterpart.

This fundamental difference in molecular geometry directly impacts how effectively the molecules can pack together and interact.

Figure 1: Molecular structures of n-butanol and this compound.

A Tripartite Analysis of Intermolecular Forces

Both alcohols exhibit three primary types of intermolecular forces: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[1][2] The net strength of these forces dictates the bulk physical properties of the liquids.

  • London Dispersion Forces (LDFs): These temporary dipoles are present in all molecules and their strength is proportional to the molecule's surface area and polarizability. The linear structure of n-butanol allows for more extensive surface-to-surface contact between molecules compared to the more spherical this compound. This increased interaction area results in stronger LDFs for n-butanol.[3]

  • Dipole-Dipole Interactions: The polar hydroxyl (-OH) group induces a permanent dipole in both molecules. These forces contribute to the overall intermolecular attraction but are generally weaker than the hydrogen bonds present.

  • Hydrogen Bonding: This is the strongest intermolecular force at play in alcohols. It occurs between the partially positive hydrogen atom of one hydroxyl group and the partially negative oxygen atom of a neighboring molecule. The effectiveness of hydrogen bonding is highly dependent on molecular geometry. In this compound, the bulky methyl group creates steric hindrance around the hydroxyl group. This hindrance can impede the optimal alignment of molecules for hydrogen bond formation, making them, on average, less effective than in the unhindered, linear n-butanol. Studies have shown that increased steric hindrance due to molecular geometry can suppress the clustering ability of butanols.[4]

Experimental Validation: Comparative Physical Properties

The strength of intermolecular forces is directly reflected in a substance's physical properties. A higher boiling point, viscosity, and surface tension all indicate stronger cohesive forces that must be overcome. The experimental data presented below corroborates our theoretical analysis.

Physical Propertyn-ButanolThis compoundRationale for Difference
Boiling Point (°C) 117.7108.0More energy is required to overcome the stronger IMFs in n-butanol to transition to the gas phase.[3]
Viscosity (cP at 20°C) 2.953.96The stronger IMFs in n-butanol cause greater resistance to flow. The branched structure of this compound also contributes to higher viscosity.
Surface Tension (dyn/cm at 20°C) 24.622.98[5]Stronger cohesive forces in n-butanol lead to a greater energy penalty for increasing surface area.
Enthalpy of Vaporization (kJ/mol) 46.69 (at 117.6°C)44.41 (at 108°C)[6]This directly measures the energy needed to overcome IMFs during vaporization, confirming stronger forces in n-butanol.

Note: Data sourced from the NIST WebBook and other chemical property databases.[6][7]

The data clearly shows that n-butanol possesses physical properties indicative of stronger intermolecular forces than this compound, with the exception of viscosity where branching plays a more complex role.

Experimental Protocol: Comparative Viscosity Measurement

To provide a practical framework for validating these findings, we outline a standardized protocol for measuring the dynamic viscosity of these alcohols using an Ostwald viscometer. This method offers high precision and is a staple in physical chemistry labs.

Principle: Viscosity, the measure of a fluid's resistance to flow, is directly proportional to the strength of its intermolecular forces. By measuring the time it takes for a fixed volume of liquid to flow through a capillary tube under the force of gravity, we can determine its viscosity relative to a standard of known viscosity (e.g., deionized water).

Apparatus:

  • Ostwald-Cannon-Fenske Viscometer

  • Constant temperature water bath (±0.1°C)

  • Digital stopwatch

  • Volumetric pipettes

  • Pycnometer (for density determination)

  • Samples: n-butanol (≥99.5%), this compound (≥99.5%), deionized water

Figure 2: Workflow for viscosity measurement.

Step-by-Step Methodology:

  • Cleaning and Preparation: Thoroughly clean the viscometer with a suitable solvent (e.g., chromic acid), followed by rinses with deionized water and acetone. Dry completely.

  • Calibration:

    • Determine the density (ρ_water) of deionized water at the desired experimental temperature (e.g., 25°C).

    • Pipette a precise volume of water into the viscometer.

    • Equilibrate in the constant temperature bath for at least 15 minutes.

    • Using suction, draw the water above the upper timing mark (A).

    • Release the suction and start the stopwatch as the meniscus passes mark A. Stop the watch as it passes the lower mark (B).

    • Repeat this measurement at least three times and calculate the average efflux time (t_water).

    • Calculate the viscometer constant (C) using the known viscosity of water (η_water) at that temperature: C = η_water / (ρ_water * t_water) .

  • Sample Measurement:

    • Clean and dry the viscometer.

    • Determine the density of n-butanol (ρ_butanol) at the same temperature using a pycnometer.

    • Charge the viscometer with n-butanol and repeat steps 2c - 2e to obtain the average efflux time (t_butanol).

    • Repeat the entire process (steps 3a - 3c) for this compound to find its density (ρ_iso) and average efflux time (t_iso).

  • Calculation:

    • Calculate the dynamic viscosity (η) for each alcohol using the formula: η = C * ρ * t .

    • η_butanol = C * ρ_butanol * t_butanol

    • η_isobutanol = C * ρ_iso * t_iso

This self-validating system, through calibration with a known standard, ensures the accuracy and trustworthiness of the obtained experimental data.

Conclusion and Implications

The structural isomerism between n-butanol and this compound provides a classic and clear demonstration of the structure-property relationship governed by intermolecular forces. The linear geometry of n-butanol facilitates stronger London dispersion forces and more effective hydrogen bonding compared to the sterically hindered, branched structure of this compound. This theoretical understanding is robustly supported by experimental data, which shows n-butanol having a higher boiling point, surface tension, and enthalpy of vaporization.

For researchers and drug development professionals, these differences have practical consequences. For example, n-butanol's stronger cohesive forces make it a better solvent for certain polar compounds, while this compound's lower boiling point might be advantageous in applications requiring easy evaporation. Understanding these nuances at a molecular level is critical for informed solvent selection, process optimization, and formulation design.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Methyl-1-propanol (also known as isobutanol). In our work as researchers and drug development professionals, the confident and safe handling of chemicals is paramount. This guide moves beyond a simple checklist to provide you with the in-depth knowledge and practical, field-tested procedures necessary to ensure your safety and the integrity of your work. We will delve into not just what personal protective equipment (PPE) to use, but why it is critical, and how to integrate these practices into a seamless and safe laboratory workflow.

Understanding the Risks: The Chemical Profile of this compound

Before we can effectively protect ourselves, we must first understand the hazards associated with this compound. This flammable liquid and vapor poses several key risks to laboratory personnel. It is a known skin irritant and can cause serious eye damage. Inhalation of its vapors may lead to respiratory tract irritation, and at higher concentrations, it can cause drowsiness or dizziness.

The flammability of this compound is also a significant concern. Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback. Therefore, all handling procedures must be conducted in a way that minimizes the risk of fire or explosion.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from this compound relies on a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, but it is crucial to remember that PPE is the last line of defense. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and be familiar with your institution's emergency procedures.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all matter. It depends on the scale of your work, the concentration of the chemical, and the specific tasks you are performing. Below, we outline the essential PPE for handling this compound, along with the scientific rationale for each recommendation.

1. Eye and Face Protection: Your First Line of Defense

  • Why it's essential: this compound can cause serious and potentially irreversible eye damage. Direct contact from a splash or aerosol can have severe consequences.

  • What to use:

    • Safety glasses with side shields: For handling small quantities (e.g., microliters to a few milliliters) on an open bench (though a fume hood is always preferred).

    • Chemical splash goggles: These provide a tighter seal around the eyes and are the minimum requirement when working with larger volumes or when there is a significant risk of splashing.

    • Face shield: In addition to chemical splash goggles, a face shield is required when handling large quantities of this compound or when performing operations that could result in a significant splash or spray.

2. Hand Protection: Preventing Skin Contact

  • Why it's essential: As a skin irritant, prolonged or repeated contact with this compound can lead to dermatitis. More importantly, some chemicals can be absorbed through the skin, leading to systemic toxicity.

  • What to use:

    • Nitrile or neoprene gloves: These materials have demonstrated good resistance to this compound. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • Proper glove technique: Never reuse disposable gloves. When removing gloves, do so without touching the outer surface with your bare hands. Wash your hands thoroughly after removing your gloves.

3. Protective Clothing: Shielding Your Body

  • Why it's essential: Protective clothing provides a barrier against accidental spills and splashes, preventing the chemical from coming into contact with your skin.

  • What to use:

    • Laboratory coat: A standard lab coat is the minimum requirement.

    • Chemical-resistant apron or coveralls: For larger scale work or when there is a higher risk of significant splashes, a chemical-resistant apron worn over a lab coat, or chemical-resistant coveralls, are recommended.

4. Respiratory Protection: Guarding Against Inhalation Hazards

  • Why it's essential: The vapors of this compound can irritate the respiratory system and cause central nervous system effects such as drowsiness and dizziness.

  • When to use it: In most laboratory settings, handling this compound in a properly functioning chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations such as a large spill, respiratory protection is necessary.

  • What to use: The type of respirator depends on the airborne concentration of this compound. The following are general guidelines based on NIOSH recommendations for isobutanol:

    • Up to 500 ppm: An air-purifying respirator with organic vapor cartridges.

    • Up to 1250 ppm: A powered, air-purifying respirator with organic vapor cartridges or a supplied-air respirator.

    • Up to 1600 ppm (IDLH - Immediately Dangerous to Life or Health): A full-facepiece self-contained breathing apparatus (SCBA) or a full-facepiece supplied-air respirator with an auxiliary self-contained air supply.

    • Emergency or planned entry into unknown concentrations: A full-facepiece SCBA operated in a pressure-demand or other positive-pressure mode.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound in a laboratory setting.

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Gather All Necessary PPE: Have all required eye/face protection, gloves, and protective clothing readily available.

  • Locate Emergency Equipment: Know the location of the nearest eyewash station, safety shower, and fire extinguisher.

  • Prepare for Spills: Have a chemical spill kit appropriate for flammable solvents readily accessible.

Handling Procedure
  • Don PPE: Put on your lab coat, followed by safety goggles (and face shield if necessary), and finally, your gloves.

  • Work in a Fume Hood: Conduct all manipulations of this compound inside a chemical fume hood.

  • Grounding and Bonding: When transferring larger quantities of this compound, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.

  • Dispensing: Use a bottle-top dispenser or a pipette with a mechanical pipetting aid to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of spills and vapor release.

  • Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.

Post-Operational Procedure
  • Decontaminate: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Remove PPE: Remove your gloves first, using the proper technique to avoid contaminating your hands. Then remove your face shield/goggles and lab coat.

  • Wash Hands: Wash your hands thoroughly with soap and water.

Visualizing the Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Gather PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Ground & Bond Containers handle2->handle3 handle4 Dispense Safely handle3->handle4 handle5 Keep Containers Closed handle4->handle5 post1 Decontaminate Work Area handle5->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

Disposal Plan: Responsible Management of Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Collection
  • Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with this compound and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Storage of Waste
  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Location: Keep the waste container in a cool, well-ventilated area, away from sources of ignition, and separate from incompatible chemicals.

Final Disposal
  • Follow Institutional Protocols: Adhere to your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in the regular trash.

Quantitative Safety Data Summary

PropertyValueReference
CAS Number 78-83-1
Molecular Formula C₄H₁₀O
Molecular Weight 74.12 g/mol
Flash Point 24 °C (75.2 °F)
Autoignition Temperature 390 °C (734 °F)
Flammability Limits in Air 1.7% - 12% by volume
Vapor Density (Air = 1) 2.55
OSHA PEL (8-hr TWA) 100 ppm (300 mg/m³)
NIOSH REL (10-hr TWA) 50 ppm (150 mg/m³)
ACGIH TLV (8-hr TWA) 50 ppm (150 mg/m³)
IDLH Concentration 1600 ppm

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